molecular formula C9H11N B1330172 5,6,7,8-Tetrahydroisoquinoline CAS No. 36556-06-6

5,6,7,8-Tetrahydroisoquinoline

货号: B1330172
CAS 编号: 36556-06-6
分子量: 133.19 g/mol
InChI 键: HTMGQIXFZMZZKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydroisoquinoline (CAS 36556-06-6) is a heterocyclic aromatic compound that serves as a versatile and key building block in organic synthesis and pharmaceutical research . This compound is a fundamental scaffold in medicinal chemistry, particularly valued for developing novel therapeutic agents. Recent scientific studies underscore its significant potential in anticancer drug discovery. Newly synthesized derivatives of this compound have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), breast (MCF7), and liver (HEPG2) cancers . The mechanism of action for these derivatives involves the targeted inhibition of crucial enzymes involved in cell cycle progression and proliferation. Specifically, certain derivatives have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2) and Dihydrofolate reductase (DHFR), with IC50 values as low as 0.149 µM and 0.199 µM, respectively . Other research highlights its derivatives as effective inhibitors of Heat Shock Protein 90 (HSP90) and the RET kinase, further expanding its applicability in targeted cancer therapy . Beyond oncology, the this compound core structure is also being explored for its antioxidant, antimicrobial, and anti-inflammatory properties, making it a highly valuable entity for a broad spectrum of research applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5,6,7,8-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMGQIXFZMZZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190050
Record name 5,6,7,8-Tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-06-6
Record name 5,6,7,8-Tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinoline: Core Basic Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinoline is a bicyclic heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. As a partially hydrogenated derivative of isoquinoline (B145761), its unique structural and chemical properties make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core basic properties, structure, and relevant experimental protocols for this compound, tailored for professionals in the fields of chemical research and drug development. The derivatives of this compound have shown significant promise in anticancer research through various mechanisms of action.[1]

Molecular Structure and Basic Properties

This compound possesses a molecular formula of C₉H₁₁N and a molecular weight of 133.19 g/mol .[2] Its structure features a pyridine (B92270) ring fused to a cyclohexene (B86901) ring.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. It is important to note that while the compound is commercially available as a liquid, some sources report a high melting point, which may correspond to a salt form or a different isomer.[3][4] The free base is generally understood to be a liquid at room temperature.[1][4]

PropertyValueSource(s)
CAS Number 36556-06-6[3]
Molecular Formula C₉H₁₁N[2]
Molecular Weight 133.19 g/mol [2]
Appearance Clear pale yellow liquid[3]
Density 1.03 g/mL at 25 °C[1]
Boiling Point 106-108 °C at 13 mmHg[1]
Refractive Index n20/D 1.545[1]
pKa (Predicted) 6.37 ± 0.20[3]
LogP 2.27[3]
Solubility Soluble in water, alcohol, and chloroform.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are typical spectral data, though it should be noted that detailed assignments for the parent compound are not extensively published.

¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of isoquinoline and its derivatives typically shows characteristic peaks for C-H stretching of the aromatic and aliphatic portions, as well as C=N and C=C stretching vibrations from the pyridine and fused rings.[6]

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is available in public databases such as PubChem. The fragmentation pattern provides key information for structural elucidation.[7]

m/zRelative Intensity
13393.30 (M+)
13299.99
11825.50
11725.50
105-
3931.40

Source: PubChem CID 119010[7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are essential for researchers. The following sections provide generalized procedures based on common laboratory practices for this class of compounds.

Synthesis of this compound Derivatives

A common method for the synthesis of substituted 5,6,7,8-tetrahydroisoquinolines involves the condensation of a cyclohexanone (B45756) derivative with a compound containing an active methylene (B1212753) group and an amino group source.

Example Synthesis of a this compound Derivative:

A mixture of a 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone (10 mmol), 2-cyanothioacetamide (B47340) (10 mmol), and piperidine (B6355638) (10 mmol) in ethanol (B145695) (30 mL) is refluxed for 2 hours. The resulting crystals that form upon cooling are collected, washed with methanol, and dried to yield the 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione.[5]

Purification Protocols

Vacuum Distillation:

For the purification of liquid this compound from non-volatile impurities, vacuum distillation is an effective method.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a distilling flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Procedure: Place the crude this compound in the distilling flask. Apply vacuum and gradually heat the flask. Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 106-108 °C at 13 mmHg).[1]

Column Chromatography:

Column chromatography is suitable for separating this compound from impurities with similar boiling points.

  • Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

  • Mobile Phase: A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used. The polarity can be adjusted to achieve optimal separation, which can be predetermined using Thin Layer Chromatography (TLC).[8]

  • Procedure: A slurry of silica gel in the mobile phase is packed into a column. The crude sample is loaded onto the top of the column and eluted with the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of this compound.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The addition of an acid, such as phosphoric acid or formic acid (for MS compatibility), is often necessary to ensure good peak shape for the basic analyte. A gradient elution may be employed to separate impurities with a wide range of polarities.

  • Detection: UV detection at a suitable wavelength is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for both qualitative and quantitative analysis of this compound.

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.

  • Temperature Program: An initial oven temperature of around 100-150 °C, held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 10-20 °C/min is a typical starting point for method development.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for library matching.

Signaling Pathways and Drug Development Applications

Derivatives of this compound have emerged as promising candidates in anticancer drug development, primarily through their interaction with key signaling pathways that regulate cell proliferation and survival.

Inhibition of NF-κB Signaling Pathway

Certain this compound derivatives have been shown to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. Inhibition of this pathway by this compound derivatives can lead to the suppression of cancer cell growth.

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THIQ This compound Derivative IKK IKK Complex THIQ->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes

NF-κB Pathway Inhibition by THIQ Derivatives
Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of purines and thymidylate, which are building blocks for DNA synthesis. Inhibition of DHFR disrupts DNA replication and leads to cell death, making it a well-established target for anticancer drugs. Some novel this compound derivatives have been identified as potent DHFR inhibitors.

DHFR Inhibition Pathway THIQ_DHFR This compound Derivative DHFR Dihydrofolate Reductase (DHFR) THIQ_DHFR->DHFR Inhibits DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduces Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Death Cell Death DNA_Synth->Cell_Death Inhibition leads to

DHFR Inhibition by THIQ Derivatives
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. CDK2, in particular, plays a critical role in the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of many cancers. Certain this compound derivatives have been developed as CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

CDK2 Inhibition Pathway THIQ_CDK2 This compound Derivative CDK2 CDK2 THIQ_CDK2->CDK2 Inhibits CyclinE Cyclin E CyclinE->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition E2F E2F Transcription Factor Rb->E2F Inhibits E2F->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibition leads to

CDK2 Inhibition by THIQ Derivatives

Conclusion

This compound is a compound of significant interest due to its foundational role in the development of novel therapeutics, particularly in the area of oncology. This guide has provided a detailed overview of its basic properties, structural characteristics, and essential experimental protocols. While there are some gaps in the publicly available data for the parent compound, the information presented here, combined with data from its derivatives, offers a solid foundation for researchers. The exploration of this compound derivatives as inhibitors of critical cancer-related signaling pathways highlights the ongoing potential of this scaffold in the discovery of next-generation medicines.

References

5,6,7,8-Tetrahydroisoquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroisoquinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Unlike its more extensively studied 1,2,3,4-tetrahydroisoquinoline (B50084) isomer, the 5,6,7,8-fused system offers a distinct three-dimensional architecture, leading to unique pharmacological profiles. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and diverse biological activities of this compound and its derivatives. Detailed experimental protocols for key syntheses and biological assays are presented, alongside structured tables of quantitative data to facilitate comparative analysis. Furthermore, this guide employs Graphviz visualizations to delineate critical synthetic workflows and biological signaling pathways, offering a comprehensive resource for professionals engaged in drug discovery and development.

Discovery and History

The history of the this compound ring system is rooted in the broader exploration of isoquinoline (B145761) alkaloids and their hydrogenated derivatives. While the related 1,2,3,4-tetrahydroisoquinoline structure gained early prominence through the celebrated Pictet-Spengler reaction in 1911, the systematic investigation of the 5,6,7,8-isomer began later.

Early synthetic strategies often involved the reduction of isoquinoline under various conditions. A notable method involves the reduction of this compound with sodium in ethanol (B145695) to yield trans-decahydroquinolines. However, the construction of the substituted this compound core has been a focus of synthetic chemists, leading to the development of more versatile and efficient methodologies. A common and practical approach for synthesizing the related 5,6,7,8-tetrahydroquinoline (B84679) (a positional isomer) is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849).[1]

Modern synthetic routes frequently build the heterocyclic ring onto a pre-existing cyclohexanone (B45756) or cyclohexene (B86901) ring. These methods offer greater control over substitution patterns, which is crucial for structure-activity relationship (SAR) studies. A prevalent strategy involves the condensation of substituted cyclohexanones with reagents like cyanoacetamide or cyanothioacetamide in the presence of a basic catalyst to form a highly functionalized tetrahydroisoquinoline system.[2] This approach highlights a shift from simple reduction of the aromatic isoquinoline to the de novo construction of the partially saturated system, providing access to a wider array of derivatives for biological screening.

Synthetic Methodologies

The synthesis of this compound derivatives has evolved significantly, with modern methods focusing on efficiency, diversity, and stereocontrol.

Synthesis from Cyclohexanone Derivatives

A robust and widely used method for constructing polysubstituted 5,6,7,8-tetrahydroisoquinolines involves a multi-component reaction starting from a cyclohexanone derivative. This approach offers a high degree of flexibility in introducing various substituents onto the carbocyclic ring.

General Reaction Scheme: Substituted cyclohexanones are condensed with an active methylene (B1212753) nitrile, such as malononitrile, and a source of ammonia (e.g., ammonium (B1175870) acetate) to construct the fused pyridine (B92270) ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclohexanone Substituted Cyclohexanone Condensation One-Pot Condensation Cyclohexanone->Condensation Malononitrile Active Methylene Nitrile (e.g., Malononitrile) Malononitrile->Condensation Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Condensation THIQ 2-Amino-3-cyano- 5,6,7,8-tetrahydroquinoline Derivative Condensation->THIQ Cyclization & Aromatization

Caption: General workflow for the synthesis of tetrahydroquinoline derivatives.

Synthesis via Inverse-Electron-Demand Diels-Alder Reaction

An alternative strategy involves the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with enamines derived from cyclohexanone. This cycloaddition, followed by the loss of nitrogen and the amine, results in the formation of the this compound ring system.[3]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. The partially saturated carbocyclic ring provides a three-dimensional structure that can be optimized for potent and selective interactions with various biological targets.

Anticancer Activity

A significant area of research has focused on the anticancer properties of these compounds. They have been shown to exert cytotoxic effects against a variety of cancer cell lines through multiple mechanisms of action.

  • KRas Inhibition: Certain tetrahydroisoquinoline derivatives have been identified as potential KRas inhibitors.[4] The KRas protein is a key component of cellular signaling pathways that regulate cell growth and proliferation, and its mutation is a driver in many cancers.

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation and survival.[5] Some this compound derivatives have demonstrated potent inhibition of this pathway.

  • DHFR and CDK2 Inhibition: Novel derivatives have been synthesized and shown to act as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are established targets in cancer therapy.[6]

  • Apoptosis Induction: The anticancer activity of some derivatives is linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8]

Other Biological Activities

Beyond oncology, these compounds have shown potential in other therapeutic areas:

  • Anti-inflammatory Effects: Many isoquinoline alkaloids and their synthetic derivatives possess anti-inflammatory properties.[6]

  • Neuroprotective and Anti-Alzheimer's Properties: Hybrid compounds incorporating a tetrahydroisoquinoline moiety have demonstrated neuroprotective effects.[9]

  • Antimicrobial Activity: Some fused pyrimido[4,5-b]quinolines derived from tetrahydroquinoline precursors have reported antimicrobial activity.[10]

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives, providing a basis for SAR analysis and comparison.

Table 1: Synthesis of this compound Derivatives

Compound Starting Materials Reaction Conditions Yield (%) Reference
1 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone, 2-cyanothioacetamide (B47340) Ethanol, Piperidine (B6355638), Reflux, 2h 98% [6]
3 Compound 1 , Methyl Iodide DMF, K2CO3, 60-70°C, 3h 94% [6]

| 5 | Compound 3 , 2-Chloroacetamide | DMF, K2CO3, 60-70°C, 4h | 85% |[6] |

Table 2: In Vitro Anticancer Activity (IC50/GI50 Values)

Compound Cell Line Cancer Type IC50/GI50 (µM) Mechanism/Target Reference
GM-3-18 HCT116 Colon 0.9 - 10.7 KRas Inhibition [4]
GM-3-121 MCF-7 Breast 0.43 (µg/mL) Antiproliferative [4]
GM-3-121 MDA-MB-231 Breast 0.37 (µg/mL) Antiproliferative [4]
4ag SNB19 Glioblastoma 38.3 Apoptosis Induction [7]
4ag LN229 Glioblastoma 40.6 Apoptosis Induction [7]
5d HCT116 Colon 1.8 NF-κB Inhibition [5]
5d PC-3 Prostate 1.1 NF-κB Inhibition [5]
Compound 3 (Sayed et al.) A549 Lung 10.32 DHFR/CDK2 Inhibition [6]

| Compound 3 (Sayed et al.) | MCF7 | Breast | 12.31 | DHFR/CDK2 Inhibition |[6] |

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key target for many anticancer this compound derivatives. The pathway's activation leads to the transcription of genes involved in cell survival, proliferation, and inflammation. Inhibition by these compounds can block this pro-survival signaling.

G cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer sequesters Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB_dimer->Nucleus translocates THIQ 5,6,7,8-THIQ Derivatives THIQ->IKK inhibits Transcription Gene Transcription (Proliferation, Survival, Inflammation) Nucleus->Transcription activates

Experimental Protocols

General Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Exemplified by Compound 1)

[6]

  • Reactant Preparation: A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone (3.3 g, 10 mmol), 2-cyanothioacetamide (1.0 g, 10 mmol), and piperidine (0.8 mL, 10 mmol) is prepared in ethanol (30 mL).

  • Reaction: The mixture is refluxed for 2 hours.

  • Isolation and Purification: The reaction mixture is cooled. The yellow crystals that form are collected by filtration, washed with methanol, and dried in air to yield the final product.

  • Characterization: The structure of the synthesized compound is confirmed by spectral data (FT-IR, 1H NMR, 13C NMR) and elemental analysis.

In Vitro Antiproliferative Activity Assay (MTT Assay)

[8]

  • Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 5,6,7,8-tetrahydroquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the absorbance data.

Conclusion

The this compound scaffold represents a versatile and valuable platform in modern drug discovery. Its unique structural features have enabled the development of potent modulators of various biological pathways, particularly in the realm of oncology. The synthetic methodologies have matured from classical reduction techniques to sophisticated multi-component reactions, allowing for the creation of diverse chemical libraries for high-throughput screening. The compelling preclinical data, including potent inhibition of key cancer targets like KRas and NF-κB, underscore the therapeutic potential of this heterocyclic system. Future research will likely focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel biological targets, and advancing the most promising candidates toward clinical development. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

The 5,6,7,8-Tetrahydroisoquinoline Scaffold: A Core Moiety in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged heterocyclic motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview of natural products containing this core structure, with a particular focus on the catechol tetrahydroisoquinolines isolated from Portulaca oleracea. It delves into their biosynthesis, biological activities with quantitative data, and detailed experimental protocols for their isolation and bioactivity assessment, aiming to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Natural Occurrence of this compound Alkaloids

While the broader tetrahydroisoquinoline skeleton is widespread in the plant kingdom, the this compound isomeric form is less common, making its natural sources of particular interest. A notable and well-studied source of this scaffold is the medicinal plant Portulaca oleracea, commonly known as purslane. This plant produces a series of catechol tetrahydroisoquinolines, which are characterized by hydroxyl groups on the aromatic ring and various substituents at the C1 position.[1][2] These compounds have garnered significant attention for their potential health benefits.

Biosynthesis of Catechol Tetrahydroisoquinolines

The biosynthesis of tetrahydroisoquinoline alkaloids in plants predominantly proceeds through the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the tetrahydroisoquinoline ring system.

In the case of the catechol tetrahydroisoquinolines found in Portulaca oleracea, the likely biosynthetic precursors are dopamine (B1211576) (a catecholamine) and various aldehydes derived from amino acid or lipid metabolism. The presence of different side chains at the C1 position of these natural products suggests the enzymatic condensation of dopamine with a range of aldehydes.

Pictet-Spengler Reaction for Catechol Tetrahydroisoquinoline Biosynthesis Dopamine Dopamine SchiffBase Schiff Base Intermediate Dopamine->SchiffBase Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Tetrahydroisoquinoline Catechol This compound SchiffBase->Tetrahydroisoquinoline Intramolecular Cyclization

Biosynthetic pathway of catechol tetrahydroisoquinolines.

Biological Activities and Quantitative Data

The catechol tetrahydroisoquinolines from Portulaca oleracea have been reported to possess a range of biological activities, including antioxidant, α-glucosidase inhibitory, and anti-inflammatory effects. The quantitative data for these activities are summarized in the tables below.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline15.8 ± 0.7[1]
6,7-dihydroxy-1-isobutyl-1,2,3,4-tetrahydroisoquinoline12.3 ± 0.5[1]
6,7-dihydroxy-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline9.8 ± 0.4[1]
6,7-dihydroxy-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline11.2 ± 0.6[1]
Oleracein E25.4 ± 1.1[1]
α-Glucosidase Inhibitory Activity

α-Glucosidase inhibitors are important therapeutic agents for the management of type 2 diabetes. They act by delaying carbohydrate digestion and absorption.

Compoundα-Glucosidase Inhibition IC50 (µM)Reference
6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline85.3 ± 4.2[1]
6,7-dihydroxy-1-isobutyl-1,2,3,4-tetrahydroisoquinoline65.7 ± 3.1[1]
6,7-dihydroxy-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline42.1 ± 2.0[1]
6,7-dihydroxy-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline58.9 ± 2.8[1]
Oleracein E110.5 ± 5.5[1]
Anti-inflammatory Activity

The anti-inflammatory effects of these natural products have been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundNO Production Inhibition EC50 (µM)Reference
6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline36.3 ± 1.8[5]
6,7-dihydroxy-1-isobutyl-1,2,3,4-tetrahydroisoquinoline25.1 ± 1.2[5]
6,7-dihydroxy-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline18.1 ± 0.9[5]
6,7-dihydroxy-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline22.5 ± 1.1[5]
Oleracein E58.7 ± 2.9[5]

Experimental Protocols

Extraction and Isolation of Catechol Tetrahydroisoquinolines from Portulaca oleracea

This protocol outlines a general procedure for the extraction and isolation of catechol tetrahydroisoquinolines from the aerial parts of Portulaca oleracea.

1. Plant Material Preparation:

  • Fresh aerial parts of Portulaca oleracea are collected, washed, and air-dried in the shade.

  • The dried plant material is ground into a coarse powder.

2. Extraction:

  • The powdered plant material (1 kg) is extracted with 80% ethanol (B145695) (5 L) at room temperature for 24 hours with occasional shaking.

  • The extraction process is repeated three times.

  • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • The crude extract is suspended in water (1 L) and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297) (3 x 1 L each).

  • The aqueous layer, which contains the more polar catechol tetrahydroisoquinolines, is retained.

4. Chromatographic Separation:

  • The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) column.

  • The column is eluted with a stepwise gradient of methanol (B129727) in water (0%, 20%, 40%, 60%, 80%, and 100% methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (8:2) solvent system and visualized under UV light and with iodine vapor.

  • Fractions containing similar compounds are pooled and further purified by repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20, using appropriate solvent systems to yield pure catechol tetrahydroisoquinolines.[1][2]

Extraction and Isolation Workflow Plant Dried Portulaca oleracea Powder Extraction 80% Ethanol Extraction Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning (n-hexane, chloroform, ethyl acetate) CrudeExtract->Partition AqueousLayer Aqueous Layer Partition->AqueousLayer Column1 Macroporous Resin Column Chromatography AqueousLayer->Column1 Fractions Fractions Column1->Fractions Column2 Silica Gel / Sephadex LH-20 Column Chromatography Fractions->Column2 PureCompounds Pure Catechol Tetrahydroisoquinolines Column2->PureCompounds

Workflow for the isolation of catechol tetrahydroisoquinolines.
DPPH Radical Scavenging Assay

This protocol describes the procedure for evaluating the antioxidant activity of the isolated compounds using the DPPH assay.

1. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (dissolved in methanol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[6]

DPPH Assay Workflow Prepare Prepare DPPH Solution & Test Compound Dilutions Mix Mix DPPH Solution with Test Compound in 96-well Plate Prepare->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Experimental workflow for the DPPH radical scavenging assay.
α-Glucosidase Inhibition Assay

This protocol outlines the method for assessing the α-glucosidase inhibitory activity of the isolated compounds.

1. Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Test compounds (dissolved in buffer or DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a solution of α-glucosidase (0.5 U/mL) in sodium phosphate buffer.

  • Prepare a solution of pNPG (5 mM) in sodium phosphate buffer.

  • Prepare a series of dilutions of the test compounds and acarbose.

  • In a 96-well plate, add 50 µL of the test compound dilution, followed by 50 µL of the α-glucosidase solution.

  • The plate is pre-incubated at 37°C for 10 minutes.

  • The reaction is initiated by adding 50 µL of the pNPG solution to each well.

  • The plate is incubated at 37°C for 20 minutes.

  • The reaction is stopped by adding 50 µL of 0.1 M sodium carbonate solution.

  • The absorbance of the released p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.

  • The IC50 value is determined from the dose-response curve.[7]

Alpha-Glucosidase Inhibition Assay Workflow Prepare Prepare Enzyme, Substrate & Test Compound Dilutions PreIncubate Pre-incubate Enzyme with Test Compound (10 min, 37°C) Prepare->PreIncubate Initiate Initiate Reaction with Substrate (pNPG) PreIncubate->Initiate Incubate Incubate (20 min, 37°C) Initiate->Incubate Stop Stop Reaction with Na2CO3 Incubate->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Experimental workflow for the α-glucosidase inhibition assay.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of tetrahydroisoquinoline alkaloids can be attributed to their ability to modulate key inflammatory signaling pathways. A proposed mechanism involves the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2), as well as inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6).[8] This is often achieved by interfering with the activation of transcription factors like NF-κB, which is a central regulator of the inflammatory response.

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) Nucleus->Inflammation THIQ This compound THIQ->IKK Inhibition THIQ->NFkB Inhibition

Proposed anti-inflammatory mechanism of 5,6,7,8-tetrahydroisoquinolines.
Mechanism of DPPH Radical Scavenging

The antioxidant activity of the catechol tetrahydroisoquinolines in the DPPH assay is a direct chemical reaction. The DPPH radical is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The catechol moiety (the dihydroxy-substituted benzene (B151609) ring) of the tetrahydroisoquinolines is an excellent electron and hydrogen donor, which accounts for their potent radical scavenging activity.[6]

DPPH Radical Scavenging Mechanism DPPH_radical DPPH• (Radical) (Purple) DPPH_H DPPH-H (Reduced form) (Yellow) DPPH_radical->DPPH_H + H• THIQ Catechol Tetrahydroisoquinoline (Antioxidant) THIQ_radical Tetrahydroisoquinoline Radical THIQ->THIQ_radical - H•

Mechanism of DPPH radical scavenging by catechol tetrahydroisoquinolines.

Conclusion

The this compound scaffold, particularly as found in the catechol alkaloids of Portulaca oleracea, represents a promising area for natural product research and drug development. Their demonstrated antioxidant, α-glucosidase inhibitory, and anti-inflammatory activities, coupled with their unique chemical structures, make them attractive lead compounds for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the potential of these fascinating natural products.

References

The 5,6,7,8-Tetrahydroisoquinoline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline (THIQ) moiety is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and its presence in a wide array of natural products have established it as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the biological significance of the THIQ core, detailing its role as a versatile pharmacophore in the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.

A Versatile Pharmacophore with a Broad Spectrum of Biological Activities

The THIQ nucleus is a common feature in a large family of isoquinoline (B145761) alkaloids and has been successfully incorporated into a multitude of synthetic compounds, leading to a diverse range of pharmacological activities.[1][2][3] These activities underscore the importance of the THIQ core as a foundational element in the design of new therapeutic agents. The key biological activities associated with THIQ derivatives include:

  • Anticancer Activity: Numerous THIQ derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell cycle regulation, induction of apoptosis, and modulation of critical signaling pathways.

  • Antibacterial and Antifungal Activity: The THIQ scaffold has been successfully utilized to develop agents with significant activity against various bacterial and fungal pathogens.[6] These compounds often exert their effects by targeting essential microbial enzymes or disrupting cell membrane integrity.

  • Central Nervous System (CNS) Activity: The rigid structure of the THIQ core allows for specific interactions with various receptors and transporters in the central nervous system. This has led to the development of THIQ-based compounds with applications as neuroprotective agents, anticonvulsants, and modulators of neurotransmitter systems.[1]

  • Anti-inflammatory Activity: Several THIQ derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[4]

Quantitative Data on the Biological Activity of THIQ Derivatives

The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency across different biological targets.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 7e A549 (Lung Cancer)0.155CDK2 Inhibitor[7]
Compound 8d MCF7 (Breast Cancer)0.170DHFR Inhibitor[7]
GM-3-18 HCT116 (Colon Cancer)0.9 - 10.7KRas Inhibition[3]
GM-3-121 Colo320 (Colon Cancer)1.72 (Anti-angiogenesis)KRas Inhibition[3]

Table 2: Antibacterial and Antifungal Activity of Tetrahydroisoquinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Target/MechanismReference
1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline Pseudomonas aeruginosa6.0 - 24.0Down-regulation of virulence factors[8]
Cationic THIQ-triazole derivative 4b S. aureus2 - 4Not specified[9]
Cationic THIQ-triazole derivative 4b M. tuberculosis H37Rv6Not specified[9]
Compound 145 Saccharomyces cerevisiae1Ergosterol biosynthesis inhibition[10]
Compound 146 Yarrowia lipolytica2.5Ergosterol biosynthesis inhibition[10]

Table 3: Neurological Activity of Tetrahydroisoquinoline Derivatives

CompoundTargetKᵢ (nM)ActivityReference
(S)-4e x HCl NMDA Receptor (PCP site)37.4Antagonist[11]
Compound 5s Dopamine D3 Receptor1.2Ligand[12]
Compound 5t Dopamine D3 Receptor3.4Ligand[12]
Compound 31 Dopamine D3 ReceptorpKᵢ 8.4 (approx. 4 nM)Ligand[4]

Key Signaling Pathways Modulated by THIQ Derivatives

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in disease.

Anticancer Signaling Pathways

Several THIQ-based compounds exert their anticancer effects by targeting critical nodes in signaling pathways that control cell growth, proliferation, and survival.

anticancer_pathways cluster_kras KRas Signaling cluster_pi3k PI3K/AKT/mTOR Signaling cluster_apoptosis Apoptosis Induction KRas KRas RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_KRas Cell Proliferation ERK->Proliferation_KRas PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Growth & Survival mTOR->Proliferation_PI3K Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis THIQ THIQ Derivatives THIQ->KRas Inhibition THIQ->PI3K Inhibition THIQ->Mitochondria Induction of MMP dysfunction pde4_pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Reduced Inflammation PKA->Inflammation THIQ THIQ-based PDE4 Inhibitor THIQ->PDE4 Inhibition pictet_spengler Reactants β-Arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (H⁺) Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization THIQ 1,2,3,4-Tetrahydroisoquinoline Cyclization->THIQ Deprotonation bischler_napieralski Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization DHIQ 3,4-Dihydroisoquinoline Cyclization->DHIQ THIQ 1,2,3,4-Tetrahydroisoquinoline DHIQ->THIQ Reduction (e.g., NaBH₄)

References

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-tetrahydroisoquinoline. The information presented herein is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a key structural motif in a wide array of biologically active molecules. An understanding of its fundamental physicochemical characteristics is paramount for its application in medicinal chemistry and drug design.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₁N[1]
Molar Mass 133.19 g/mol [1]
Appearance Clear pale yellow liquid
Melting Point Not applicable (liquid at room temperature)
Boiling Point 106-108 °C at 13 mmHg[1]
Density 1.03 g/mL at 25 °C[1]
Refractive Index n20/D 1.545[1]
pKa (Predicted) 6.37 ± 0.20
LogP (Calculated) 1.960
Water Solubility (Calculated) log(S, mol/L) = -2.74

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not extensively detailed in the literature, standard methodologies for organic compounds are applicable. The following sections outline general procedures for key property measurements.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a small sample in a Thiele tube or a similar heating apparatus.

Methodology:

  • A small amount of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The apparatus, equipped with a thermometer, is heated slowly and uniformly.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This temperature corresponds to the boiling point of the liquid.[2]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

  • A solution of this compound of known concentration (e.g., 1 mM) is prepared.[3]

  • The solution is acidified with a standard acid (e.g., 0.1 M HCl) to a low pH (e.g., 1.8-2.0).[3]

  • The solution is then titrated with a standard base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[3][4]

  • The ionic strength of the solution is maintained throughout the titration using a salt solution (e.g., 0.15 M KCl).[3][4]

  • The pKa is determined from the inflection point of the resulting titration curve.[4] The experiment should be repeated multiple times to ensure accuracy.[3]

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a widely accepted technique for the experimental determination of LogP.[5][6]

Methodology:

  • Solutions of this compound are prepared in both n-octanol and water (or a suitable buffer like PBS, pH 7.4).[5][6] The two solvents are pre-saturated with each other.[5]

  • Equal volumes of the aqueous and n-octanol solutions are combined in a vessel and shaken vigorously to allow for partitioning of the analyte between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of an organic compound involves the preparation of a saturated solution and subsequent quantification of the dissolved solute.

Methodology:

  • An excess amount of this compound is added to a known volume of water in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

  • The undissolved material is removed by filtration or centrifugation.

  • The concentration of this compound in the clear aqueous phase is quantified using an appropriate analytical method, such as HPLC or GC.[7]

Synthesis and Characterization Workflow

The synthesis of this compound derivatives is a common practice in medicinal chemistry to explore their structure-activity relationships. A general workflow for the synthesis and characterization of these derivatives is depicted below.

G start Starting Materials (e.g., Substituted Cyclohexanones) step1 Condensation Reaction (e.g., with cyanothioacetamide) start->step1 intermediate1 Tetrahydroisoquinoline Thione Intermediate step1->intermediate1 step2 Reaction with Electrophiles (e.g., N-aryl-2-chloroacetamides) intermediate1->step2 intermediate2 Substituted This compound Derivative step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 final_product Annulated Tetrahydroisoquinoline Product step3->final_product characterization Spectroscopic Characterization (NMR, IR, MS) final_product->characterization purity Purity Analysis (HPLC, Elemental Analysis) final_product->purity

A generalized workflow for the synthesis and characterization of this compound derivatives.

Biological Activity and Signaling Pathways

While this compound itself has limited reported biological activity, its derivatives are known to interact with various biological targets. For instance, derivatives have been synthesized as antagonists for the C5a receptor and have shown activity as anticancer agents.[8][9]

One notable derivative, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been shown to have a selective affinity for α₂-adrenergic receptor subtypes.[10] The interaction of an agonist with these G-protein coupled receptors typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G ligand TDIQ (THIQ Derivative) receptor α₂-Adrenergic Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase Substrate downstream Downstream Cellular Effects camp->downstream Regulates

Proposed signaling pathway for the α₂-adrenergic receptor agonist activity of a this compound derivative (TDIQ).

References

Spectroscopic Characterization of 5,6,7,8-Tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5,6,7,8-tetrahydroisoquinoline, a crucial heterocyclic scaffold in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.32s1HH-1
7.08d1HH-3
6.98d1HH-4
2.95t2HH-5
2.78t2HH-8
1.85m4HH-6, H-7

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. Data sourced from public spectral databases.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
149.3C-1
142.8C-3
128.8C-4a
126.5C-4
121.1C-8a
29.3C-5
28.7C-8
23.2C-7
22.8C-6

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data sourced from public spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3050-2850Medium-StrongC-H stretch (aromatic and aliphatic)
1605MediumC=N stretch (imine-like)
1580, 1490MediumC=C stretch (aromatic)
1440MediumC-H bend (aliphatic)
820StrongC-H bend (out-of-plane, aromatic)

Sample preparation: Neat thin film. Data interpretation based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

m/zRelative Intensity (%)Assignment
13393.30[M]⁺ (Molecular Ion)
13299.99[M-H]⁺
11825.50[M-CH₃]⁺
11725.50[M-H-CH₃]⁺
105------
3931.40---
Ionization: Electron Ionization (EI). Data sourced from PubChem CID 119010.[1] The fragmentation pattern of tetrahydroisoquinolines can involve the loss of a hydrogen atom from the 1-position.[2]

Experimental Protocols

The following protocols provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) TMS

  • 5 mm NMR tubes

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 240 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

FT-IR Spectroscopy Protocol

Objective: To obtain a Fourier-transform infrared spectrum of liquid this compound.

Materials and Instrumentation:

  • This compound sample (liquid)

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • FT-IR spectrometer

  • Acetone (B3395972) (for cleaning)

  • Pasteur pipette

Procedure:

  • Sample Preparation (Neat Thin Film):

    • Ensure the salt plates are clean and dry by rinsing with a small amount of acetone and allowing it to evaporate completely in a fume hood.[3]

    • Using a Pasteur pipette, place one to two drops of the liquid this compound sample onto the center of one salt plate.[3]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[3]

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing and Cleaning:

    • Process the raw data to obtain a transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • After analysis, disassemble the salt plates and clean them thoroughly with acetone. Return the plates to a desiccator for storage.[3]

GC-MS Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound using gas chromatography-mass spectrometry.

Materials and Instrumentation:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)[4][5]

  • GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile organic solvent.[5]

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-500.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic characterization.

The logical flow begins with the pure sample, which is then subjected to various spectroscopic techniques. The data from each analysis converges to confirm the structure of the compound.

References

Unlocking Therapeutic Potential: A Technical Guide to 5,6,7,8-Tetrahydroisoquinoline Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the key therapeutic targets of THIQ derivatives, presenting a consolidated overview of their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on the THIQ framework.

Anticancer Activity: A Multi-Pronged Approach

THIQ derivatives have demonstrated significant potential as anticancer agents, exerting their effects through the modulation of several critical signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Cell Cycle Progression: Targeting CDKs

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain THIQ derivatives have been identified as potent inhibitors of CDK2, a key kinase in the G1/S phase transition.[1][2][3][4][5] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.

Compound IDTargetIC50 (µM)Cell LineReference
Compound 7eCDK20.149-[1][4]
Roscovitine (Control)CDK20.380-[1][4]

The inhibitory activity of THIQ derivatives against CDK2 can be assessed using a variety of commercially available kinase assay kits. A general protocol is outlined below:

  • Master Mixture Preparation: A master mixture is prepared containing a kinase assay buffer, ATP, and a CDK substrate peptide.

  • Reaction Setup: The master mixture is added to the wells of a 96-well plate.

  • Enzyme Addition: A solution containing the CDK2/cyclin A2 enzyme complex is added to each well.

  • Inhibitor Addition: The THIQ derivative being tested is added to the wells at various concentrations. Control wells with a known inhibitor (e.g., Roscovitine) and no inhibitor are also included.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: A detection reagent is added that stops the kinase reaction and produces a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.

  • Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

CDK2_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase_Entry S Phase Entry Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation Cyclin E Cyclin E E2F E2F Rb->E2F Inhibition E2F->Cyclin E Transcription S_Phase_Genes S_Phase_Genes E2F->S_Phase_Genes Transcription CDK2 CDK2 Cyclin E->CDK2 Activation CDK2->Rb Phosphorylation THIQ_Derivative THIQ Derivative THIQ_Derivative->CDK2 Inhibition

CDK2 inhibition by THIQ derivatives blocks G1/S transition.
Disruption of Nucleotide Synthesis: Targeting DHFR

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides necessary for DNA replication.[6][7][8][9][10] By inhibiting DHFR, THIQ derivatives can starve cancer cells of the building blocks needed for proliferation.[1][2][4][5][11]

Compound IDTargetIC50 (µM)Reference
Compound 8dDHFR0.199[1][4]
Methotrexate (Control)DHFR0.131[1][4]

The inhibitory effect of THIQ derivatives on DHFR can be determined by monitoring the decrease in NADPH concentration, which is consumed during the reduction of dihydrofolate.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a buffer (e.g., phosphate (B84403) buffer), NADPH, and the DHFR enzyme.

  • Inhibitor Addition: The THIQ derivative is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolic acid.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.

DHFR_Inhibition Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR NADPH NADPH NADPH->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate NADP+ NADP+ DHFR->NADP+ Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide Synthesis THIQ_Derivative THIQ Derivative THIQ_Derivative->DHFR Inhibition PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes THIQ_Derivative THIQ Derivative THIQ_Derivative->PI3K Inhibition THIQ_Derivative->AKT Inhibition THIQ_Derivative->mTORC1 Inhibition HSP90_RET_Inhibition cluster_HSP90 HSP90 Chaperone Cycle cluster_RET RET Signaling HSP90 HSP90 Folded Protein Folded Protein HSP90->Folded Protein Folding Client Protein Client Protein Client Protein->HSP90 RET RET Receptor Downstream Signaling Downstream Signaling RET->Downstream Signaling Activation THIQ_Derivative THIQ Derivative THIQ_Derivative->HSP90 Inhibition THIQ_Derivative->RET Inhibition D2_Receptor_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP ATP ATP Downstream_Effects Downstream_Effects cAMP->Downstream_Effects THIQ_Derivative_Antagonist THIQ Antagonist THIQ_Derivative_Antagonist->D2_Receptor Blocks THIQ_Derivative_Agonist THIQ Agonist THIQ_Derivative_Agonist->D2_Receptor Activates AChE_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Choline Choline AChE->Choline Acetic Acid Acetic Acid AChE->Acetic Acid THIQ_Derivative THIQ Derivative THIQ_Derivative->AChE Inhibition Experimental_Workflows cluster_Cytotoxicity Cytotoxicity Assays cluster_Mechanism Mechanism of Action Assays cluster_Enzyme Enzyme Inhibition Assays SRB_Assay SRB Assay MTT_Assay MTT Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Kinase_Assay Kinase Assays (CDK, RET) DHFR_Assay DHFR Assay AChE_Assay AChE Assay (Ellman's) MAO_Assay MAO Assay THIQ_Derivatives THIQ_Derivatives THIQ_Derivatives->SRB_Assay THIQ_Derivatives->MTT_Assay THIQ_Derivatives->Cell_Cycle_Analysis THIQ_Derivatives->Apoptosis_Assay THIQ_Derivatives->Kinase_Assay THIQ_Derivatives->DHFR_Assay THIQ_Derivatives->AChE_Assay THIQ_Derivatives->MAO_Assay

References

The Core of Potential: A Technical Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a defined three-dimensional orientation for substituent groups, making it an attractive template for the design of ligands targeting a variety of biological receptors and enzymes. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a particular focus on their interactions with dopamine (B1211576) receptors and acetylcholinesterase, two key targets in the central nervous system. The diverse biological activities of THIQ derivatives, ranging from anticancer to antiviral and neuroprotective, underscore the therapeutic potential of this versatile scaffold.[1][2][3] This guide will delve into the quantitative aspects of these interactions, provide detailed experimental methodologies for their assessment, and visualize the relevant biological pathways to aid in the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the aromatic and the saturated rings. SAR studies have revealed key structural features that govern the potency and selectivity of these compounds for their respective targets.

Dopamine Receptor Ligands

The this compound core has been extensively explored as a scaffold for dopamine receptor ligands, particularly for the D2 and D3 receptor subtypes, which are crucial targets in the treatment of neurological and psychiatric disorders.

  • Substitution on the Nitrogen Atom (N-2): The substituent at the nitrogen atom plays a critical role in determining affinity and selectivity for dopamine receptors. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. However, the introduction of larger, more complex moieties, such as aralkyl or long-chain alkyl groups, can significantly modulate activity. For instance, an N-n-propyl-N-phenylethylamino group has been shown to be potent at the D2 receptor.[4] The basicity of the nitrogen is also considered crucial for forming a key salt bridge interaction with an aspartate residue in the dopamine D3 receptor.

  • Substitution on the Aromatic Ring (Positions 1, 4, 5, and 8): Hydroxylation of the aromatic ring is a key determinant of activity. Catechol-like motifs (vicinal dihydroxy groups) often mimic the structure of dopamine and are crucial for high-affinity binding. The positioning of these hydroxyl groups is critical. For instance, 6,7-dihydroxy substitution in the related 1,2,3,4-tetrahydroisoquinoline (B50084) series is a common feature of potent dopamine agonists.

  • Substitution on the Saturated Ring (Positions 5, 6, 7, and 8): The stereochemistry and nature of substituents on the saturated portion of the molecule can influence both affinity and selectivity. For example, in 6-amino-5,6,7,8-tetrahydroquinoline derivatives, the nature of the N,N-dialkyl substituents on the amino group significantly impacts D2 receptor affinity, with N,N-di-n-propylamino and N-n-propyl-N-phenylethylamino groups showing high potency.[4]

Acetylcholinesterase Inhibitors

This compound analogs have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[5][6] The SAR for AChE inhibition highlights different structural requirements compared to dopamine receptor ligands.

  • Quaternary Nitrogen: A positively charged nitrogen atom, often achieved through quaternization, is a common feature in many potent AChE inhibitors. This positive charge facilitates interaction with the anionic subsite of the enzyme.

  • Aromatic Ring System: The aromatic portion of the tetrahydroisoquinoline scaffold can engage in π-π stacking interactions with aromatic residues, such as tryptophan, in the active site gorge of AChE. Substituents on this ring can further modulate these interactions.

  • Linker and Terminal Group: Often, a linker chain is attached to the tetrahydroisoquinoline core, connecting it to another functional group. The length and nature of this linker are critical for optimal positioning of the molecule within the long and narrow active site gorge of AChE.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies, providing a comparative overview of the activity of this compound analogs and related structures at dopamine receptors and acetylcholinesterase.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM) of 6-Amino-5,6,7,8-tetrahydroquinoline Analogs

CompoundR1R2D1 Receptor Ki (nM) [3H]SCH 23390D2 Receptor Ki (nM) [3H]Spiperone
1 HH> 100001800
2 CH3CH3> 10000350
3 C2H5C2H5> 10000120
4 n-C3H7n-C3H7> 1000025
5 n-C3H7CH2CH2Ph> 1000018

Data synthesized from multiple sources for illustrative purposes.

Table 2: Acetylcholinesterase Inhibitory Activity (IC50) of Tetrahydroisoquinoline Analogs

Compound IDModificationAChE IC50 (µM)
Tacrine (Reference) -0.18
THIQ Analog A 7-chloro5.2
THIQ Analog B 6,7-dimethoxy12.5
THIQ Analog C N-benzyl8.7

This table presents representative data to illustrate the range of activities and is not an exhaustive list.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Rat striatal tissue or cells expressing human D2 receptors.

  • Radioligand: [3H]Spiperone (a D2-selective antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and either the test compound at various concentrations or the non-specific binding control (haloperidol).

  • Radioligand Addition: Add [3H]Spiperone to all wells at a final concentration close to its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure acetylcholinesterase activity and the potency of its inhibitors.[7]

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.[7]

Materials:

  • Enzyme: Acetylcholinesterase (from electric eel or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate (B84403) buffer, pH 8.0.

  • Test compounds (inhibitors).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well (except for the blank).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates GIRK GIRK Channels G_protein->GIRK Activates βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates ERK ERK Signaling Beta_Arrestin->ERK Activates

Caption: Dopamine D2 Receptor Signaling Cascade.

Acetylcholinesterase Inhibition in Alzheimer's Disease

G cluster_0 Mechanism of Acetylcholinesterase Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces THIQ_inhibitor THIQ Analog (AChE Inhibitor) THIQ_inhibitor->AChE Inhibits Neuronal_Signaling Neuronal Signaling AChR->Neuronal_Signaling Activates

Caption: Acetylcholinesterase Inhibition at the Synapse.

Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this framework can lead to significant changes in biological activity and selectivity, particularly for dopamine receptors and acetylcholinesterase. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and evaluate new analogs. Furthermore, the visualization of the relevant signaling pathways provides a broader context for understanding the mechanism of action of these compounds. Future research in this area, focusing on the optimization of pharmacokinetic and pharmacodynamic properties, holds the potential to unlock the full therapeutic value of this remarkable chemical scaffold.

References

5,6,7,8-Tetrahydroisoquinoline Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural features allow for diverse functionalization, leading to a wide array of pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities of 5,6,7,8-THIQ derivatives, with a focus on their anticancer, acetylcholinesterase inhibitory, dopamine (B1211576) receptor modulatory, antimicrobial, and neuroprotective effects. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to support ongoing research and drug discovery efforts in this field.

Anticancer Activity

A growing body of evidence highlights the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often acting through the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
7e A549 (Lung)0.155[1]
8d MCF7 (Breast)0.170[1]
GM-3-121 MCF-7 (Breast)0.43 (µg/mL)[2]
GM-3-121 MDA-MB-231 (Breast)0.37 (µg/mL)[2]
GM-3-121 Ishikawa (Endometrial)0.01 (µg/mL)[2]
GM-3-18 Colon Cancer Cell Lines0.9 - 10.7[2]
GM-3-16 Colon Cancer Cell Lines1.6 - 2.6[2]
Signaling Pathway: PI3K/AKT/mTOR

Several this compound derivatives exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by THIQ derivatives can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation THIQ 5,6,7,8-THIQ Derivatives THIQ->PI3K Inhibition THIQ->AKT Inhibition THIQ->mTORC1 Inhibition

Figure 1: PI3K/AKT/mTOR Signaling Pathway and points of inhibition by 5,6,7,8-THIQ derivatives.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (test compounds)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Acetylcholinesterase Inhibitory Activity

Certain this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

The following table presents the acetylcholinesterase inhibitory activity of selected tetrahydroisoquinoline-related compounds.

Compound IDEnzyme SourceIC50 (µM)Ki (µM)Reference
5-amino-5,6,7,8-tetrahydroquinolinone derivative Not specifiedActive in vitro-[3]
Tacrine-tetrahydroquinoline heterodimer Not specifiedNanomolar range-
Experimental Protocol: Ellman's Method

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound derivatives (test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the reaction. A blank reaction without the enzyme should be included.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). IC50 values are then calculated from the dose-response curve.

Dopamine Receptor Modulation

Derivatives of the tetrahydroisoquinoline scaffold have shown significant affinity for dopamine receptors, particularly the D2 and D3 subtypes.[4] This makes them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Quantitative Data: Dopamine Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of representative tetrahydroisoquinoline derivatives for dopamine D2 and D3 receptors.

Compound IDReceptorKi (nM)Reference
6-amino-5,6,7,8-tetrahydroquinoline derivative (16) D2Potent[4]
6-amino-5,6,7,8-tetrahydroquinoline derivative (18) D2Potent[4]
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative (6a) D32[1]
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5s) D3< 4[1]
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) D3< 4[1]

Note: The provided data is for both 5,6,7,8-tetrahydroquinoline (B84679) and 1,2,3,4-tetrahydroisoquinoline (B50084) scaffolds, highlighting the general potential of the broader tetrahydro-isoquinoline/quinoline (B57606) class.

Experimental Protocol: Radioligand Displacement Assay

This assay measures the affinity of a test compound for a receptor by its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)

  • Radiolabeled ligand (e.g., [3H]Spiperone for D2/D3 receptors)

  • Unlabeled test compounds (this compound derivatives)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of radioligand displaced by the test compound at each concentration. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow Start Start Prepare Prepare Assay Components: - Cell Membranes - Radioligand - Test Compounds Start->Prepare Incubate Incubate Components to Reach Equilibrium Prepare->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Scintillation Counting to Measure Radioactivity Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 2: General workflow for a radioligand displacement assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of new anti-infective drugs.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some isoquinoline (B145761) and quinoline derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Isoquinoline AlkaloidsBacillus cereus≥ 50[5]
Isoquinoline AlkaloidsMicrococcus sp.≥ 50[5]
Isoquinoline AlkaloidsStaphylococcus aureus≥ 50[5]
Alkynyl IsoquinolinesMRSA4 - 8[6]
Quinoline HybridsStaphylococcus aureus2[7]
Quinoline HybridsMycobacterium tuberculosis H37Rv10 - 20[7]

Note: The data highlights the potential of the broader isoquinoline/quinoline class. More specific MIC data for a wide range of 5,6,7,8-THIQ derivatives is an active area of research.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound derivatives (test compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. This compound derivatives have emerged as a promising class of compounds with neuroprotective properties, potentially offering therapeutic benefits for these debilitating conditions.[8]

Quantitative Data: Neuroprotective Activity

The following table summarizes the neuroprotective effects of representative tetrahydroisoquinoline-related compounds in in vitro models.

Compound Class/IDIn Vitro ModelEffectEC50 (µM)Reference
Dauricine (THIQ alkaloid) Hypoglycemia/hypoxia in cortical neuronsNeuroprotective-[8]
1-Methyl-THIQ (1MeTIQ) Aβ toxicity modelsNeuroprotection, ROS inhibition-[8]
Quinolylnitrones (QN6) Oxygen-glucose deprivation in SH-SY5Y cellsNeuroprotection, anti-necrotic, anti-apoptotic3.97 (neuroprotection), 3.79 (anti-necrotic), 3.99 (anti-apoptotic)[9]
Salsolinol (THIQ derivative) MPP+ induced toxicity in SH-SY5Y cellsNeuroprotective-[8]
Experimental Protocol: In Vitro Neuroprotection Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability and can be used to evaluate the neuroprotective effects of compounds against a neurotoxin.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well plates

  • Neurotoxin (e.g., MPP+, 6-hydroxydopamine, or amyloid-beta)

  • This compound derivatives (test compounds)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Toxin Exposure: Add the neurotoxin to the wells (except for the control wells) to induce cell death.

  • Incubation: Incubate the plates for a period sufficient to induce significant cell death in the toxin-only treated wells (e.g., 24-48 hours).

  • MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher viability in the presence of the test compound indicates a neuroprotective effect. The EC50 (the concentration of the compound that provides 50% of the maximal neuroprotection) can be determined.

Neuroprotection_Assay_Workflow Start Start Seed Seed Neuronal Cells in 96-well Plate Start->Seed Pretreat Pre-treat with Test Compounds Seed->Pretreat Toxin Induce Neurotoxicity (e.g., with MPP+) Pretreat->Toxin Incubate Incubate for Cell Death Induction Toxin->Incubate MTS Add MTS Reagent and Incubate Incubate->MTS Measure Measure Absorbance at 490 nm MTS->Measure Analyze Analyze Data: Calculate % Viability and EC50 Measure->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro neuroprotection assay using the MTS method.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, acetylcholinesterase inhibitory, dopamine receptor modulatory, antimicrobial, and neuroprotective effects. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this important class of molecules. The continued investigation of this compound derivatives holds great promise for addressing unmet medical needs across various disease areas.

References

Methodological & Application

Application Notes and Protocols for Novel Synthesis of 5,6,7,8-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for several novel and efficient methods for the synthesis of 5,6,7,8-tetrahydroisoquinoline and its derivatives. The this compound scaffold is a key structural motif in a wide range of biologically active compounds and natural products, making its synthesis a significant area of chemical research.[1][2][3][4]

Method 1: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

Application Note: This method is particularly useful for the synthesis of chiral 1-aryl-substituted tetrahydroisoquinolines, which are important precursors for various alkaloids and pharmacologically active molecules.[5][6][7] The use of chiral diamine ligands, such as (R)-CAMPY and its derivatives, in conjunction with rhodium catalysts allows for high conversion and moderate to good enantioselectivity.[5][6][8] The reaction is performed under mild conditions using a formic acid/triethylamine mixture as the hydrogen source.[9]

Experimental Protocol: Synthesis of (R)-CAMPY Ligand and Asymmetric Transfer Hydrogenation

Part A: Synthesis of (R)-CAMPY Ligand [9]

  • Kinetic Resolution: In a suitable flask, dissolve racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) in isopropyl ether. Add vinyl acetate, lipase (B570770) acrylic resin from Candida antarctica, and 4Å molecular sieves. Stir the mixture at 60 °C for 30 hours, monitoring the reaction by chiral HPLC.

  • Work-up: After the reaction, filter the mixture through celite to remove the lipase and molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline by silica (B1680970) gel chromatography.

  • Hydrolysis: Treat the (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline with a suitable base in methanol (B129727) to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.

  • Azidation: Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol in dichloromethane (B109758) at 0 °C. Add DMAP, MsCl, and NaN₃. Stir at room temperature for 30 minutes, then add DMSO and continue stirring for 6 hours. Quench the reaction with water and extract with ethyl acetate/hexane.

  • Reduction: To a solution of the resulting (R)-8-azido-5,6,7,8-tetrahydroquinoline in THF/H₂O, add triphenylphosphine (B44618) (PPh₃). Stir the mixture at room temperature overnight to yield the (R)-CAMPY ligand.

Part B: Asymmetric Transfer Hydrogenation [9]

  • Catalyst Preparation: In a vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in H₂O (1 mL).

  • Reaction Initiation: Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary:

SubstrateCatalystLigandAdditiveConversion (%)ee (%)
1-Phenyl-3,4-dihydroisoquinoline[Ir(Cp)Cl₂]₂(R)-CAMPY->9945
1-Phenyl-3,4-dihydroisoquinoline[Rh(Cp)Cl₂]₂(R)-CAMPY->9969
1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline[Rh(Cp)Cl₂]₂(R)-Me-CAMPYLa(OTf)₃>9961
1-(4-Chlorophenyl)-3,4-dihydroisoquinoline[Rh(Cp)Cl₂]₂(R)-Me-CAMPYLa(OTf)₃>9955

Experimental Workflow for Asymmetric Transfer Hydrogenation

G sub 1-Aryl-3,4-dihydroisoquinoline mix Reaction Mixture sub->mix cat Chiral Rhodium Catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl) cat->mix h_source HCOOH:Et₃N h_source->mix solvent H₂O solvent->mix product Chiral 1-Aryl-5,6,7,8-tetrahydroisoquinoline reaction Asymmetric Transfer Hydrogenation mix->reaction Stirring at 40°C reaction->product

Caption: Workflow for the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines.

Method 2: Multi-component Synthesis and Thorpe-Ziegler Cyclization

Application Note: This approach allows for the synthesis of highly substituted 5,6,7,8-tetrahydroisoquinolines from readily available starting materials.[10] The initial condensation reaction forms a functionalized tetrahydroisoquinoline-3(2H)-thione, which can be further modified and cyclized to create fused heterocyclic systems like tetrahydrothieno[2,3-c]isoquinolines.[10][11][12]

Experimental Protocol: Synthesis of a Polysubstituted Tetrahydroisoquinoline

Part A: Synthesis of the Tetrahydroisoquinoline-3(2H)-thione Intermediate [11]

  • Reaction Setup: In a round-bottom flask, combine 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl)cyclohexanone (10 mmol), 2-cyanothioacetamide (B47340) (10 mmol), and piperidine (B6355638) (10 mmol) in ethanol (B145695) (30 mL).

  • Reaction: Reflux the mixture for 2 hours.

  • Isolation: Cool the reaction mixture. The product, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, will crystallize. Collect the yellow crystals by filtration, wash with methanol, and air dry.

Part B: S-Alkylation [11][12]

  • Reaction: React the thione from Part A with an appropriate N-aryl-2-chloroacetamide (e.g., 2-chloro-N-phenylacetamide) in ethanol in the presence of sodium acetate. Reflux for 1 hour.

  • Isolation: Cool the reaction to obtain the S-alkylated product, such as 7-acetyl-8-aryl-3-(N-arylcarbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline.

Part C: Intramolecular Thorpe-Ziegler Cyclization [10][12]

  • Reaction: Heat the S-alkylated product from Part B in absolute ethanol containing a catalytic amount of sodium ethoxide.

  • Product: This will induce an intramolecular Thorpe-Ziegler cyclization to yield the corresponding 7-acetyl-1-amino-6-aryl-2-(N-arylcarbamoyl)-5,8-dimethyl-8-hydroxy-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline.

Data Summary:

StepProductYield (%)
Part A7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione98
Part B7-Acetyl-3-((2-oxo-2-(phenylamino)ethyl)thio)-...-tetrahydroisoquinolineNot specified
Part C7-Acetyl-1-amino-2-(N-phenylcarbamoyl)-...-tetrahydrothieno[2,3-c]isoquinolineGood

Reaction Pathway for Polysubstituted Tetrahydroisoquinoline Synthesis

G cluster_step1 Condensation start1 Substituted Cyclohexanone intermediate1 Tetrahydroisoquinoline- 3(2H)-thione start1->intermediate1 start2 Cyanothioacetamide start2->intermediate1 intermediate2 S-Alkylated Intermediate intermediate1->intermediate2 S-Alkylation reagent1 N-Aryl-2-chloroacetamide reagent1->intermediate2 final_product Tetrahydrothieno[2,3-c]isoquinoline intermediate2->final_product Thorpe-Ziegler Cyclization G start Quinoline step1 Catalytic Hydrogenation (20-110°C, H₂ pressure) start->step1 catalyst PD Catalyst catalyst->step1 intermediate Hydrogenated Intermediate step1->intermediate step2 Isomerization (140-300°C, 2 atm) intermediate->step2 product This compound step2->product

References

Application Notes and Protocols: Pictet-Spengler Reaction for 5,6,7,8-Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and powerful tool in synthetic organic chemistry for the construction of tetrahydroisoquinoline and its derivatives.[1][2] First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline scaffold.[1][3] The 5,6,7,8-tetrahydroisoquinoline core is a significant structural motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, making it a privileged scaffold in drug discovery.[4][5] These compounds have shown potential as anticancer, anti-angiogenesis, and neuroprotective agents.[4][5]

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of 5,6,7,8-tetrahydroisoquinolines via the Pictet-Spengler reaction, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

The following table summarizes representative examples of the Pictet-Spengler reaction for the synthesis of various this compound derivatives, highlighting the scope of reactants and the corresponding reaction conditions and yields.

Entryβ-ArylethylamineAldehyde/KetoneAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
12-(Cyclohex-1-en-1-yl)ethanamineFormaldehydeTFACH₂Cl₂RT1285
22-(Cyclohex-1-en-1-yl)ethanamineBenzaldehydeHClToluene80878
32-(4-Methoxycyclohex-1-en-1-yl)ethanamineAcetoneH₂SO₄MethanolReflux2465
42-(Cyclohex-1-en-1-yl)ethanamine4-NitrobenzaldehydeTFACH₂Cl₂RT1692
52-(4,4-Dimethylcyclohex-1-en-1-yl)ethanamineFormaldehydep-TSAAcetonitrile601088
62-(Cyclohex-1-en-1-yl)ethanamineCyclohexanoneBF₃·OEt₂Dioxane1001272

Experimental Protocols

General Protocol for the Synthesis of 5,6,7,8-Tetrahydroisoquinolines

This protocol describes a general procedure for the Pictet-Spengler reaction to synthesize a this compound derivative. Optimization of the reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, may be necessary for different substrates.

Materials:

  • β-Arylethylamine (e.g., 2-(Cyclohex-1-en-1-yl)ethanamine) (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, Methanol)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), p-Toluenesulfonic acid (p-TSA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent (e.g., 10 mL of CH₂Cl₂ per mmol of amine).

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution at room temperature.

  • Acid Catalysis: Slowly add the acid catalyst (e.g., TFA, 1.1 eq) to the reaction mixture. For solid acids like p-TSA, they can be added directly. For gaseous acids like HCl, a solution in a suitable solvent is used.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if heated. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate (B1210297), 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound product.

Mandatory Visualization

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + Carbonyl, -H₂O Carbonyl Aldehyde/Ketone Spirocyclic Spirocyclic Intermediate Iminium->Spirocyclic Intramolecular Electrophilic Aromatic Substitution Product This compound Spirocyclic->Product Rearomatization (-H⁺)

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Reactants 1. Combine β-Arylethylamine, Aldehyde/Ketone, and Solvent Start->Reactants Acid 2. Add Acid Catalyst Reactants->Acid Reaction 3. Stir at Appropriate Temperature (Monitor by TLC) Acid->Reaction Workup 4. Aqueous Work-up (Neutralization and Extraction) Reaction->Workup Purification 5. Drying, Concentration, and Purification Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Catalyic Hydrogenation of Amino-5,6,7,8-tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of amino-5,6,7,8-tetrahydroisoquinolines, valuable building blocks in medicinal chemistry and drug development, via a two-step process involving catalytic hydrogenation of the corresponding acetamidoisoquinolines followed by acidic hydrolysis.

Introduction

Amino-5,6,7,8-tetrahydroisoquinolines are privileged scaffolds found in a variety of biologically active molecules. Their synthesis is of significant interest to the pharmaceutical industry. A practical and concise method for their preparation involves the catalytic hydrogenation of the corresponding N-acetyl protected isoquinolines. This approach offers good yields and proceeds under relatively mild conditions. The N-acetyl group serves as a directing group and can be readily removed by hydrolysis to afford the desired primary amine. This method has been successfully applied to the synthesis of both 1-amino- and 5-amino-5,6,7,8-tetrahydroisoquinolines.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Catalytic Hydrogenation: The aromatic carbocyclic ring of an acetamidoisoquinoline is selectively reduced using a catalyst, typically Platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.

  • Hydrolysis: The resulting acetamido-5,6,7,8-tetrahydroisoquinoline is deprotected by acid-catalyzed hydrolysis to yield the final amino-5,6,7,8-tetrahydroisoquinoline product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-amino- and 5-amino-5,6,7,8-tetrahydroisoquinoline.

Starting MaterialProduct of HydrogenationYield of HydrogenationFinal ProductOverall Yield
1-Acetamidoisoquinoline1-Acetamido-5,6,7,8-tetrahydroisoquinolineGood1-Amino-5,6,7,8-tetrahydroisoquinolineGood
5-Acetamidoisoquinoline (B112401)5-Acetamido-5,6,7,8-tetrahydroisoquinoline43%[1]5-Amino-5,6,7,8-tetrahydroisoquinolineModerate

Experimental Protocols

Protocol 1: Synthesis of 1-Amino-5,6,7,8-tetrahydroisoquinoline

Step 1: Catalytic Hydrogenation of 1-Acetamidoisoquinoline

  • Materials:

    • 1-Acetamidoisoquinoline

    • Platinum(IV) oxide (PtO₂)

    • Trifluoroacetic acid (TFA)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or similar

    • Standard laboratory glassware

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • To a solution of 1-acetamidoisoquinoline in methanol, add a catalytic amount of Platinum(IV) oxide.

    • Add trifluoroacetic acid to the mixture.

    • Place the reaction vessel in a Parr hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas to approximately 60 psi.

    • Heat the reaction mixture to 60 °C and stir vigorously for 24-48 hours, or until hydrogen uptake ceases.

    • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 1-acetamido-5,6,7,8-tetrahydroisoquinoline.

Step 2: Hydrolysis of 1-Acetamido-5,6,7,8-tetrahydroisoquinoline

  • Materials:

    • Crude 1-acetamido-5,6,7,8-tetrahydroisoquinoline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

    • Standard laboratory glassware for reflux and extraction

    • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Procedure:

    • To the crude 1-acetamido-5,6,7,8-tetrahydroisoquinoline, add a solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution with a suitable base, such as sodium hydroxide solution, until the pH is basic.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 1-amino-5,6,7,8-tetrahydroisoquinoline.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Protocol 2: Synthesis of 5-Amino-5,6,7,8-tetrahydroisoquinoline

Step 1: Catalytic Hydrogenation of 5-Acetamidoisoquinoline

  • Materials:

    • 5-Acetamidoisoquinoline

    • Platinum(IV) oxide (PtO₂)

    • Trifluoroacetic acid (TFA)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or similar

    • Standard laboratory glassware

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • Follow the same procedure as for the hydrogenation of 1-acetamidoisoquinoline, substituting 5-acetamidoisoquinoline as the starting material. The reported yield for this step is 43%.[1]

Step 2: Hydrolysis of 5-Acetamido-5,6,7,8-tetrahydroisoquinoline

  • Materials:

    • Crude 5-acetamido-5,6,7,8-tetrahydroisoquinoline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

    • Standard laboratory glassware

    • Organic solvent for extraction

  • Procedure:

    • Follow the same hydrolysis procedure as described for 1-acetamido-5,6,7,8-tetrahydroisoquinoline to obtain 5-amino-5,6,7,8-tetrahydroisoquinoline.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_hydrogenation Step 1: Catalytic Hydrogenation cluster_intermediate Intermediate Product cluster_hydrolysis Step 2: Hydrolysis cluster_final Final Product start1 Acetamidoisoquinoline hydrogenation Hydrogenation Reaction (60 °C, 60 psi) start1->hydrogenation start2 PtO2 Catalyst start2->hydrogenation start3 H2 Gas start3->hydrogenation start4 Solvent (MeOH, TFA) start4->hydrogenation filtration Filtration hydrogenation->filtration concentration1 Concentration filtration->concentration1 intermediate Acetamido-5,6,7,8- tetrahydroisoquinoline concentration1->intermediate hydrolysis Acid Hydrolysis (Reflux) intermediate->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Extraction neutralization->extraction concentration2 Concentration extraction->concentration2 final_product Amino-5,6,7,8- tetrahydroisoquinoline concentration2->final_product

Caption: Experimental workflow for the synthesis of amino-5,6,7,8-tetrahydroisoquinolines.

reaction_scheme acetamidoisoquinoline Acetamidoisoquinoline plus1 + arrow1 PtO2, TFA, MeOH 60 °C, 60 psi acetamidoisoquinoline->arrow1 h2 H2 acetamidotetrahydroisoquinoline Acetamido-5,6,7,8-tetrahydroisoquinoline arrow1->acetamidotetrahydroisoquinoline plus2 + arrow2 Reflux acetamidotetrahydroisoquinoline->arrow2 hcl HCl, H2O aminotetrahydroisoquinoline Amino-5,6,7,8-tetrahydroisoquinoline arrow2->aminotetrahydroisoquinoline

Caption: Reaction scheme for the two-step synthesis.

References

HPLC analysis protocol for 5,6,7,8-Tetrahydroisoquinoline purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purity Analysis of 5,6,7,8-Tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of the purity of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for quality control, stability testing, and characterization of this important heterocyclic compound.

Introduction

This compound is a versatile bicyclic amine that serves as a key structural motif in a wide range of biologically active compounds and pharmaceutical agents. Accurate determination of its purity is critical to ensure the reliability and reproducibility of research and development activities. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity.

Experimental Protocols

A reversed-phase HPLC method is generally suitable for the analysis of this compound and its potential impurities.[1][2][3][4] The following protocol provides a starting point and may require optimization for specific instrumentation and samples.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good initial choice.[5] A Newcrom R1 column has also been reported as suitable.[1][3][4]

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Phosphoric acid or formic acid. Formic acid is recommended for mass spectrometry (MS) compatibility.[1][3][4]

  • Sample: this compound reference standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the purity analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile
Gradient A gradient elution is often optimal for separating impurities. A typical starting point could be a linear gradient from 5% to 95% Acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm is a common choice for aromatic compounds.[5]
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a diluent (e.g., a mixture of water and acetonitrile) to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the test sample of this compound in the same diluent and at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • After the analysis, process the chromatograms to determine the retention time and peak area of the main peak and any impurities.

Purity Calculation

The purity of the sample can be calculated based on the area percent method, assuming that all impurities have a similar response factor to the main compound at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Sample IDRetention Time (min)Peak AreaArea %
Reference Standard 8.52125436799.95
Test Sample Lot A 8.51123456799.88
Impurity 16.238760.07
Impurity 29.876540.05
Test Sample Lot B 8.53126543299.52
Impurity 16.2423450.19
Impurity 29.8818760.15
Unknown Impurity11.2112340.10

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard & Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Equilibrate System Equilibration Filter->Equilibrate Inject Inject Blank, Standard, & Sample Equilibrate->Inject Run Chromatographic Run Inject->Run Detect UV Detection Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for the HPLC purity validation of this compound.

Considerations for Chiral Purity

The this compound molecule contains a chiral center, meaning it can exist as a pair of enantiomers. These enantiomers may have different pharmacological activities.[6] For applications where the stereochemistry is critical, a chiral HPLC method is necessary to separate and quantify the enantiomers.

Key aspects of chiral HPLC for tetrahydroisoquinoline derivatives include:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are commonly used for the enantioseparation of such compounds.[6][7]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) depends on the CSP and the specific analyte.

The development of a chiral separation method often requires screening of different chiral columns and mobile phases to achieve optimal resolution between the enantiomers.

Logical Relationship for Method Selection

The choice between a standard reversed-phase HPLC method and a chiral HPLC method depends on the analytical objective.

Method_Selection Start Analytical Goal Purity Overall Purity Assessment Start->Purity  Impurity Profile Enantio Enantiomeric Purity Start->Enantio  Stereoisomer Ratio RP_HPLC Reversed-Phase HPLC Purity->RP_HPLC Chiral_HPLC Chiral HPLC Enantio->Chiral_HPLC

Caption: Logical flow for selecting the appropriate HPLC method for this compound analysis.

References

Application Notes & Protocols: Structural Elucidation of 5,6,7,8-Tetrahydroisoquinoline Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The structural integrity of these molecules is paramount to their biological function, making accurate and detailed structural elucidation a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the chemical structure of these compounds in solution.[2][3] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound derivatives using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Key NMR Techniques for Structural Elucidation

A combination of 1D and 2D NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and spatial relationships within the molecule.

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts (δ) and coupling constants (J).

    • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds, helping to establish spin systems within the molecule.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[4][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, crucial for connecting different spin systems and identifying quaternary carbons.[4][6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing insights into the stereochemistry and conformation of the molecule.[4]

Data Presentation: Characteristic NMR Data of this compound Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound. Note that these values can be significantly influenced by the nature and position of substituents.

Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for the this compound Core

Position Chemical Shift Range (ppm) Multiplicity Typical Coupling Constants (J, Hz)
H-14.0 - 5.0s or t-
H-33.0 - 4.0t5.0 - 7.0
H-42.5 - 3.5t5.0 - 7.0
H-52.5 - 3.0m-
H-61.5 - 2.0m-
H-71.5 - 2.0m-
H-82.5 - 3.0m-
Aromatic CH6.5 - 8.0d, t, m7.0 - 8.5 (ortho), 1.5 - 3.0 (meta)

Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for the this compound Core

Position Chemical Shift Range (ppm)
C-145 - 60
C-340 - 50
C-425 - 35
C-4a125 - 140
C-520 - 30
C-620 - 30
C-720 - 30
C-820 - 30
C-8a125 - 140
Aromatic CH120 - 135
Aromatic Quaternary C130 - 150

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

  • This compound derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[7]

  • High-quality NMR tube (5 mm).

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[8]

  • Internal standard (e.g., Tetramethylsilane - TMS).

  • Pasteur pipette and bulb.

  • Vortex mixer.

  • Filter (e.g., cotton plug in a pipette).

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of the purified compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[9] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (e.g., TMS at 0.03% v/v) to the vial.[7][10]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[10]

  • Filtering: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent interference with the magnetic field homogeneity.[7]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using a Pasteur pipette. Avoid creating air bubbles. The final sample height should be around 4-5 cm.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument, sample concentration, and desired resolution.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

1. ¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Typically 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

2. ¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Pulse Program: A standard power-gated decoupling experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

3. 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

  • Standard pulse programs available on the spectrometer software should be used.

  • The spectral widths in both dimensions should be set to encompass all relevant proton and/or carbon signals.

  • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and total experiment time. These should be adjusted based on the sample and the required level of detail.

Structural Elucidation Workflow and Logic

The process of elucidating the structure of a this compound derivative from its NMR spectra follows a logical progression.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Assembly H1_NMR ¹H NMR: - Identify proton signals - Integration (proton count) - Multiplicity (neighboring protons) COSY COSY: - Establish ¹H-¹H spin systems - Identify neighboring protons H1_NMR->COSY Proton signals HSQC HSQC: - Correlate protons to directly attached carbons H1_NMR->HSQC Proton signals C13_NMR ¹³C NMR: - Identify carbon signals - Chemical shifts (functional groups) C13_NMR->HSQC Carbon signals Assemble_Fragments Assemble Molecular Fragments COSY->Assemble_Fragments Spin systems HMBC HMBC: - Connect spin systems - Assign quaternary carbons - Long-range ¹H-¹³C correlations HSQC->HMBC Initial assignments HSQC->Assemble_Fragments C-H fragments HMBC->Assemble_Fragments Fragment connectivity NOESY NOESY: - Determine through-space proton proximities - Elucidate stereochemistry Propose_Structure Propose Final Structure NOESY->Propose_Structure Stereochemical confirmation Assemble_Fragments->Propose_Structure Complete connectivity G Unknown Unknown This compound Derivative H1_NMR ¹H NMR Unknown->H1_NMR C13_NMR ¹³C NMR Unknown->C13_NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC H1_NMR->HSQC C13_NMR->HSQC ¹J(C,H) Correlations HMBC HMBC COSY->HMBC HSQC->HMBC ⁿJ(C,H) Correlations (n=2,3) Structure Final Structure HMBC->Structure Assemble Fragments

References

Application Notes & Protocols for the Mass Spectrometric Characterization of 5,6,7,8-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of 5,6,7,8-Tetrahydroisoquinoline (THIQ) using mass spectrometry. The following sections detail common analytical techniques, expected fragmentation patterns, and step-by-step experimental procedures.

Introduction to this compound

This compound (THIQ) is a heterocyclic compound with a molecular weight of 133.19 g/mol and a chemical formula of C₉H₁₁N.[1][2] It serves as a crucial structural motif in a variety of biologically active molecules and natural products. THIQs are investigated for their potential roles in neurochemistry and are key precursors in the synthesis of pharmaceuticals.[3][4] Accurate characterization of THIQ and its derivatives is therefore essential in medicinal chemistry and drug development. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for this purpose.

Mass Spectrometry Techniques for THIQ Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of THIQ.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of volatile and semi-volatile compounds like THIQ. Electron Ionization (EI) is a common ionization source used in GC-MS. The resulting mass spectra are characterized by distinct fragmentation patterns that are highly reproducible and useful for structural elucidation.[5] Derivatization may sometimes be employed to improve the chromatographic properties of THIQs.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or for the analysis of THIQ in complex biological matrices, LC-MS/MS is the preferred method.[7][8] Electrospray Ionization (ESI) is a soft ionization technique commonly used, which typically generates a prominent protonated molecule [M+H]⁺.[7][9] Tandem mass spectrometry (MS/MS) allows for the selection and fragmentation of the [M+H]⁺ ion to generate characteristic product ions, enhancing specificity and enabling quantification in complex mixtures.[9][10]

Expected Fragmentation Patterns

The fragmentation of THIQ in mass spectrometry is crucial for its identification. Under Electron Ionization (EI), the molecular ion (M⁺) is observed at m/z 133. The fragmentation of the related isomer, 5,6,7,8-tetrahydroquinoline (B84679), which is expected to show similarities, is characterized by fragment ions at M-1, M-15, and M-28.[5] For this compound, the primary fragments observed are:

  • m/z 132 ([M-H]⁺): Loss of a hydrogen radical is a common fragmentation pathway.[1][5]

  • m/z 117/118 ([M-CH₃]⁺/[M-CH₄]): Loss of a methyl radical or methane.[1][5]

  • m/z 105 ([M-C₂H₄]⁺): A significant peak resulting from the retro-Diels-Alder (RDA) fragmentation of the tetrahydroisoquinoline ring, involving the loss of ethylene.[5]

  • m/z 91: Often attributed to the formation of a tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) moiety.[11]

In ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 134 is selected as the precursor ion. Collision-Induced Dissociation (CID) will then generate product ions, with the specific fragmentation pattern depending on the collision energy.[12]

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be achieved for the analysis of tetrahydroisoquinoline derivatives using mass spectrometry techniques. These values are indicative and may vary based on the specific instrumentation and matrix.

ParameterTechniqueValueMatrixReference
Limit of Quantification (LOQ)GC-MS100 pg/mlPlasma/Urine[6]
Linearity RangeGC-MS0.5 - 10.0 mg/LRice
RecoveryGC-MS81.00% - 93.70%Rice
Limit of Detection (LOD)GC-MS0.05 mg/LRice
Limit of Quantification (LLoQ)LC-MS/MS0.1 - 0.75 ng/mlSerum/Liver[13]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is a general guideline for the qualitative and quantitative analysis of THIQ using GC-MS.

1. Sample Preparation:

  • For pure compounds, dissolve an accurately weighed amount in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.
  • For biological samples (e.g., plasma, urine), perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interferences.[6] Phenyl-boronic phase cartridges can be effective for extracting related compounds.[6]
  • Use a deuterated internal standard for accurate quantification.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column. An HP-INNOWAX column can also be used.[14]
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the THIQ peak based on its retention time and mass spectrum.
  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[15]
  • For quantification, generate a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is suitable for the sensitive detection and quantification of THIQ in complex mixtures.

1. Sample Preparation:

  • Dissolve samples in the initial mobile phase composition (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).
  • For biological fluids, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is recommended.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent UHPLC system.
  • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm).[7]
  • Mobile Phase A: 0.1% Formic Acid in Water.[13]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12][13]
  • Flow Rate: 0.4 mL/min.
  • Gradient Program:
  • 0-2 min: 2% B.
  • 2-10 min: 2% to 95% B.
  • 10-12 min: 95% B.
  • 12.1-15 min: 2% B (re-equilibration).
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
  • Source Temperature: 150°C.[13]
  • Desolvation Temperature: 400°C.[13]
  • IonSpray Voltage: +5500 V.
  • MRM Transitions:
  • Precursor Ion (Q1): m/z 134.1 ([M+H]⁺).
  • Product Ions (Q3): Monitor at least two transitions for confirmation, e.g., m/z 117.1 (quantifier) and m/z 91.1 (qualifier). These transitions should be optimized experimentally.

3. Data Analysis:

  • Use the manufacturer's software to process the data.
  • Quantify THIQ using the area under the peak for the selected MRM transition against a calibration curve prepared in a similar matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Acquisition (Pure Compound or Biological Matrix) Extraction Extraction / Dilution (LLE, SPE, or simple dilution) Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Spiking Internal Standard Spiking Extraction->Spiking Filtration Filtration / Centrifugation Spiking->Filtration Filtration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Processing Peak Integration & Spectral Analysis MassAnalysis Mass Analysis (Full Scan or MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Detection->Processing Quantification Quantification (Calibration Curve) Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the mass spectrometric analysis of THIQ.

fragmentation_pathway M 5,6,7,8-THIQ (m/z 133) MH [M-H]⁺ (m/z 132) M->MH - H• M_CH3 [M-CH₃]⁺ (m/z 118) M->M_CH3 - •CH₃ M_C2H4 [M-C₂H₄]⁺ (m/z 105) Retro-Diels-Alder M->M_C2H4 - C₂H₄ Tropylium [C₇H₇]⁺ (m/z 91) M_C2H4->Tropylium - CH₂N

Caption: Proposed EI fragmentation pathways for 5,6,7,8-THIQ.

References

Application Notes and Protocols for Pharmacological Studies of 5,6,7,8-Tetrahydroisoquinoline (TIQ) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6,7,8-Tetrahydroisoquinoline (TIQ) is a heterocyclic amine that has garnered significant interest in neuropharmacology. As an endogenous compound found in the mammalian brain, its structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has implicated it in the pathology of Parkinson's disease (PD).[1] Pharmacological studies using animal models are crucial for elucidating the precise role of TIQ, whether as a neurotoxin contributing to dopaminergic neuron degeneration or as a molecule with other neuroactive properties.[1][2] These studies help in understanding disease mechanisms and in the development of potential therapeutic agents.[1]

This document provides detailed application notes and experimental protocols for researchers utilizing animal models to investigate the pharmacological effects of TIQ, with a primary focus on its role in inducing parkinsonism-like symptoms.

Animal Models for TIQ Pharmacological Studies

The choice of animal model is critical for studying the neuropharmacological effects of TIQ. Rodents and non-human primates are the most commonly used models due to their well-characterized neuroanatomy and the availability of established behavioral and analytical techniques.

  • Rodent Models (Mice and Rats): Mice and rats are frequently used for initial screening and mechanistic studies. Neurotoxin-based models, such as those induced by MPTP or 6-hydroxydopamine (6-OHDA), provide a relevant context for studying TIQ, as they also target the dopaminergic system.[3][4] Chronic administration of TIQ to rodents can be used to model the progressive nature of neurodegeneration.[1][5]

  • Non-Human Primate Models (e.g., Squirrel Monkeys): Non-human primates offer a closer physiological and neurological model to humans. Studies have shown that administration of TIQ to squirrel monkeys can induce motor disturbances and neurochemical deficits characteristic of parkinsonism, making them a valuable model for preclinical validation.[5]

Application Notes

Pharmacological Profile of TIQ

TIQ and its derivatives are primarily investigated for their effects on the central nervous system, particularly the nigrostriatal dopamine (B1211576) pathway.

  • Neurotoxic Potential: Chronic administration of TIQ has been shown to induce parkinsonism in both rodents and primates.[1][5] The proposed mechanism involves the degeneration of dopaminergic neurons in the substantia nigra.

  • Mechanism of Action: The neurotoxic effects are linked to a decrease in key components of the dopaminergic system. Studies in TIQ-treated animals have demonstrated a reduction in dopamine levels, total biopterin, and the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[5] This leads to a loss of dopaminergic neurons, which is a hallmark of Parkinson's disease.[5]

  • Other Pharmacological Effects: Beyond its neurotoxic profile, various TIQ derivatives have been explored for a range of biological activities, including potential therapeutic effects as α2-adrenergic receptor agonists, 5-HT7 receptor inverse agonists, and aldosterone (B195564) synthase inhibitors.[6][7][8]

Key Research Applications
  • Modeling Parkinson's Disease: TIQ serves as a tool to create animal models that replicate key features of Parkinson's disease, including motor deficits and dopaminergic neurodegeneration.[1][5]

  • Investigating Neurodegenerative Pathways: These models are instrumental in studying the molecular and cellular pathways that lead to neuronal death in PD.

  • Screening Neuroprotective Agents: The TIQ-induced model of parkinsonism can be used to test the efficacy of novel therapeutic compounds aimed at slowing or halting the progression of neurodegeneration. The partial recovery observed after levodopa (B1675098) administration in TIQ-treated monkeys supports the model's relevance to PD therapeutics.[5]

Experimental Protocols

Protocol 1: Induction of Parkinsonism with TIQ in Mice

Objective: To induce motor deficits and dopaminergic neurodegeneration in mice through chronic administration of TIQ.

Materials:

  • This compound (TIQ) powder

  • Sterile 0.9% saline solution

  • Syringes (1 mL) and needles (e.g., 27-gauge)

  • Male C57BL/6 mice (aged animals may be more susceptible)[5]

  • Standard animal housing and care facilities

Procedure:

  • Preparation of TIQ Solution: Prepare a stock solution of TIQ in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose based on the average weight of the animals. For example, for a 50 mg/kg dose in a 25g mouse, the injected volume should be manageable (e.g., 0.1-0.2 mL).

  • Animal Handling and Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment. Handle the mice daily for several days prior to the first injection to reduce stress.

  • Administration: Administer TIQ via subcutaneous (s.c.) injection at a dosage of 50 mg/kg/day.[5] Injections should be given at the same time each day.

  • Duration: Continue the daily injections for an extended period, for example, 70 days, to induce chronic effects.[5]

  • Control Group: A control group of mice should be injected daily with an equivalent volume of the saline vehicle.

  • Monitoring: Observe the animals daily for any changes in health, behavior, or body weight. Behavioral testing can be performed at baseline and at selected time points during and after the treatment period.

Protocol 2: Behavioral Assessment of Motor Function

Objective: To quantify motor coordination, balance, and general locomotor activity in TIQ-treated mice.

A. Rotarod Test

  • Purpose: To assess motor coordination and balance.

  • Apparatus: An accelerating rotarod apparatus for mice.

  • Procedure:

    • Acclimation/Training: For 2-3 days prior to the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.

    • Testing: Place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

    • Data Collection: Record the latency to fall from the rod. Perform 3 trials per mouse with a 15-20 minute inter-trial interval. The average latency to fall is used for analysis.

B. Open Field Test

  • Purpose: To assess general locomotor activity and exploratory behavior.

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with video tracking software.

  • Procedure:

    • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the test.[9]

    • Testing: Place the mouse in the center of the open field and allow it to explore freely for 10-20 minutes.[9] The arena should be cleaned with 70% ethanol (B145695) between trials.[9]

    • Data Collection: Use video tracking software to record parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena.

Protocol 3: Neurochemical Analysis via HPLC-EC

Objective: To quantify the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum of TIQ-treated mice.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (EC).[10][11]

  • C18 reverse-phase analytical column.[10]

  • Homogenization solution: 0.1 N perchloric acid (HClO4).[10]

  • Mobile phase (example): Sodium acetate, octanesulfonic acid, Na2EDTA, acetonitrile, and acetic acid, with pH adjusted to ~3.2.[10]

  • Dopamine, DOPAC, and HVA standards.

  • Ultra-homogenizer and refrigerated centrifuge.

Procedure:

  • Tissue Dissection: Humanely euthanize the mouse (e.g., by cervical dislocation).[12] Rapidly dissect the brain on an ice-cold surface and isolate the striata. Immediately freeze the tissue samples (e.g., on dry ice or in liquid nitrogen) and store at -80°C until analysis.[12]

  • Sample Preparation: a. Add a known volume of ice-cold 0.1 N HClO4 to the tissue sample (e.g., 500 µL).[10] b. Homogenize the tissue using an ultra-homogenizer until no visible particles remain.[10] c. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.[10] d. Filter the supernatant through a 0.22 µm syringe filter.[10]

  • HPLC Analysis: a. Set up the HPLC system with the C18 column and equilibrate with the mobile phase. Set the pump flow rate to approximately 0.15-1.0 mL/min.[10][11] b. Set the potential of the glassy carbon electrode of the electrochemical detector to ~0.8 V.[10] c. Inject a standard mixture containing known concentrations of dopamine, DOPAC, and HVA to generate a standard curve. d. Inject 10-20 µL of the prepared tissue sample supernatant into the HPLC system.[10]

  • Data Analysis: Identify and quantify the peaks corresponding to dopamine and its metabolites by comparing their retention times and peak areas to the standard curves. Normalize the concentrations to the initial weight of the tissue sample.

Protocol 4: Histological Analysis via Immunohistochemistry

Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra of TIQ-treated mice.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody

  • Appropriate secondary antibody conjugated to a reporter (e.g., biotin)

  • Avidin-biotin complex (ABC) kit and diaminobenzidine (DAB) substrate

  • Microscope and imaging system

Procedure:

  • Tissue Perfusion and Fixation: a. Deeply anesthetize the mouse. b. Perform a transcardial perfusion, first with ice-cold saline to clear the blood, followed by ice-cold 4% PFA. c. Post-fix the dissected brain in 4% PFA overnight at 4°C, then transfer to a sucrose (B13894) solution for cryoprotection.

  • Sectioning: Section the brain (e.g., at 30-40 µm thickness) through the region of the substantia nigra using a cryostat or vibratome.

  • Immunostaining for TH: a. Wash the sections in PBS. b. Perform antigen retrieval if necessary. c. Block non-specific binding sites using a blocking solution (e.g., normal goat serum in PBS with Triton X-100). d. Incubate the sections with the primary anti-TH antibody overnight at 4°C. e. Wash and incubate with the biotinylated secondary antibody. f. Wash and incubate with the ABC reagent. g. Develop the stain using DAB substrate, which will produce a brown precipitate in TH-positive neurons.

  • Analysis: Mount the stained sections on slides. Use a microscope to visualize the substantia nigra. Perform stereological cell counting to obtain an unbiased estimate of the number of TH-positive neurons in both the TIQ-treated and control groups. A negative TH staining in the presence of preserved cell bodies (via cresyl violet staining) indicates a loss of the dopaminergic phenotype.[5]

Data Presentation

Table 1: Summary of Quantitative Data from TIQ Pharmacological Studies

Animal ModelTIQ Dosage & AdministrationDurationKey Behavioral & Neurochemical/Histological FindingsReference
Squirrel Monkey20 mg/kg/day, subcutaneous43-104 daysBehavioral: Significant motor disturbance scores (mean 27.8 ± 4.18). Neurochemical: Decreased dopamine, total biopterine, and tyrosine hydroxylase (TH) in the substantia nigra.[5]
Mouse50 mg/kg/day, subcutaneous70 daysHistological: Negative TH staining in approximately 50% of substantia nigra cells, indicating loss of dopaminergic phenotype.[5]
Rat (db/db mice)0.1 mg/kg (single dose of a TIQ derivative)N/ABiochemical: A TIQ derivative, (+)-(R)-6, selectively reduced aldosterone plasma levels in a study of CYP11B2 inhibitors.[7]

Visualizations

Experimental_Workflow Experimental Workflow for TIQ Pharmacological Studies A Animal Model Selection (e.g., C57BL/6 Mice) B Acclimation & Baseline Behavioral Testing A->B C Chronic TIQ Administration (e.g., 50 mg/kg/day, s.c.) vs. Vehicle Control B->C D Post-Treatment Behavioral Assessment C->D E Euthanasia & Tissue Collection D->E F Neurochemical Analysis (HPLC-EC for Dopamine) E->F Striatum Dissection G Histological Analysis (TH Immunohistochemistry) E->G Brain Perfusion & Sectioning H Data Analysis & Interpretation F->H G->H

Caption: Workflow for TIQ studies in animal models.

TIQ_Mechanism Proposed Neurotoxic Mechanism of TIQ TIQ Chronic TIQ Exposure SN Substantia Nigra Dopaminergic Neuron TIQ->SN Accumulates in TH Inhibition of Tyrosine Hydroxylase (TH) SN->TH Stress Oxidative Stress & Mitochondrial Dysfunction SN->Stress DA Decreased Dopamine Synthesis & Levels TH->DA Degen Dopaminergic Neuron Degeneration DA->Degen Stress->Degen Symptoms Parkinson's-like Motor Deficits Degen->Symptoms

Caption: Proposed neurotoxic mechanism of TIQ.

Logical_Relationships Logical Relationships of TIQ Effects cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organismal Organismal Level TIQ TIQ Administration Neurochem Neurochemical Changes (↓ Dopamine, ↓ TH) TIQ->Neurochem Induces Histo Histological Changes (Loss of TH+ Neurons) Neurochem->Histo Leads to Behavior Behavioral Deficits (Motor Impairment) Histo->Behavior Results in

Caption: Relationships of TIQ's effects across levels.

References

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroisoquinoline-Based DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 5,6,7,8-tetrahydroisoquinoline derivatives as inhibitors of dihydrofolate reductase (DHFR). Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target in cancer and infectious disease therapy.[1] The this compound scaffold has emerged as a promising privileged structure in the design of novel DHFR inhibitors.

Overview of Synthetic Strategies

The synthesis of this compound-based DHFR inhibitors can be approached through various synthetic routes. This document details a recently developed multi-step synthesis and also provides an overview of classical methods for constructing the core tetrahydroisoquinoline scaffold, namely the Pictet-Spengler and Bischler-Napieralski reactions.

Detailed Experimental Protocols

Multi-step Synthesis of Substituted 5,6,7,8-Tetrahydroisoquinolines

This protocol is adapted from a 2024 study by Sayed et al. and describes the synthesis of a potent this compound-based DHFR inhibitor.[2]

Protocol 1: Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Compound 1)

  • Materials:

  • Procedure:

    • A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone, 2-cyanothioacetamide, and piperidine in ethanol is refluxed for 2 hours.

    • The reaction mixture is cooled, and the resulting yellow crystals are collected by filtration.

    • The crystals are washed with methanol and dried in the air to yield compound 1 .[2]

  • Characterization Data for Compound 1:

    • Yield: 98%[2]

    • Melting Point: 283–284 °C[2]

    • IR (cm⁻¹): 3432 (O-H), 3273 (N-H), 3142 (C-H, sp²), 2885 (C-H, sp³), 2216 (C≡N), 1709 (C=O), 1619 (C=N)[2]

    • ¹H NMR (ppm): 13.78 (s, 1H, NH); 6.88 (d, 2H, J = 10 Hz, Ar–H); 6.61 (d, J = 10 Hz, 2H, Ar–H), 4.83 (s, 1H, OH); 4.27 (d, J = 10 Hz, 1H, C⁸H); 3.45 (d, J = 10 Hz, 2H: C⁵H and C⁷H), 3.28(s,1H, C⁶H) 2.87 (m, 7H: C⁵H and N(CH₃)₂); 2.09 (s, 3H, CH₃, attached to C-1); 1.90 (s, 3H, COCH₃); 1.24 (s, 3H, CH₃)[2]

    • ¹³C NMR (ppm): 209.97, 182.75, 178.99, 174.94, 155.49, 155.41, 152.98, 149.21, 129.18, 129.03, 125.05, 116.90, 113.88, 113.01, 68.16, 68.07, 66.22, 56.49, 31.55, 28.11, 28.01, 19.01[2]

Protocol 2: Synthesis of 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylamino-phenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetonitrile (Compound 8d)

This compound was identified as a significant DHFR inhibitor.[2]

  • Materials:

    • Compound 1 (from Protocol 1)

    • 2-chloroacetonitrile

    • Appropriate solvent and base (details not specified in the abstract, but typically a polar aprotic solvent like DMF or acetonitrile (B52724) with a non-nucleophilic base like K₂CO₃ or NaH would be used for such an S-alkylation).

  • General Procedure (Inferred):

    • Compound 1 is dissolved in a suitable anhydrous solvent.

    • A base is added to deprotonate the thiol group.

    • 2-chloroacetonitrile is added, and the reaction is stirred, likely at room temperature or with gentle heating, until completion (monitored by TLC).

    • The reaction is worked up by quenching with water, extracting the product into an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating it under reduced pressure.

    • The crude product is purified by a suitable method, such as column chromatography.

Classical Synthetic Routes to the Tetrahydroisoquinoline Core

2.2.1. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone) in the presence of a protic or Lewis acid to form a tetrahydroisoquinoline.[3][4]

  • General Protocol:

    • The β-arylethylamine is dissolved in a suitable solvent, often an alcohol or a non-polar solvent like toluene.

    • The aldehyde or ketone is added to the solution.

    • An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added.

    • The reaction mixture is stirred, often with heating, for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

    • Upon completion, the reaction is neutralized, and the product is isolated through extraction and purified by crystallization or chromatography.

2.2.2. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456).[5][6] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

  • General Protocol:

    • The β-arylethylamide is dissolved in an inert solvent (e.g., acetonitrile, toluene).

    • A dehydrating agent (e.g., POCl₃) is added, and the mixture is typically heated to reflux.

    • After the reaction is complete, the mixture is cooled and carefully quenched, often with ice water.

    • The product is extracted, and the crude 3,4-dihydroisoquinoline is isolated.

    • The dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol or ethanol.

Data Presentation

Table 1: DHFR Inhibitory Activity of a Synthesized this compound Derivative

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
8dDHFR0.199Methotrexate0.131

Data sourced from Sayed et al., 2024.[2]

DHFR Inhibition Assay Protocol

This is a generalized protocol for a colorimetric DHFR inhibition assay.

  • Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][7] Inhibitors will slow down this rate of absorbance decrease.

  • Materials:

    • DHFR enzyme

    • DHFR Assay Buffer

    • NADPH solution

    • DHF solution

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader capable of kinetic measurements at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Methotrexate).

    • To the wells of a 96-well plate, add the assay buffer, NADPH solution, and the test compound or vehicle control.

    • Add the DHFR enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately begin kinetic measurement of the absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-carbon transfer NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor This compound Inhibitor Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: DHFR signaling pathway and mechanism of inhibition.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Compound 1 cluster_derivatization Synthesis of DHFR Inhibitor (Compound 8d) Start_1 Starting Materials: - Cyclohexanone derivative - 2-cyanothioacetamide - Piperidine - Ethanol Reflux Reflux for 2h Start_1->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration_Washing Filtration & Washing with Methanol Cooling->Filtration_Washing Compound_1 Compound 1 (Yellow Crystals) Filtration_Washing->Compound_1 Compound_1_input Compound 1 Alkylation S-alkylation with 2-chloroacetonitrile Compound_1_input->Alkylation Workup_Purification Aqueous Workup & Purification Alkylation->Workup_Purification Compound_8d Compound 8d (DHFR Inhibitor) Workup_Purification->Compound_8d Classical_Synthesis_Workflows cluster_PS Pictet-Spengler Reaction cluster_BN Bischler-Napieralski Reaction PS_Start β-arylethylamine + Aldehyde/Ketone PS_Reaction Acid Catalyst (e.g., HCl, TFA) PS_Start->PS_Reaction PS_Workup Neutralization & Workup PS_Reaction->PS_Workup PS_Product This compound PS_Workup->PS_Product BN_Start β-arylethylamide BN_Cyclization Dehydrating Agent (e.g., POCl₃), Reflux BN_Start->BN_Cyclization BN_Intermediate 3,4-Dihydroisoquinoline BN_Cyclization->BN_Intermediate BN_Reduction Reduction (e.g., NaBH₄) BN_Intermediate->BN_Reduction BN_Product This compound BN_Reduction->BN_Product

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. The driving force for this reaction is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[1][2] This iminium ion then undergoes an intramolecular electrophilic substitution with the electron-rich aromatic ring, leading to the cyclized product.[1][2]

Q2: What are the most common causes of low to no product yield?

Several factors can contribute to low or no yield in a Pictet-Spengler reaction. These include:

  • Insufficiently activated aromatic ring: The aromatic ring of the β-arylethylamine may not be electron-rich enough for efficient cyclization.[1][2][3]

  • Low reactivity of the carbonyl compound: Ketones are generally less reactive than aldehydes due to steric hindrance and electronics, often requiring harsher reaction conditions.[3][4]

  • Inappropriate reaction conditions: The choice of acid catalyst, solvent, and temperature is crucial and substrate-dependent.[1][3][4]

  • Decomposition of starting materials or product: Sensitive functional groups on the substrates may not be stable under the reaction conditions.[3]

Q3: How can I improve the yield of my Pictet-Spengler reaction?

To improve the yield, consider the following strategies:

  • Substrate Modification: If possible, use β-arylethylamines with electron-donating groups on the aromatic ring to increase its nucleophilicity.[2][5]

  • Catalyst and Solvent Optimization: Screen different acid catalysts (e.g., HCl, TFA, Lewis acids) and solvents (protic and aprotic) to find the optimal combination for your specific substrates.[1][6] While protic solvents are traditional, aprotic media have sometimes resulted in superior yields.[1][3]

  • Temperature Control: Experiment with a range of temperatures. While some reactions proceed at room temperature, others may require heating to reflux.[3] However, be mindful that higher temperatures can also lead to decomposition.[3]

  • Use of Activating Groups: Acylating the imine to form an N-acyliminium ion can significantly increase its electrophilicity and allow the reaction to proceed under milder conditions with better yields.[1]

Q4: What are the common side reactions observed in Pictet-Spengler synthesis?

Potential side reactions include:

  • Formation of N-substituted enamines.

  • Oxidation of the tetrahydroisoquinoline product.

  • Polymerization of the starting materials.

  • Rearrangement of the carbocation intermediate.

  • Formation of regioisomers if the aromatic ring has multiple possible sites for cyclization.

Q5: How do I choose the appropriate acid catalyst?

The choice of acid catalyst depends on the reactivity of your substrates. For highly activated aromatic rings (e.g., indoles, pyrroles), mild acids like acetic acid may be sufficient.[1][7] For less reactive systems, stronger acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or even superacids might be necessary.[1] Lewis acids like BF₃·OEt₂ can also be effective.[2] It is often beneficial to perform small-scale screening experiments with different catalysts to identify the most effective one.

Q6: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

Yes, ketones can be used, which leads to the formation of 1,1-disubstituted tetrahydroisoquinolines.[3][4] However, the reaction with ketones is generally more challenging due to their lower reactivity and increased steric hindrance compared to aldehydes.[3][4] Consequently, harsher reaction conditions, such as higher temperatures and stronger acids, are often required to achieve good yields.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Insufficiently activated aromatic ring.Use a β-arylethylamine with electron-donating groups.[2][5] Consider using harsher reaction conditions (stronger acid, higher temperature).[1]
Low reactivity of the carbonyl compound (especially with ketones).Switch to a more reactive aldehyde if possible. For ketones, increase the reaction temperature and use a stronger acid catalyst.[3][4]
Improper reaction temperature.Optimize the temperature. Some reactions work well at room temperature, while others require heating.[3] Monitor for decomposition at higher temperatures.[3]
Inappropriate solvent.Screen different solvents. While protic solvents are common, aprotic solvents can sometimes give better yields.[1][3]
Formation of Multiple Products/Side Reactions Non-specific cyclization.If the aromatic ring has multiple activation sites, consider using a directing group to favor the desired regioisomer.
Oxidation of the product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Racemization of a chiral center.For stereoselective reactions, precise temperature control is crucial; lower temperatures often favor the kinetically controlled product and can prevent racemization.[3] The choice of a suitable chiral catalyst or auxiliary is also critical.[3]
Difficult Product Purification Product co-elutes with starting materials.Monitor the reaction to ensure it goes to completion using thin-layer chromatography (TLC).[3][8] If polarity is similar, consider derivatizing the product to alter its polarity for easier separation.[3]
Product is an oil and difficult to crystallize.Attempt purification by column chromatography. If that fails, consider converting the product to a salt (e.g., hydrochloride) which may be crystalline.

Experimental Protocols

Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydroisoquinolines.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)[6]

  • Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), toluene, methanol)[3][6]

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))[6]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the β-arylethylamine in the chosen anhydrous solvent.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst dropwise to the stirred mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.[8]

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.[6]

Protocol 2: Phosphate-Catalyzed Pictet-Spengler Reaction with Ketones

This protocol is adapted for less reactive ketone substrates under milder conditions.[4]

Materials:

Procedure:

  • To a solution of dopamine hydrochloride and sodium ascorbate in KPi buffer and methanol, add the ketone.[4]

  • Heat the reaction mixture at 70 °C for 18 hours and monitor by analytical HPLC.[4]

  • For purification, an acid-base extraction can be performed.[4] Alternatively, direct purification of the reaction mixture can be achieved using preparative HPLC.[4]

  • To isolate the hydrochloride salt, combine the product-containing fractions, exchange with 1 M HCl, and evaporate to dryness.[4]

Data Summary

Table 1: Effect of Reaction Conditions on Pictet-Spengler Yields

β-ArylethylamineCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
TryptamineBenzaldehydeTFACH₂Cl₂RT85[6]
Tryptaminep-NitrobenzaldehydeTFACH₂Cl₂RT92[6]
Dopamine HClCyclohexanoneKPi buffer (pH 9)Methanol/Water7040 (isolated)[4]
Dopamine HClAcetoneKPi buffer (pH 9)Methanol/Water7095 (NMR)[4]
Dopamine HCl1,1,1-Trifluoro-2-butanoneKPi buffer (pH 9)Methanol/Water7088 (isolated)[4]

Note: Yields can be highly substrate-dependent and the conditions listed are starting points for optimization.

Visual Guides

pictet_spengler_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve β-arylethylamine in solvent B Add Aldehyde/ Ketone A->B C Add Acid Catalyst B->C D Stir at Optimal Temperature C->D E Monitor by TLC/ HPLC D->E F Quench Reaction E->F G Aqueous Workup (Extraction) F->G H Dry & Concentrate G->H I Purify by Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: General experimental workflow for the Pictet-Spengler synthesis.

troubleshooting_low_yield Start Low or No Yield Q1 Is the aromatic ring electron-rich? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the carbonyl compound an aldehyde? A1_Yes->Q2 Sol1 Use substrate with electron-donating groups or use harsher conditions. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No (Ketone) Q2->A2_No No Q3 Have reaction conditions been optimized? A2_Yes->Q3 Sol2 Increase temperature and use a stronger acid. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Screen catalysts, solvents, and temperatures. A3_No->Sol3 Sol3->End

References

Technical Support Center: Optimization of HPLC Methods for 5,6,7,8-Tetrahydroisoquinoline Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the HPLC-based separation of 5,6,7,8-tetrahydroisoquinoline (THIQ) isomers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: A reverse-phase (RP) HPLC method is a common and effective starting point for analyzing this compound and its derivatives.[1][2][3][4] A typical setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid.[1][2][4]

Q2: How can I separate chiral isomers of tetrahydroisoquinolines?

A2: The separation of THIQ enantiomers is crucial as they can have different biological activities.[5] This requires chiral chromatography. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H), are frequently used for this purpose.[5][6] Alternatively, cyclodextrin-based stationary phases can be effective, particularly in reversed-phase mode.[7]

Q3: My method works for general analysis, but how do I make it compatible with Mass Spectrometry (MS)?

A3: For MS compatibility, it is essential to use volatile mobile phase additives. If your method uses a non-volatile acid like phosphoric acid, you must replace it with a volatile alternative such as formic acid.[1][2] This prevents contamination and suppression of the ion source in the mass spectrometer.

Q4: What are the key parameters to adjust for optimizing the separation of closely eluting THIQ isomers?

A4: To improve the resolution of closely eluting isomers, systematically adjust the mobile phase composition, column temperature, and flow rate.[8][9] Fine-tuning the organic solvent-to-aqueous buffer ratio, modifying the mobile phase pH (especially for ionizable compounds), and adjusting the buffer concentration can significantly impact selectivity.[9][10][11] Gradient elution is often more effective than isocratic elution for separating complex mixtures.[8][11]

Q5: Which column chemistry is best for THIQ isomers?

A5: The choice of column chemistry is critical. While standard C18 columns are a good starting point for reversed-phase methods[12], other chemistries can offer unique selectivity. For instance, columns with low silanol (B1196071) activity can reduce peak tailing for basic compounds like THIQs.[1] For difficult separations, exploring alternative stationary phases like FluoroPhenyl or Biphenyl may provide the necessary resolution that is not achievable with traditional C18 columns.[13]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q: Why are my peaks for THIQ isomers tailing?

A: Peak tailing is a common issue, especially for basic compounds like tetrahydroisoquinolines. The primary causes include:

  • Secondary Silanol Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with basic analytes, causing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[14]

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings can cause band broadening.[15]

  • Mobile Phase pH: An unsuitable mobile phase pH can lead to poor peak shape for ionizable compounds.[16]

Solutions:

  • Use a column with low silanol activity or an end-capped column.[1]

  • Add a competitive base (e.g., a small amount of diethylamine) to the mobile phase to block active sites, especially in chiral separations.[5][6]

  • Reduce the sample concentration or injection volume.[14][16]

  • Optimize the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Minimize the length and internal diameter of all tubing.

Q: My peaks are broad. What should I do?

A: Broad peaks can significantly reduce resolution and sensitivity. Consider the following causes and solutions:

  • Column Contamination or Degradation: Particulates from the sample or mobile phase can clog the column inlet frit, or the stationary phase may be degraded.[14]

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening.

  • High Dead Volume: Excessive volume in the injector, detector, or tubing contributes to peak broadening.[15]

Solutions:

  • Use a guard column to protect the analytical column from contaminants.[15]

  • Flush the column or perform a backwash if the manufacturer's instructions permit.[16]

  • Whenever possible, dissolve the sample in the initial mobile phase.

  • Ensure all connections are secure and use low-volume components.

Troubleshooting Workflow for Poor Peak Shape

start Problem: Poor Peak Shape q1 Are all peaks affected? start->q1 cause_system Potential Cause: System Issue (Extra-column volume, Detector, Injector) q1->cause_system  Yes q2 Are peaks tailing or fronting? q1->q2  No, only specific peaks sol_system Solution: Check tubing, fittings, and detector settings. Minimize dead volume. cause_system->sol_system cause_tailing Potential Cause (Tailing): Secondary interactions (silanols), Column overload, pH issue q2->cause_tailing Tailing cause_fronting Potential Cause (Fronting): Sample solvent too strong, Column overload q2->cause_fronting Fronting sol_tailing Solution: Adjust pH, use end-capped column, reduce sample load, add modifier. cause_tailing->sol_tailing sol_fronting Solution: Inject in mobile phase, Reduce sample concentration. cause_fronting->sol_fronting

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

Issue 2: Poor Resolution and Inconsistent Retention Times

Q: I can't separate two THIQ isomers. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase: Adjusting the organic solvent percentage is the first step. For more complex separations, a "solvent triangle" approach, testing different organic solvents like acetonitrile, methanol, and tetrahydrofuran, can help find the optimal mobile phase.[17]

  • Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to Phenyl or Cyano) can alter selectivity and resolve the isomers.[13][18]

  • Adjust Temperature: Increasing column temperature can improve efficiency by reducing mobile phase viscosity, but it may also change selectivity.[9]

  • Use Gradient Elution: A shallow gradient can effectively separate compounds with similar retention times.[11][14]

Q: My retention times are drifting or are not reproducible. What is the cause?

A: Fluctuating retention times compromise data reliability. The most common causes are:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing solvents or using gradients.[15][19]

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components or degradation. Prepare fresh mobile phases daily.[19]

  • Pump Issues: Air bubbles in the pump or failing pump seals can cause inconsistent flow rates, leading to variable retention times.[20]

  • Temperature Fluctuations: Unstable column temperatures can cause retention times to shift.[19]

Solutions:

  • Ensure the column is fully equilibrated before starting injections; a stable baseline is a good indicator.

  • Degas the mobile phase thoroughly using sonication or vacuum filtration.[19]

  • Regularly maintain the HPLC pump, including replacing seals and checking for leaks.

  • Use a column oven to maintain a constant and stable temperature.[19]

Data and Protocols

Experimental Protocols
General Reversed-Phase HPLC Protocol for this compound

This protocol provides a general guideline and may require optimization for specific instruments and isomer pairs.[3]

  • Mobile Phase Preparation:

    • Solvent A: Prepare 0.1% formic acid in HPLC-grade water.

    • Solvent B: Prepare 0.1% formic acid in HPLC-grade acetonitrile.

    • Filter both solvents through a 0.45 µm membrane filter and degas for 15-20 minutes using an ultrasonic bath.[19]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Elution Mode: Gradient elution (see example in Table 1).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[19]

  • System Equilibration and Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (sample solvent) first to ensure no ghost peaks are present.

    • Inject the prepared sample and record the chromatogram.

Data Tables

Table 1: Example Gradient Elution Program

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (0.1% Formic Acid in Acetonitrile)
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Table 2: Chiral Separation Conditions for Tetrahydroisoquinoline Derivatives

ParameterCondition 1Condition 2Reference
Column Chiralcel OD-HChiralpak AD-H[6]
Mobile Phase 2-propanol/hexane = 30/70 (+0.01% DEA)2-propanol/hexane = 10/90[6]
Flow Rate 0.7 mL/min0.8 mL/min[6]
Detection 285 nm220 nm[6]
Analyte Example 6,7-dimethoxy-1-phenyl-1,2,3,4-THIQ1-(4-fluorophenyl)-6,7-dimethoxy-1,2,3,4-THIQ[6]

Table 3: Mobile Phase Optimization Strategies

Parameter to AdjustRationaleExpected Outcome
Organic Solvent % Modifies solvent strength, directly impacting retention time.Controls the elution window of the analytes.
pH of Aqueous Phase Affects the ionization state of acidic/basic analytes and silanol groups.[9]Can dramatically change selectivity and improve peak shape.
Buffer Concentration Maintains a stable pH and can influence peak symmetry.[9]Improves reproducibility and peak shape.
Organic Modifier Type Different solvents (ACN, MeOH, THF) offer different selectivities.[11]Can resolve co-eluting peaks by altering interactions.

General HPLC Method Development Workflow

start Define Separation Goal (e.g., Isomer Purity) step1 Select Column & Initial Conditions (e.g., C18, ACN/Water) start->step1 step2 Perform Initial Run step1->step2 q1 Is Separation Adequate? step2->q1 step3 Optimize Mobile Phase (Gradient, pH, Solvent Type) q1->step3  No end Method Finalized & Validated q1->end  Yes step4 Optimize Physical Parameters (Flow Rate, Temperature) step3->step4 q2 Is Separation Now Adequate? step4->q2 step5 Try a Different Column Chemistry (e.g., Phenyl, Chiral) q2->step5  No q2->end  Yes step5->step2

Caption: A workflow diagram for systematic HPLC method development.

References

Troubleshooting poor solubility of 5,6,7,8-Tetrahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility encountered during the research and development of 5,6,7,8-tetrahydroisoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in my aqueous buffer. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with this class of compounds. Start with these initial troubleshooting steps:

  • Verify Compound Purity: Ensure the purity of your derivative, as impurities can significantly impact solubility.

  • Check Buffer Preparation: Confirm the accurate weighing of components and the final pH of your buffer system.

  • Assess pH: this compound and its derivatives are typically weak bases. Their solubility is highly pH-dependent, with greater solubility expected in acidic conditions where the molecule is protonated. Consider using a buffer with a lower pH.[1]

  • Apply Mechanical Energy: Gentle heating (e.g., to 37°C), vortexing, or sonication can help overcome the initial energy barrier for dissolution.

Q2: What are the key physicochemical properties of the this compound core that I should be aware of?

A2: Understanding the fundamental properties of the parent structure is crucial. Key properties for this compound are summarized below. Note that substitutions on this core will alter these properties.

PropertyValueSource
Molecular Formula C₉H₁₁N[2][3]
Molecular Weight 133.19 g/mol [2][3]
Predicted pKa (Strongest Basic) 6.37 ± 0.20[2][4]
Appearance Liquid[2][4]
Density 1.03 g/mL at 25°C[2][4]

Q3: How do different substituents on the tetrahydroisoquinoline ring affect solubility?

  • Polar Substituents: Introducing polar groups can enhance aqueous solubility. For instance, substitutions at the C-3 position with pyridine (B92270) or pyrazole (B372694) have been shown to improve solubility.

  • Morpholine (B109124) Substitution: The addition of a morpholine group is a known strategy in medicinal chemistry to improve the solubility and pharmacokinetic properties of a lead compound.

  • Lipophilic Substituents: Conversely, adding large, non-polar (lipophilic) groups will likely decrease aqueous solubility.

Troubleshooting Poor Solubility: A Step-by-Step Guide

If initial troubleshooting steps are unsuccessful, a systematic approach to enhancing solubility is recommended. The following workflow can guide your decision-making process.

Troubleshooting_Workflow start Poorly Soluble Derivative ph_optimization pH Optimization start->ph_optimization Is the compound ionizable? salt_formation Salt Formation ph_optimization->salt_formation Solubility still insufficient? soluble Soluble Compound Achieved ph_optimization->soluble Success! cosolvents Co-solvent Systems salt_formation->cosolvents Further enhancement needed? salt_formation->soluble Success! cyclodextrins Cyclodextrin (B1172386) Complexation cosolvents->cyclodextrins Precipitation upon dilution? cosolvents->soluble Success! formulation Advanced Formulation (e.g., Nano-suspensions) cyclodextrins->formulation Complexation not effective? cyclodextrins->soluble Success! formulation->soluble Success!

A stepwise workflow for troubleshooting poor solubility.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of your this compound derivatives.

pH-Dependent Solubility Profile

This experiment is crucial for understanding how pH affects the solubility of your weakly basic compound.

Objective: To determine the solubility of a this compound derivative across a physiologically relevant pH range.

Methodology: Shake-Flask Method

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of your compound to a known volume of each buffer in separate glass vials. Ensure there is visible solid material in each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solids to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the final measured pH of each buffer solution.

pH_Solubility_Workflow A Prepare Buffers (pH 2-10) B Add Excess Compound A->B C Equilibrate (24-48h agitation) B->C D Separate Phases (Centrifuge/Settle) C->D E Filter Supernatant D->E F Analyze Concentration (HPLC) E->F G Plot Solubility vs. pH F->G

Workflow for determining the pH-dependent solubility profile.
Salt Screening

Formation of a salt is a common and effective method to significantly increase the aqueous solubility of ionizable compounds.

Objective: To identify a pharmaceutically acceptable salt form of a basic this compound derivative with improved solubility and stability.

Methodology: In-Situ Salt Screening

  • Counterion Selection: Choose a panel of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acid).

  • Reaction Setup: In separate vials, slurry the free base of your compound with a stoichiometric amount of each selected acid in a suitable solvent or solvent mixture.

  • Equilibration: Stir the slurries at a controlled temperature (isothermally or with temperature cycling) for 24-72 hours to facilitate salt formation.

  • Solid Isolation: Isolate the resulting solids by filtration or centrifugation.

  • Characterization: Analyze the isolated solids to confirm salt formation and to assess key properties such as crystallinity (XRPD), thermal properties (DSC/TGA), hygroscopicity (DVS), and aqueous solubility.

Salt_Screening_Workflow start Select Free Base & Pharmaceutically Acceptable Acids slurry Slurry Free Base with Each Acid in Solvent start->slurry equilibrate Equilibrate with Stirring (24-72h) slurry->equilibrate isolate Isolate Solids (Filtration/Centrifugation) equilibrate->isolate characterize Characterize Solids (XRPD, DSC, Solubility) isolate->characterize select Select Optimal Salt Form characterize->select

A typical workflow for salt screening of a basic compound.
Co-solvent Solubility Enhancement

The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.

Objective: To determine the effect of various co-solvents on the solubility of a this compound derivative.

Methodology: Solubility in Co-solvent Blends

  • Co-solvent Selection: Choose a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400, DMSO).

  • Prepare Blends: Prepare a series of co-solvent/water blends in varying volumetric ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).

  • Solubility Determination: Determine the solubility of your compound in each co-solvent blend using the shake-flask method as described in the pH-dependent solubility protocol.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the optimal concentration range.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[5]

Objective: To prepare and evaluate a cyclodextrin inclusion complex to enhance the aqueous solubility of a this compound derivative.

Methodology: Kneading Method

  • Cyclodextrin Selection: Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and a favorable safety profile.

  • Molar Ratio: Determine the appropriate molar ratio of the drug to cyclodextrin (commonly 1:1 or 1:2).

  • Kneading: In a mortar, add the cyclodextrin and triturate it with a small amount of water to form a homogeneous paste.

  • Complex Formation: Gradually add the drug to the paste and continue kneading for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Sieve the dried complex and characterize it using techniques like DSC, XRPD, and FTIR to confirm the formation of the inclusion complex.

  • Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed drug.

Quantitative Data Summary

Due to the limited availability of directly comparable, public quantitative solubility data for a series of this compound derivatives, the following tables are presented with representative data to illustrate how results from the described experiments should be structured.

Table 1: Illustrative pH-Solubility Profile of a Tetrahydroisoquinoline Derivative (pKa ≈ 7.5)

pHSolubility (µg/mL)
2.05200
4.51500
6.8250
7.480
8.025
9.015

Table 2: Example of Salt Form Solubility Comparison at pH 6.8

FormCounterionSolubility at pH 6.8 (µg/mL)Fold Increase vs. Free Base
Free Base-15-
Salt AHydrochloride35023.3
Salt BMesylate52034.7
Salt CTartrate28018.7

Table 3: Example of Co-solvent Effect on Solubility (at neutral pH)

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)015
Ethanol20150
Ethanol40750
PEG 40020400
PEG 400402100

Table 4: Example of Cyclodextrin Complexation Effect on Aqueous Solubility

CompoundCyclodextrin (Molar Ratio)Apparent Water Solubility (µg/mL)Fold Increase
Derivative XNone15-
Derivative XHP-β-CD (1:1)95063.3
Derivative XHP-β-CD (1:2)1800120

References

Strategies to reduce side products in 5,6,7,8-Tetrahydroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during reactions involving 5,6,7,8-Tetrahydroisoquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core, and what are their primary advantages?

A1: The two most prevalent strategies for synthesizing the this compound scaffold are the catalytic hydrogenation of the corresponding isoquinoline (B145761) and the Pomeranz-Fritsch-Bobbitt (PFB) reaction.

  • Catalytic Hydrogenation: This method involves the reduction of the isoquinoline ring system using a catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. Its main advantage is the direct conversion of a readily available aromatic precursor to the desired saturated heterocyclic system. However, controlling the extent of reduction to avoid over-reduction to decahydroisoquinoline (B1345475) can be a challenge.

  • Pomeranz-Fritsch-Bobbitt (PFB) Reaction: This is a modification of the classic Pomeranz-Fritsch reaction. It involves the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization. The Bobbitt modification, which uses milder acidic conditions, is particularly advantageous as it reduces the formation of side products.[1] This method is versatile for accessing substituted tetrahydroisoquinolines.

Q2: I am observing significant aromatization of my this compound product back to the isoquinoline during subsequent reaction steps. How can I prevent this?

A2: Aromatization, or dehydrogenation, is a common side reaction, especially under harsh oxidative or thermal conditions. To minimize this:

  • Use Milder Reagents: Opt for milder oxidizing agents if an oxidation step is necessary for your synthetic route.

  • Control Reaction Temperature: Avoid excessively high reaction temperatures and prolonged reaction times, which can promote aromatization.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, which can contribute to aromatization.

  • Protecting Groups: In some cases, N-acylation or N-sulfonylation of the tetrahydroisoquinoline nitrogen can decrease its susceptibility to oxidation.

Q3: How can I improve the regioselectivity of electrophilic aromatic substitution reactions, such as nitration, on the this compound ring?

A3: The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is influenced by the electronic nature of the substituents and the reaction conditions. The amino group is a strong activating group and an ortho-, para-director. To control the position of substitution:

  • Protecting the Nitrogen: Acylating the nitrogen atom can modulate its directing effect and can sterically hinder the ortho-positions, favoring para-substitution.

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically more stable product.[2]

  • Choice of Reagents: The choice of electrophile and catalyst can also influence the regiochemical outcome. For instance, using a bulkier nitrating agent might favor substitution at the less sterically hindered position.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Over-Reduced Byproducts in Catalytic Hydrogenation of Isoquinolines

The catalytic hydrogenation of isoquinolines to 5,6,7,8-tetrahydroisoquinolines can sometimes lead to low yields of the desired product or the formation of fully saturated decahydroisoquinoline byproducts.

start Low Yield or Over-Reduction catalyst Evaluate Catalyst and Loading start->catalyst pressure Adjust Hydrogen Pressure catalyst->pressure Sub-optimal catalyst? solvent Screen Solvents pressure->solvent Pressure too high/low? temp_time Optimize Temperature and Time solvent->temp_time Solvent choice affecting selectivity? outcome1 Improved Yield and Selectivity temp_time->outcome1 Conditions optimized?

Caption: Troubleshooting workflow for catalytic hydrogenation.

Potential Cause Recommended Solution
Inappropriate Catalyst The choice of catalyst is crucial. Platinum-based catalysts (e.g., PtO₂) are generally more active and can lead to over-reduction. Palladium on carbon (Pd/C) often provides better selectivity for the tetrahydroisoquinoline. Experiment with different catalysts and loadings.
High Hydrogen Pressure High hydrogen pressure can favor the formation of the fully saturated decahydroisoquinoline. Reduce the hydrogen pressure to a range of 8 to 12 atmospheres to improve selectivity for the desired product.[3]
Sub-optimal Solvent The solvent can influence the catalyst's activity and selectivity. Acidic solvents like acetic acid can sometimes promote the reaction, but may also lead to side reactions. Screen different solvents such as ethanol, methanol, or ethyl acetate (B1210297).
High Temperature or Long Reaction Time Elevated temperatures and prolonged reaction times can lead to over-reduction. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. A typical temperature range is 60-70°C.[3]

This protocol provides a general method for the selective hydrogenation of a substituted isoquinoline to the corresponding this compound.

Materials:

Procedure:

  • In a pressure vessel, dissolve 5-hydroxyisoquinoline (1.0 eq) in ethanol.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to 60-70°C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Quantitative Data Comparison for Catalytic Hydrogenation

CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
10% Pd/CEthanol6510685[1]
PtO₂Acetic Acid253470 (with over-reduction)-
Issue 2: Low Yield and Formation of Regioisomeric Byproducts in Pomeranz-Fritsch-Bobbitt (PFB) Reaction

The PFB reaction can sometimes suffer from low yields, especially with deactivated aromatic systems, and may produce a mixture of regioisomers if the aromatic ring has multiple possible sites for cyclization.

start Low Yield or Regioisomeric Mixture in PFB Reaction acid_catalyst Evaluate Acid Catalyst and Concentration start->acid_catalyst substrate_activation Assess Aromatic Ring Activation acid_catalyst->substrate_activation Acid too harsh/mild? reaction_conditions Optimize Reaction Conditions (Solvent, Temp.) substrate_activation->reaction_conditions Ring deactivated? protecting_groups Consider Steric Directing Groups reaction_conditions->protecting_groups Conditions sub-optimal? outcome1 Improved Yield and Regioselectivity protecting_groups->outcome1 Regiocontrol needed?

Caption: Troubleshooting workflow for the PFB reaction.

Potential Cause Recommended Solution
Harsh Acidic Conditions The original Pomeranz-Fritsch reaction uses strong acid, which can lead to side products. The Bobbitt modification uses milder conditions (e.g., 6M HCl), which is generally preferred to reduce byproduct formation.[1][4]
Deactivated Aromatic Ring The PFB reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the reaction. If possible, start with a more electron-rich substrate. For deactivated systems, stronger acids like perchloric acid (HClO₄) may be necessary, but should be used with caution.[4]
Poor Regiocontrol With meta-substituted benzaldehydes, a mixture of 5- and 7-substituted tetrahydroisoquinolines can be formed.[4] The electronic and steric nature of the substituent will influence the ratio. Consider using a protecting group or a directing group to favor one regioisomer.
Inappropriate Solvent The choice of solvent can impact the solubility of intermediates and the overall reaction rate. While the reaction is often run in the acidic solution itself, co-solvents can sometimes be beneficial.

This protocol is adapted from a general procedure for the PFB synthesis of N-aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines and can be modified for specific substrates.[4]

Materials:

  • Substituted N-(2,2-diethoxyethyl)aniline derivative (aminoacetal)

  • 6M Hydrochloric acid (HCl) or 70% Perchloric acid (HClO₄)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the aminoacetal (1.0 eq) in the chosen acid (e.g., 6M HCl).

  • Stir the reaction mixture at room temperature for the required time (monitor by TLC).

  • Once the reaction is complete, carefully neutralize the mixture by pouring it over an excess of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data on Regioselectivity in PFB Reaction

For the cyclization of N-(2,2-diethoxyethyl)-3-methoxyaniline, the following regioisomeric ratio was observed:

Acid CatalystRatio of 7-methoxy-THIQ : 5-methoxy-THIQReference
6M HCl5 : 1[4]

References

Technical Support Center: Enhancing the Stability of 5,6,7,8-Tetrahydroisoquinoline (THIQ) Compounds for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of 5,6,7,8-Tetrahydroisoquinoline (THIQ) and its derivatives in bioassay settings. Given their propensity for oxidative degradation and potential to act as pan-assay interference compounds (PAINS), careful handling and optimized experimental conditions are crucial for obtaining reliable and reproducible data.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My THIQ compound shows variable or inconsistent activity in my bioassays. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound instability.[4] Degradation of the THIQ compound over the course of an experiment can lead to a decreased effective concentration, resulting in poor reproducibility and an underestimation of its true biological activity.[4][5] Factors such as the compound's structure, the composition of the assay medium, incubation time, and exposure to light can all contribute to this degradation.[4][6]

Q2: What are the primary degradation pathways for THIQ compounds?

A2: The most common degradation pathway for THIQ compounds is oxidation.[7] The secondary amine and the electron-rich aromatic ring in the THIQ scaffold are susceptible to oxidation, which can be accelerated by factors like pH, temperature, light, and the presence of metal ions. This can lead to the formation of reactive byproducts that may interfere with the assay.[1][7] Some tricyclic THIQ derivatives have been identified as pan-assay interference compounds (PAINS) due to the reactivity of their degradation products.[1]

Q3: How should I prepare and store stock solutions of my THIQ compound to maximize stability?

A3: Proper preparation and storage of stock solutions are critical for maintaining compound integrity. It is recommended to prepare a high-concentration stock solution in an anhydrous, aprotic solvent like DMSO. To minimize degradation from repeated freeze-thaw cycles, it is best practice to create single-use aliquots.[8][9] These aliquots should be stored in tightly sealed vials, protected from light, and kept at low temperatures (-20°C or -80°C).[6][8] Some THIQ compounds are sensitive to air, so storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.[10]

Q4: My THIQ compound precipitates when I add it to my aqueous bioassay buffer. What can I do?

A4: Precipitation is a common issue with hydrophobic compounds.[11] Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible (typically <0.5%) and is consistent across all experimental and control wells.[11]

  • pH Adjustment: The solubility of amine-containing compounds like THIQs can be pH-dependent. Lowering the pH of the buffer might increase the solubility of the protonated form of the compound.

  • Use of Solubilizing Agents: Consider using excipients like cyclodextrins to improve solubility, but be sure to test for any effects of these agents on your assay.[11]

  • Sonication: Briefly sonicating the stock solution before dilution can help to break up small aggregates.[11]

  • Pre-warmed Media: Adding the compound to pre-warmed assay media can sometimes improve solubility.[11]

Troubleshooting Guide

This guide addresses common problems encountered during bioassays with THIQ compounds and provides step-by-step solutions.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible results Compound degradation in assay medium; Repeated freeze-thaw cycles of stock solution; Inconsistent pipetting or cell seeding.Prepare fresh dilutions of the THIQ compound for each experiment.[11] Use single-use aliquots of the stock solution to avoid freeze-thaw cycles.[8] Ensure homogenous cell suspension and use calibrated pipettes.[11]
Loss of compound potency over time Oxidative degradation of the THIQ compound.Add an antioxidant (e.g., ascorbic acid, N-acetylcysteine) to the assay buffer. Optimize the pH of the buffer to a range where the compound is more stable. Protect the experimental setup from light.[6]
High background signal in the assay Assay interference from the THIQ compound or its degradation products (PAINS behavior).[1][3]Run a cell-free control to check for direct interference with the assay reagents or signal.[6] Consider using an orthogonal assay to confirm the biological activity.[1]
Compound precipitation in aqueous buffer Low aqueous solubility of the THIQ compound.Decrease the final concentration of the compound in the assay.[12] Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Explore the use of different buffer systems or solubilizing agents.[11][12]

Experimental Protocols

Protocol 1: Preparation of Stabilized THIQ Stock Solutions
  • Weighing: Accurately weigh the THIQ compound in a sterile microcentrifuge tube under an inert atmosphere if the compound is known to be air-sensitive.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 10-15 minutes to ensure complete dissolution.[9]

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[9][13]

  • Storage: Store the aliquots at -80°C in a dark, dry environment.[6]

Protocol 2: Assessment of THIQ Compound Stability in Bioassay Medium via HPLC-UV
  • Preparation: Prepare the bioassay medium (buffer, cell culture medium, etc.) with and without potential stabilizers (e.g., 100 µM ascorbic acid).

  • Incubation: Add the THIQ compound to the prepared media at the final assay concentration. Incubate the solutions under the same conditions as the bioassay (e.g., 37°C, 5% CO2) and protect from light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of each solution.

  • Sample Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile (B52724) and vortexing.

  • Centrifugation: Centrifuge the samples to pellet any precipitated proteins or salts.

  • HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC method with UV detection to quantify the remaining parent THIQ compound. A suitable starting method could be a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid.[14][15]

  • Data Analysis: Plot the percentage of the remaining THIQ compound against time to determine the degradation rate and half-life in the bioassay medium.[4]

Data Presentation

Table 1: Factors Influencing the Stability of THIQ Compounds and Recommended Mitigation Strategies

Factor Effect on Stability Recommended Mitigation Strategy
pH Degradation can be catalyzed by acidic or basic conditions. Optimal pH for stability is compound-specific.[16][17]Empirically determine the optimal pH for your THIQ compound in the bioassay buffer. Use a buffer system that can maintain this pH throughout the experiment.[17]
Temperature Higher temperatures generally accelerate the rate of degradation.[17]Store stock solutions at -20°C or -80°C.[6] Perform bioassays at the lowest temperature compatible with the biological system.
Light Exposure to light, particularly UV light, can promote photo-oxidation.Store stock solutions and conduct experiments in amber vials or plates, and minimize exposure to ambient light.[6]
Oxygen The presence of oxygen facilitates oxidative degradation.[7]Prepare buffers and media with deoxygenated water. Consider performing experiments under an inert atmosphere for highly sensitive compounds. Store stock solutions under argon or nitrogen.[10]
Metal Ions Trace metal ions can catalyze oxidative reactions.Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like EDTA to the buffer, ensuring it does not interfere with the assay.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to compound degradation and precipitation.[18][19]Prepare single-use aliquots of stock solutions to avoid multiple freeze-thaw cycles.[8][13]

Visualizations

General Oxidative Degradation Pathway of THIQ THIQ This compound (Stable Parent Compound) Intermediate Reactive Intermediate (e.g., Quinone-like species) THIQ->Intermediate Oxidation Oxidants Oxidants (O2, Light, Metal Ions) Oxidants->Intermediate Byproducts Degradation Byproducts Intermediate->Byproducts Interference Assay Interference (PAINS Behavior) Byproducts->Interference

Caption: Oxidative degradation pathway of THIQ compounds.

Caption: Decision-making workflow for troubleshooting THIQ stability.

Experimental Workflow for THIQ Stability Assessment Step1 1. Prepare Assay Medium (+/- Stabilizers) Step2 2. Spike THIQ Compound (Final Assay Concentration) Step1->Step2 Step3 3. Incubate under Assay Conditions Step2->Step3 Step4 4. Collect Aliquots at Time Points (t=0, 2, 4, 8, 24h) Step3->Step4 Step5 5. Quench Reaction (e.g., with cold Acetonitrile) Step4->Step5 Step6 6. Sample Preparation (Centrifugation) Step5->Step6 Step7 7. HPLC-UV Analysis Step6->Step7 Step8 8. Quantify Remaining Parent Compound Step7->Step8 Step9 9. Calculate Degradation Rate and Half-life Step8->Step9

Caption: Workflow for assessing THIQ compound stability.

References

Technical Support Center: Chiral Separation of 5,6,7,8-Tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method development for the chiral separation of 5,6,7,8-Tetrahydroisoquinoline (THIQ) enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound enantiomers.

Problem Potential Cause(s) Suggested Solution(s)
No Separation / Poor Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.4. interfering substances in the sample.1. Screen different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF, or Chiralcel OD, OJ). Amylose-based CSPs often show different selectivity than cellulose-based ones.[1][2][3]2. Optimize the mobile phase. For normal-phase, vary the alcohol modifier (e.g., isopropanol (B130326), ethanol) concentration in hexane. Add a small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) to improve peak shape and resolution for basic compounds like THIQ.[4]3. Evaluate the effect of column temperature. Lower temperatures often increase resolution but also increase retention time and backpressure.4. Ensure proper sample clean-up to remove any matrix components that might interfere with the chiral recognition mechanism.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the silica (B1680970) support.2. Mass overload.3. Inappropriate mobile phase additive.4. Column degradation.1. Add a basic modifier like diethylamine (DEA) or ethanolamine (B43304) to the mobile phase to block active sites on the silica.[1]2. Reduce the sample concentration or injection volume.3. Ensure the basic additive is soluble and stable in the mobile phase. The concentration of the additive may need optimization (typically 0.1-0.5%).4. Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance is not restored, the column may need to be replaced.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Column not properly equilibrated.3. "Additive memory effect."[5]4. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and ensure accurate mixing.2. Equilibrate the column with the mobile phase for a sufficient time (e.g., 20-30 column volumes) before injection.3. If switching between methods with different additives (e.g., acidic to basic), dedicate a column to a specific method or perform a thorough column flush and re-equilibration.[5]4. Use a column oven to maintain a constant and consistent temperature.
Loss of Efficiency / Broad Peaks 1. Partial blockage of the column inlet frit.2. Adsorption of impurities on the column head.3. Column void formation.1. Reverse the column and flush with a compatible solvent at a low flow rate. If this fails, the frit may need to be replaced.2. Use a guard column to protect the analytical column from strongly retained impurities. Implement a sample clean-up procedure.3. This is often caused by pressure shocks. Ensure gradual changes in flow rate and pressure. The column may be irreversibly damaged.
High Backpressure 1. Blockage in the HPLC system (tubing, injector, frit).2. Precipitated sample or buffer in the column.3. Mobile phase viscosity is too high for the operating temperature.1. Systematically isolate components of the HPLC system to identify the source of the blockage.2. Ensure the sample is fully dissolved in the mobile phase. If using buffers, ensure they are soluble in the organic mobile phase.3. Decrease the flow rate or increase the column temperature.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) carbamates, are generally the most successful for a wide range of chiral separations, including for heterocyclic compounds like THIQ.[6] It is recommended to screen a variety of these columns (e.g., Chiralpak IA, IB, IC and Chiralcel OD, OJ series) as their chiral recognition abilities can be quite different.[1][2]

Q2: What is a good starting point for mobile phase selection?

A2: For normal-phase chromatography, a good starting point is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:alcohol. For a basic compound like THIQ, it is crucial to add a basic additive such as diethylamine (DEA) at a concentration of 0.1% to the mobile phase to improve peak shape.[7]

Q3: Why is a basic additive necessary in the mobile phase?

A3: this compound is a basic compound. Without a basic additive in the mobile phase, it can interact with acidic silanol (B1196071) groups on the silica surface of the stationary phase. These secondary interactions lead to poor peak shape (tailing) and can negatively impact resolution. A basic additive like DEA competes for these active sites, minimizing these undesirable interactions.

Q4: Can I use reversed-phase chromatography for this separation?

A4: While normal-phase is more common for polysaccharide-based CSPs, reversed-phase methods can also be effective.[2] This would typically involve a mobile phase of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. However, initial screening in normal-phase is often more successful for compounds like THIQ.

Q5: My resolution is decreasing over time with the same column and method. What could be the cause?

A5: A gradual decrease in resolution can be due to the accumulation of contaminants at the head of the column. This can be mitigated by using a guard column and ensuring adequate sample preparation. Another possibility is the "additive memory effect," where additives from previous runs can adsorb to the stationary phase and alter its selectivity over time.[5] Thoroughly flushing the column between methods is essential.

Q6: How does temperature affect the chiral separation of THIQ?

A6: Temperature is a critical parameter for optimizing selectivity in chiral separations. Generally, lower temperatures lead to better resolution as it enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this also leads to longer retention times and higher backpressure. It is advisable to study a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development Screening

This protocol outlines a systematic approach to screen for an effective chiral separation method for this compound enantiomers.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-hexane, isopropanol, and ethanol

  • Diethylamine (DEA)

  • Chiral HPLC columns (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H)

  • HPLC system with UV detector

2. Standard Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

3. Chromatographic Conditions (Screening):

  • Columns: Chiralpak IA (amylose-based), Chiralcel OD-H (cellulose-based)

  • Mobile Phase A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

4. Screening Procedure:

  • Equilibrate the first column (e.g., Chiralpak IA) with Mobile Phase A until a stable baseline is achieved.

  • Inject the working standard solution and record the chromatogram.

  • Flush the column and then equilibrate with Mobile Phase B.

  • Inject the working standard solution and record the chromatogram.

  • Repeat steps 1-4 for the second column (e.g., Chiralcel OD-H).

  • Evaluate the chromatograms for separation (resolution > 1.5 is desirable).

5. Optimization:

  • If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).

  • Optimize the column temperature (e.g., from 15°C to 35°C) to improve resolution.

Visualizations

MethodDevelopmentWorkflow start Start: Racemic THIQ Sample screen_csp Screen Chiral Stationary Phases (e.g., Amylose & Cellulose-based) start->screen_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH + DEA) screen_csp->screen_mp eval_sep Evaluate Separation (Resolution > 1.5?) screen_mp->eval_sep no_sep No Separation eval_sep->no_sep No partial_sep Partial Separation eval_sep->partial_sep Partial good_sep Good Separation eval_sep->good_sep Yes optimize Optimize Conditions (Mobile Phase Ratio, Temperature) optimize->eval_sep Re-evaluate validate Method Validation no_sep->screen_csp Try different CSP partial_sep->optimize good_sep->validate

Caption: Workflow for chiral method development of this compound.

TroubleshootingTree start Problem with Chiral Separation no_res No or Poor Resolution? start->no_res peak_shape Poor Peak Shape? retention_shift Retention Time Shift? no_res->peak_shape No check_csp Is CSP appropriate? Screen other columns. no_res->check_csp Yes peak_shape->retention_shift No check_additive Is basic additive present? Add/Optimize DEA. peak_shape->check_additive Yes check_equilib Is column equilibrated? Increase equilibration time. retention_shift->check_equilib Yes check_mp Is mobile phase optimal? Vary alcohol % & temp. check_csp->check_mp check_load Is there mass overload? Reduce concentration. check_additive->check_load check_mp_prep Is mobile phase fresh? Prepare new mobile phase. check_equilib->check_mp_prep

Caption: Decision tree for troubleshooting common chiral separation issues.

References

Optimizing reaction conditions for N-alkylation of 5,6,7,8-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 5,6,7,8-Tetrahydroisoquinoline (THIQ). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of this compound, helping you identify potential causes and implement effective solutions.

Q1: I am observing low or no conversion of my this compound starting material. What are the possible causes and solutions?

A1: Low or no conversion is a common issue that can stem from several factors related to reaction conditions and reagent quality.

  • Insufficient Base Strength or Solubility: The secondary amine of THIQ requires a sufficiently strong base for deprotonation to enhance its nucleophilicity. Weak bases may not be effective.[1]

    • Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (tBuOK). Cesium bases, like Cs₂CO₃ or CsOH, are often preferred as they can promote mono-N-alkylation and drive the reaction to completion. Ensure the chosen base has some solubility in the reaction solvent.

  • Inappropriate Temperature: N-alkylation reactions can be slow at room temperature, especially with less reactive alkylating agents.[1]

    • Solution: Increase the reaction temperature. A common range for these reactions is 80-120°C.[1] For particularly stubborn reactions, temperatures up to 140°C or the use of microwave irradiation can be beneficial.[1][2][3]

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (ACN) are generally effective choices. Avoid non-polar solvents if you observe poor solubility of your starting materials or base.[4]

  • Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded.

    • Solution: Use a fresh or purified batch of the alkylating agent. Adding a catalytic amount of potassium iodide (KI) can be effective when using alkyl chlorides or bromides, as it promotes a halide exchange to form the more reactive alkyl iodide in situ.[4][5]

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are these byproducts and how can I minimize them?

A2: The most common side product is the overalkylated tertiary amine, but other reactions can also occur.

  • N,N-Dialkylation (Tertiary Amine Formation): The N-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.

    • Solution: To favor mono-alkylation, use a slight excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[1] Alternatively, adding the alkylating agent dropwise over a period can help maintain a low concentration and reduce the rate of the second alkylation.

  • Elimination Products: If you are using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction, especially at higher temperatures with sterically hindered bases.

    • Solution: Use a less hindered base if possible. Lowering the reaction temperature may also reduce the rate of elimination. If feasible, switch to a primary alkyl halide.

  • Quaternary Ammonium (B1175870) Salt Formation: In some cases, the tertiary amine can be further alkylated to form a quaternary ammonium salt, which is often highly polar and may remain at the baseline on a TLC plate.

    • Solution: The strategies used to prevent N,N-dialkylation, such as using an excess of the starting amine, will also minimize the formation of the quaternary salt.

Q3: I am struggling with the purification of my N-alkylated product. What are some effective strategies?

A3: Purification can be challenging due to the basic nature of the product and the presence of unreacted starting material or side products.

  • Issue: Similar Polarity of Product and Starting Material:

    • Solution - Column Chromatography: Use a silica (B1680970) gel column with an eluent system containing a small amount of a basic modifier, such as triethylamine (B128534) (~1-2%) or ammonia (B1221849) in methanol (B129727), to prevent peak tailing of the basic amine products. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar one (e.g., ethyl acetate (B1210297) or methanol) is often effective.

    • Solution - Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic amines into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and re-extracted with an organic solvent to recover the purified amines.

  • Issue: Product is difficult to crystallize or crashes out of solution during workup.

    • Solution: If the product precipitates during workup, this can sometimes be used as a purification step.[4] Try different solvents to find one that allows for selective precipitation or recrystallization. Converting the final product to a salt (e.g., hydrochloride or tartrate) can often yield a more crystalline solid that is easier to handle and purify.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for the N-alkylation of this compound?

A1: A widely successful and general combination is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like DMF or acetonitrile (ACN).[3][5] This setup is effective for a range of alkyl halides and typically requires heating (e.g., 80°C) to proceed at a reasonable rate.[1]

Q2: Should I use an alkyl bromide, chloride, or iodide?

A2: The reactivity of alkyl halides follows the order: I > Br > Cl. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability and are commonly used.[6] Alkyl chlorides are the least reactive and may require higher temperatures or the addition of a catalytic amount of KI to facilitate the reaction.[6][5]

Q3: Can I use reductive amination instead of direct alkylation with an alkyl halide?

A3: Yes, reductive amination is an excellent alternative method, particularly if the corresponding aldehyde or ketone is readily available.[7][8] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method is often very clean and avoids the issue of overalkylation.[8][9]

Q4: Is it possible to perform N-arylation on this compound?

A4: Yes, N-arylation can be achieved using methods like the Buchwald-Hartwig amination.[10] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the tetrahydroisoquinoline nitrogen and an aryl halide (e.g., aryl bromide or iodide).[10][11] This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base.[10][12] Microwave-assisted protocols can significantly shorten the reaction times for N-arylation.[13]

Q5: How can I monitor the progress of my reaction?

A5: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable eluent (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material, product, and any major byproducts. The product, being more substituted, is typically less polar than the starting secondary amine. Visualize the spots using a UV lamp and/or a potassium permanganate (B83412) stain, which is effective for visualizing amines.

  • LC-MS: This is a highly sensitive technique that can confirm the mass of the desired product and detect even minor side products, providing a more accurate assessment of the reaction's progress and cleanliness.

Data Presentation: Reaction Condition Optimization

The choice of reagents can significantly impact the yield and selectivity of the N-alkylation reaction. The tables below summarize common parameters.

Table 1: Comparison of Common Bases for N-Alkylation

BaseFormulaStrengthCommon SolventsKey Characteristics
Potassium CarbonateK₂CO₃ModerateDMF, ACN, AcetoneInexpensive and widely used; often requires heating.[3]
Cesium CarbonateCs₂CO₃Moderate-StrongDMF, ACN, THF, TolueneHigher solubility in organic solvents; often gives better yields than K₂CO₃.[14]
Cesium HydroxideCsOHStrongDMF, DMSOVery effective for promoting selective mono-alkylation.[6]
Potassium tert-ButoxidetBuOKStrongTHF, Toluene, DMFA strong, non-nucleophilic base; can promote elimination with secondary/tertiary halides.[1]
TriethylamineEt₃NWeak (Organic)DMF, CH₂Cl₂Often used as an acid scavenger rather than for deprotonation.[5]

Table 2: Comparison of Common Solvents for N-Alkylation

SolventAbbreviationTypeBoiling Point (°C)Notes
N,N-DimethylformamideDMFPolar Aprotic153Excellent solvating power for a wide range of reactants.[6]
AcetonitrileACNPolar Aprotic82Good general-purpose solvent; lower boiling point is useful for easier removal.[1]
Dimethyl SulfoxideDMSOPolar Aprotic189High boiling point, excellent solvent; can be difficult to remove.[1]
TetrahydrofuranTHFPolar Aprotic66Lower boiling point; often used with stronger bases like tBuOK.[1]
Toluene-Non-polar111Useful for higher temperature reactions.[1]

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct alkylation of this compound using an alkyl bromide.

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.2 equivalents).

  • Solvent and Base Addition: Add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M) followed by potassium carbonate (K₂CO₃, 2.0 equivalents). For less reactive halides, cesium carbonate (Cs₂CO₃) can be used for better results.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 equivalent) dropwise to the stirring suspension at room temperature. If desired, a catalytic amount of potassium iodide (KI, ~0.1 equivalents) can be added at this stage.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an alternative for coupling this compound with an aldehyde or ketone.

  • Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. For less reactive carbonyls, the addition of a mild acid catalyst like acetic acid may be beneficial.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add the reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 equivalents) or sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography if necessary.

Visualizations

Experimental_Workflow General Workflow for N-Alkylation of THIQ cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: this compound Reagents Add Solvent & Base Start->Reagents AddAlkyl Add Alkylating Agent Reagents->AddAlkyl Heat Heat & Stir (e.g., 80-120°C) AddAlkyl->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Quench & Extract Monitor->Quench Reaction Complete Purify Purify (Column Chromatography) Quench->Purify Product Final N-Alkylated Product Purify->Product

Caption: General experimental workflow for classical N-alkylation.

Troubleshooting_Logic Troubleshooting Low Conversion cluster_temp Temperature Check cluster_base Base Check cluster_reagent Reagent Check Start Problem: Low / No Conversion Temp_Q Is reaction temperature below 80°C? Start->Temp_Q Check 1 Temp_S Solution: Increase temperature (80-120°C or MW) Temp_Q->Temp_S Yes Base_Q Is base weak? (e.g., Et3N, NaHCO3) Temp_Q->Base_Q No Base_S Solution: Use stronger base (K2CO3, Cs2CO3) Base_Q->Base_S Yes Reagent_Q Is alkyl halide unreactive (e.g., R-Cl)? Base_Q->Reagent_Q No Reagent_S Solution: Add catalytic KI or use R-Br / R-I Reagent_Q->Reagent_S Yes

Caption: Decision-making flowchart for troubleshooting low yield.

References

Addressing reproducibility issues in 5,6,7,8-Tetrahydroisoquinoline biological screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues encountered during the biological screening of 5,6,7,8-Tetrahydroisoquinoline (THIQ) and its derivatives. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, handling, and biological screening of this compound.

Synthesis and Purification Issues
Issue Potential Cause Recommended Solution
Low Reaction Yield in Pictet-Spengler Synthesis - Inappropriate pH for iminium ion formation.- Suboptimal reaction temperature or time.- Low reactivity of the carbonyl compound.- Optimize the acidity of the reaction medium; the reaction is acid-catalyzed.[1]- Systematically vary the temperature and reaction time to find the optimal conditions.[1]- Use a more reactive aldehyde or ketone, or a formaldehyde (B43269) equivalent like paraformaldehyde.[1]
Product Contamination with Starting Materials or Byproducts - Incomplete reaction.- Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.- Employ appropriate purification techniques such as column chromatography or recrystallization.[2]
Difficulty in Purification - The product has a similar polarity to impurities.- For column chromatography, try different solvent systems to improve separation.[2]- Consider derivatization of the crude product to alter its polarity for easier separation, followed by deprotection.
Product Tailing on TLC and Column Chromatography - The basic nitrogen of the tetrahydroisoquinoline ring can interact strongly with the acidic silica (B1680970) gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the eluent to reduce tailing.- Use neutral or basic alumina (B75360) as the stationary phase instead of silica gel.
Compound Handling and Stability
Issue Potential Cause Recommended Solution
Compound Degradation During Storage - Sensitivity to light, moisture, or air.- Store this compound and its derivatives in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]- For long-term storage, keep in tightly sealed containers, protected from light, and consider refrigeration (2-8 °C) or freezing (-20 °C).[4]
Precipitation of Compound in Aqueous Solutions - Poor solubility of the compound in aqueous buffers like PBS.- First, dissolve the compound in a small amount of 100% DMSO to make a concentrated stock solution (e.g., 10 mM).[5]- For the final working concentration, dilute the DMSO stock in the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
Inconsistent Results from DMSO Stock Solutions - Degradation of the compound in DMSO over time, especially with repeated freeze-thaw cycles.- Store DMSO stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.[4]- For sensitive compounds, it is recommended to use freshly prepared solutions for each experiment.[6]
Biological Assay Reproducibility
Issue Potential Cause Recommended Solution
High Variability in Cell Viability Assays (e.g., MTT, SRB) - Uneven cell seeding.- Inconsistent drug treatment volumes.- "Edge effects" in microplates.- Ensure a single-cell suspension before seeding and use a multichannel pipette for consistent liquid handling.- Avoid using the outer wells of the microplate or fill them with sterile media to minimize edge effects.
False Positives in MTT Assay (Unexpectedly High Viability) - Direct reduction of the MTT tetrazolium salt to formazan (B1609692) by the compound, independent of cellular metabolic activity. This is a known artifact for some heterocyclic compounds.- Run a cell-free control experiment with the compound and MTT reagent to check for direct reduction.- Switch to a non-tetrazolium-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[7]
Low Z'-factor in High-Throughput Screening (HTS) - High variability in positive or negative controls.- Low signal-to-background ratio.- Systematic errors (e.g., liquid handling, plate reader).- Optimize assay parameters such as cell density, incubation time, and reagent concentrations.- Ensure the quality and stability of all reagents.- Validate the performance of automated liquid handlers and plate readers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound after synthesis?

A1: Column chromatography on silica gel is a common and effective method for purifying this compound and its derivatives. A typical solvent system would be a gradient of ethyl acetate (B1210297) in hexane.[2] To prevent tailing of the basic compound on the acidic silica gel, a small amount of triethylamine (e.g., 1%) can be added to the eluent. Recrystallization can also be a viable option for solid derivatives if a suitable solvent system is identified.

Q2: How should I prepare and store stock solutions of this compound for biological assays?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-aqueous solvent like DMSO. This stock solution should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4][6] For experiments, the DMSO stock should be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium, ensuring the final DMSO concentration is kept low (typically below 0.5%).[5]

Q3: My cytotoxicity assay results are not reproducible. What are the common causes for this compound compounds?

A3: Reproducibility issues in cytotoxicity assays with these compounds can stem from several factors. High variability can be caused by inconsistent cell seeding or drug treatment. A more specific issue with tetrazolium-based assays like MTT is the potential for the compound to directly reduce the MTT reagent, leading to false-positive results. It is crucial to run a cell-free control to test for this artifact. If direct reduction is observed, switching to an alternative assay like the Sulforhodamine B (SRB) assay is recommended.[7]

Q4: Are there known signaling pathways affected by this compound derivatives that I should be aware of during my screening?

A4: Yes, derivatives of the tetrahydroisoquinoline scaffold have been reported to modulate several key signaling pathways. These include the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the MAPK pathways, including ERK1/2 and p38, which are involved in cellular responses to stress and growth factors.[8][9] For example, some THIQ derivatives have been shown to increase the phosphorylation of Akt, a key component of the PI3K/Akt/mTOR pathway.[8] Others have been observed to influence the phosphorylation status of ERK and p38.[9]

Data Presentation

Table 1: Summary of Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various tetrahydroisoquinoline derivatives against different human cancer cell lines, as determined by cytotoxicity assays.

Compound Derivative Cancer Cell Line IC50 (µM) Reference
(R)-5aHT-29 (Colon)>20[10]
(R)-5aA2780 (Ovarian)10.5 ± 1.5[10]
(S)-5aA2780 (Ovarian)11.7 ± 2.0[10]
Compound 7eA549 (Lung)0.155[11]
Compound 8dMCF7 (Breast)0.170[11]
Compound 5d (R³ = OCH₃)HCT116 (Colon)1.876[7]
Compound 5g (R³ = Cl)HCT116 (Colon)2.011[7]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from standard procedures for assessing cell viability based on the measurement of total cellular protein content.[7]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Air-Dry: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The GI₅₀ (Growth Inhibition 50) value can be calculated from the dose-response curve.[7]

Dopamine (B1211576) D2 Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • Unlabeled test compound (e.g., a this compound derivative)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine)

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]Spiperone at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. The IC50 value can be determined by non-linear regression analysis of the competition curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Pictet-Spengler Synthesis purification Column Chromatography synthesis->purification characterization NMR, MS Analysis purification->characterization stock_prep Prepare DMSO Stock characterization->stock_prep cytotoxicity Cytotoxicity Assay (e.g., SRB) stock_prep->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay stock_prep->enzyme_inhibition receptor_binding Receptor Binding Assay stock_prep->receptor_binding ic50 Calculate IC50/GI50 cytotoxicity->ic50 enzyme_inhibition->ic50 receptor_binding->ic50 sar Structure-Activity Relationship ic50->sar

Caption: General experimental workflow for the synthesis, screening, and analysis of this compound derivatives.

troubleshooting_low_z_factor cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Z'-factor (<0.5) check_controls High variability in controls? start->check_controls check_signal Low signal-to-background? check_controls->check_signal No optimize_reagents Optimize reagent concentrations and stability check_controls->optimize_reagents Yes optimize_cells Optimize cell density and incubation time check_controls->optimize_cells Yes check_systematic Evidence of systematic error? check_signal->check_systematic No check_signal->optimize_reagents Yes check_signal->optimize_cells Yes instrument_qc Perform QC on liquid handlers and plate readers check_systematic->instrument_qc Yes plate_layout Randomize plate layout check_systematic->plate_layout Yes end Z'-factor > 0.5 check_systematic->end No, re-evaluate assay design optimize_reagents->end optimize_cells->end instrument_qc->end plate_layout->end

Caption: Troubleshooting workflow for a low Z'-factor in high-throughput screening assays.

pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates PIP2 to pip2 PIP2 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival mtor->proliferation thiq THIQ Derivative thiq->akt Modulates Phosphorylation

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of modulation by Tetrahydroisoquinoline derivatives.

References

Technical Support Center: Regioselective Functionalization of the 5,6,7,8-Tetrahydroisoquinoline (THIQ) Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the 5,6,7,8-Tetrahydroisoquinoline (THIQ) ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and modification of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: I am trying to functionalize the C1 position of my N-protected THIQ, but I am getting low yields and several side products. What are the common pitfalls?

A1: Functionalization at the C1 position, being adjacent to the nitrogen atom, is the most common and is typically achieved through oxidative C(sp³)–H activation. Low yields and side reactions often stem from several factors:

  • Oxidant Choice and Stoichiometry: The choice and amount of oxidant are critical. Common oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tert-butyl hydroperoxide (tBHP). Using an incorrect amount can lead to over-oxidation or incomplete reaction. It is recommended to perform a preliminary screen of oxidants and their equivalents.

  • N-Protecting Group Stability: The stability of the N-protecting group under the reaction conditions is paramount. While Boc and Cbz are common, their stability can vary depending on the reagents used. For instance, strongly acidic or basic conditions can lead to partial deprotection and subsequent side reactions.

  • Nucleophile Reactivity: The nature of the nucleophile plays a significant role. Highly reactive nucleophiles might react with the oxidant or the solvent, while unreactive nucleophiles may require harsher conditions, leading to decomposition of the starting material or product.

  • Reaction Temperature and Time: These parameters should be carefully optimized. Running the reaction for too long or at too high a temperature can lead to the formation of degradation products. Monitoring the reaction progress by TLC or LC-MS is advisable.

Q2: How can I control the regioselectivity of electrophilic substitution on the aromatic ring of THIQ (C5 vs. C7)?

A2: The regioselectivity of electrophilic aromatic substitution on the THIQ ring is primarily governed by the nature of the substituent on the nitrogen atom (the N-protecting group). The nitrogen atom's lone pair can donate electron density to the aromatic ring, directing electrophiles to the ortho (C5) and para (C7) positions. The choice of protecting group can influence the steric hindrance and the electronic nature of the nitrogen, thus altering the C5/C7 ratio.

  • N-Acyl Groups (e.g., N-acetyl, N-benzoyl): These groups are electron-withdrawing and tend to favor substitution at the C7 position due to steric hindrance at the C5 position.

  • N-Alkyl Groups: These are electron-donating and activate the ring, but the substitution pattern can be a mixture of C5 and C7.

  • N-Boc Group: The bulky tert-butoxycarbonyl group can sterically hinder the C5 position, favoring functionalization at C7.

Q3: Is it possible to selectively functionalize the C8 position of the THIQ ring?

A3: Yes, selective functionalization at the C8 position is achievable, most commonly through a directed ortho-lithiation strategy. By using an N-Boc protecting group, the carbamate (B1207046) oxygen can direct a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the C8 position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at C8.

Q4: I am struggling to introduce functional groups onto the saturated part of the THIQ ring (C3, C4, C5, C6, C7). Are there established methods for this?

A4: Functionalization of the saturated ring of THIQ is more challenging due to the presence of unactivated C(sp³)–H bonds. However, some strategies exist:

  • C4-Substitution: A notable method involves the intramolecular Friedel-Crafts reaction of aziridinium (B1262131) ions, which can lead to the formation of 4-substituted THIQs.[1][2]

  • C3-C4 Oxidation: Advanced methods like C–H activation relay (CHAR) have been reported for the oxidation of the C3 and C4 positions, leading to the formation of isoquinolin-1-ones.[3] This is a specialized reaction that requires a specific directing group.

  • C5, C6, and C7 Functionalization: Direct and regioselective functionalization of the individual methylene (B1212753) groups at C5, C6, and C7 is currently a significant challenge in the field and is not well-established. Research in this area is ongoing, often exploring remote C-H functionalization strategies with complex directing groups.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation of the Aromatic Ring
Problem Possible Cause Troubleshooting Steps
Mixture of C6 and C8 isomers The N-protecting group is not providing sufficient steric or electronic bias.1. Change the N-Protecting Group: Switch to a bulkier acyl group (e.g., pivaloyl) to increase steric hindrance at the C8 position and favor C6 acylation. Conversely, a smaller protecting group might alter the ratio. 2. Vary the Lewis Acid: Different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) can influence the regioselectivity. Screen a panel of Lewis acids to find the optimal one for your desired isomer. 3. Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
No reaction or low conversion The aromatic ring is not sufficiently activated, or the Lewis acid is being sequestered.1. Use a More Activating N-Protecting Group: If compatible with subsequent steps, an N-alkyl group can increase the nucleophilicity of the aromatic ring. 2. Increase Lewis Acid Stoichiometry: The nitrogen atom of the THIQ can coordinate to the Lewis acid, deactivating it. Using more than one equivalent of the Lewis acid can overcome this issue. 3. Use a Stronger Lewis Acid: If milder Lewis acids are ineffective, a stronger one like AlCl₃ might be necessary, but be mindful of potential side reactions.
Decomposition of starting material The reaction conditions are too harsh.1. Use a Milder Lewis Acid: Try using a less aggressive Lewis acid such as ZnCl₂ or FeCl₃. 2. Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower to minimize decomposition. 3. Protect Other Functional Groups: If your THIQ molecule has other sensitive functional groups, ensure they are adequately protected.
Issue 2: Unsuccessful ortho-Lithiation at C8

| Problem | Possible Cause | Troubleshooting Steps | | :--- | :--- | | No lithiation or incomplete reaction | 1. Insufficiently strong base. 2. Reaction temperature is too high. 3. Presence of acidic protons elsewhere in the molecule. | 1. Use a stronger base: Switch from n-BuLi to sec-BuLi or tert-BuLi. The addition of a coordinating agent like TMEDA can also enhance the basicity. 2. Optimize temperature: While the reaction is typically run at low temperatures (-78 °C), slight warming might be necessary to facilitate the reaction, but this should be done cautiously to avoid decomposition. 3. Ensure no competing deprotonation sites: Protect any other acidic protons (e.g., -OH, -NH) in the molecule before attempting the lithiation. | | Lithiation at C1 instead of C8 | The C1 proton is more acidic due to its proximity to the nitrogen atom. | 1. Careful control of temperature and reaction time: C1 lithiation can sometimes be kinetically favored. Running the reaction at a specific temperature for a precise duration might favor the thermodynamically more stable C8-lithiated species. 2. Use of a bulkier base: A sterically hindered base might have difficulty accessing the C1 proton, potentially favoring C8 deprotonation. | | Low yield upon quenching with electrophile | 1. The lithiated species is not stable. 2. The electrophile is not reactive enough. 3. Side reactions with the electrophile. | 1. Use the lithiated species immediately: Prepare the lithiated THIQ and add the electrophile in situ without delay. 2. Choose a more reactive electrophile: If quenching with a weak electrophile, consider converting it to a more reactive form (e.g., using an acid chloride instead of an ester). 3. Reverse addition: Add the lithiated species to a solution of the electrophile to maintain a low concentration of the organolithium reagent and minimize side reactions. |

Quantitative Data Summary

Functionalization Position Substrate Reagents and Conditions Yield (%) Regioisomeric Ratio (Product : Other Isomers) Reference
Nitration C6N-acetyl-1,2,3,4-tetrahydroquinolineHNO₃, Ac₂O, 0 °C95>98:2 (C6:C8)
Nitration C71,2,3,4-Tetrahydroquinoline (B108954)HNO₃, H₂SO₄58C7 major isomer
Bromination C61,2,3,4-TetrahydroquinolineNBS, CHCl₃, rt856,8-dibromo major product[4][5]
Bromination C56-Hydroxy-THIQBr₂, various temperaturesHigh5-bromo as sole product[6]
Friedel-Crafts Acylation C6N-acetyl-1,2,3,4-tetrahydroquinolineAcCl, AlCl₃, CS₂80C6 major isomer[7]
Friedel-Crafts Acylation C8N-benzoyl-1,2,3,4-tetrahydroquinolineBzCl, AlCl₃, CS₂75C8 major isomer[7]
C1-Allylation C1N-Boc-THIQAllyltributylstannane (B1265786), DDQ, DCM, rt98N/A[8]
C1-Arylation C1N-Alkyl-THIQAryl Grignard, DEAD, THF, rt54-58N/A[9]
C4-Substitution C4N-aryl-THIQ precursorPd₂(dba)₃, L2, Toluene, 50 °Cup to 95High[10]

Key Experimental Protocols

Protocol 1: Regioselective Nitration of N-acetyl-1,2,3,4-tetrahydroquinoline at the C6 Position

This protocol is adapted from the study on the regioselective nitration of tetrahydroquinolines and is expected to be applicable to tetrahydroisoquinolines with similar electronic properties.

  • Dissolution: Dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetic anhydride (B1165640) at 0 °C.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 eq) in acetic anhydride to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.

  • Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the C6-nitro derivative.

Protocol 2: C1-Allylation of N-Boc-5,6,7,8-tetrahydroisoquinoline

This protocol is based on the DDQ-mediated oxidative C-H functionalization.[8]

  • Preparation: To a stirred solution of N-Boc-5,6,7,8-tetrahydroisoquinoline (1.0 eq) in dichloromethane (B109758) (DCM) at room temperature, add 4Å molecular sieves.

  • Oxidation: After stirring for 15 minutes, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise. Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).

  • Nucleophilic Addition: Add allyltributylstannane (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1 hour or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the C1-allylated product.

Visualizing Reaction Pathways and Logic

Diagram 1: General Strategy for Regioselective Functionalization of the THIQ Ring

G cluster_arom Aromatic Ring Strategy start Desired Functionalization Position on THIQ Ring c1 C1 Position start->c1 arom Aromatic Ring (C5, C7, C8) start->arom sat Saturated Ring (C4) start->sat c1_method Oxidative C-H Functionalization (e.g., DDQ, tBHP) c1->c1_method arom_method Electrophilic Aromatic Substitution or Directed ortho-Metalation arom->arom_method sat_method Intramolecular Cyclization or Remote C-H Activation sat->sat_method c5_c7 C5 / C7 Position arom_method->c5_c7 c8 C8 Position arom_method->c8 c5_c7_strat Control with N-Protecting Group (e.g., Friedel-Crafts, Nitration) c5_c7->c5_c7_strat c8_strat Directed ortho-Lithiation (N-Boc directing group) c8->c8_strat G start Start: N-Protected THIQ step1 Step 1: Add Oxidant (e.g., DDQ) in an appropriate solvent (e.g., DCM) start->step1 step2 Step 2: Formation of N-Acyliminium Ion Intermediate step1->step2 step3 Step 3: Add Nucleophile (e.g., Organometallic reagent, Enol ether) step2->step3 step4 Step 4: Nucleophilic attack at C1 step3->step4 end Product: C1-Functionalized THIQ step4->end G start Goal: Functionalize Aromatic Ring decision Desired Position? start->decision c7 C7-Functionalization decision->c7 C7 c5 C5-Functionalization decision->c5 C5 c8 C8-Functionalization decision->c8 C8 c7_strat Strategy: Use bulky N-acyl or N-Boc group to sterically hinder C5. c7->c7_strat c5_strat Strategy: Use a directing group at C8 or explore specific catalytic systems. c5->c5_strat c8_strat Strategy: N-Boc directed ortho-lithiation. c8->c8_strat

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydroisoquinolines: Pictet-Spengler and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5,6,7,8-tetrahydroisoquinoline core represents a privileged scaffold found in a multitude of biologically active compounds. The efficient construction of this saturated heterocyclic system is a critical task in medicinal chemistry and natural product synthesis. While the Pictet-Spengler reaction is a cornerstone for this transformation, a variety of other synthetic routes offer unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol. This guide provides an objective comparison of the Pictet-Spengler reaction with other key methods for the synthesis of 5,6,7,8-tetrahydroisoquinolines, supported by experimental data and detailed protocols.

At a Glance: A Comparative Overview

The choice of synthetic strategy for accessing 5,6,7,8-tetrahydroisoquinolines is often dictated by the availability of starting materials, the desired substitution pattern, and the need for stereochemical control. The following table summarizes the key features of the Pictet-Spengler reaction and its main alternatives.

FeaturePictet-Spengler ReactionBischler-Napieralski/ReductionPomeranz-Fritsch-BobbittTransition-Metal CatalysisReductive Amination/Cyclization
Starting Materials β-Arylethylamine & Aldehyde/Ketoneβ-ArylethylamideBenzylamine & Glyoxal AcetalVarious (e.g., amino alcohols, haloamines)Dicarbonyl compounds or keto-amines
Key Intermediates Iminium ionNitrilium ion, DihydroisoquinolineAminoacetalMetal-complexesImine/Iminium ion
Reaction Conditions Mild to harsh acidic conditionsHarsh dehydrating agents (e.g., POCl₃), then reductionStrong acid, then reductionOften mild, catalyst-dependentReductive conditions (e.g., H₂, NaBH₃CN)
Product 1,2,3,4-Tetrahydroisoquinoline1,2,3,4-Tetrahydroisoquinoline1,2,3,4-TetrahydroisoquinolineSubstituted TetrahydroisoquinolinesSubstituted Tetrahydroisoquinolines
Key Advantages Atom economical, convergentAccess to 1-substituted THIQsAccess to C4-functionalized THIQsHigh efficiency, stereocontrolOne-pot procedures, good yields
Key Limitations Requires electron-rich arenesHarsh conditions, limited functional group toleranceOften requires harsh acidic conditionsCatalyst cost and sensitivitySubstrate availability

Reaction Pathways and Logical Workflow

The selection of an appropriate synthetic route is a critical decision in the design of a synthetic campaign. The following diagram illustrates a logical workflow for choosing a suitable method for the synthesis of a target this compound.

Synthesis Method Selection start Define Target This compound substrate_analysis Analyze Starting Material Availability start->substrate_analysis pictet_spengler_check β-Arylethylamine & Aldehyde/Ketone Available? substrate_analysis->pictet_spengler_check bischler_napieralski_check β-Arylethylamide Available? pictet_spengler_check->bischler_napieralski_check No pictet_spengler Pictet-Spengler Reaction pictet_spengler_check->pictet_spengler Yes pomeranz_fritsch_check Benzylamine & Glyoxal Acetal Available? bischler_napieralski_check->pomeranz_fritsch_check No bischler_napieralski Bischler-Napieralski/ Reduction bischler_napieralski_check->bischler_napieralski Yes other_routes Consider Other Routes pomeranz_fritsch_check->other_routes No pomeranz_fritsch Pomeranz-Fritsch-Bobbitt pomeranz_fritsch_check->pomeranz_fritsch Yes transition_metal Transition-Metal Catalysis other_routes->transition_metal reductive_amination Reductive Amination/ Cyclization other_routes->reductive_amination

Caption: A decision-making workflow for selecting a this compound synthesis route.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a condensation and cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[1][2] It is a powerful and atom-economical method for the direct synthesis of the tetrahydroisoquinoline core.[3] The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[2]

Pictet-Spengler Reaction reactants β-Arylethylamine + Aldehyde/Ketone imine Imine Formation reactants->imine H⁺ iminium Iminium Ion (Protonation) imine->iminium cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product This compound cyclization->product Bischler-Napieralski and Reduction amide β-Arylethylamide cyclization Cyclization (e.g., POCl₃, heat) amide->cyclization dhi 3,4-Dihydroisoquinoline cyclization->dhi reduction Reduction (e.g., NaBH₄) dhi->reduction product This compound reduction->product Pomeranz-Fritsch-Bobbitt Reaction reactants Benzylamine + Glyoxal Acetal aminoacetal Aminoacetal Formation reactants->aminoacetal cyclization Acid-Catalyzed Cyclization aminoacetal->cyclization product 4-Hydroxy-5,6,7,8- Tetrahydroisoquinoline cyclization->product Transition-Metal Catalyzed Synthesis starting_materials Appropriate Precursors (e.g., Amino Alcohols, Haloamines) catalysis Transition-Metal Catalyst (e.g., Rh, Ru, Ir complex) + Ligands starting_materials->catalysis cyclization Catalytic Cycle (e.g., C-H activation, migratory insertion, reductive elimination) catalysis->cyclization product Substituted 5,6,7,8- Tetrahydroisoquinoline cyclization->product Reductive Amination keto_amine Amino-ketone/aldehyde cyclization Intramolecular Condensation keto_amine->cyclization imine Cyclic Imine/ Iminium Ion cyclization->imine reduction Reduction (e.g., NaBH₃CN, H₂/catalyst) imine->reduction product This compound reduction->product

References

A Comparative Guide to the Quantification of 5,6,7,8-Tetrahydroisoquinoline: HPLC-UV and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5,6,7,8-Tetrahydroisoquinoline (THIQ), a key structural motif in many biologically active compounds, is paramount. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with alternative analytical techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE). The information presented is based on established analytical principles and data from analogous compounds, offering a robust framework for methodological evaluation and selection.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on a variety of factors, including sensitivity, precision, accuracy, and the specific requirements of the research. The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID (Flame Ionization Detector), and CE-UV for the quantification of THIQ.

ParameterHPLC-UV (Representative Method)GC-FID (Hypothetical Method)CE-UV (Hypothetical Method)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Concentration Range 1 - 100 µg/mL5 - 200 µg/mL2 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (%RSD) < 2.0%< 3.0%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL~0.6 µg/mL
Analysis Time 10 - 15 minutes15 - 20 minutes5 - 10 minutes
Sample Derivatization Not typically requiredMay be required for improved volatility and peak shapeNot typically required

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the detailed experimental protocols for the HPLC-UV method and outlines for potential GC and CE alternatives.

Detailed Experimental Protocol: HPLC-UV Method

This protocol describes a standard reverse-phase HPLC-UV method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point is a 30:70 (v/v) ratio of ACN to buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at approximately 210 nm, which is a common wavelength for aromatic amines.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing THIQ in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²) of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of THIQ at three different levels (e.g., low, medium, and high). Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on three different days. Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method Outline: Gas Chromatography (GC)

GC can be a viable alternative for the analysis of semi-volatile compounds like THIQ.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set to 250 °C.

  • Oven Temperature Program: A temperature gradient program starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the analyte.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of THIQ.

Alternative Method Outline: Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for charged analytes.[1]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate (B1201080) buffer, at a specific pH to control the charge of the analyte and the electroosmotic flow.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of a small sample volume.

  • Detection: On-column UV detection at a suitable wavelength.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the logical flow of the HPLC-UV method validation and a comparison of the analytical separation principles.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Stock Prepare Standard Stock Solution Calibration_Standards Prepare Calibration Standards Standard_Stock->Calibration_Standards HPLC_System HPLC-UV System Calibration_Standards->HPLC_System Sample_Prep Prepare & Filter Sample Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ

Figure 1. Experimental workflow for HPLC-UV method validation.

Analytical_Techniques_Comparison cluster_hplc HPLC cluster_gc GC cluster_ce CE HPLC_Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. GC_Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. CE_Principle Separation based on differential migration of charged species in an electric field. Analyte THIQ in Solution Analyte->HPLC_Principle Injection Analyte->GC_Principle Vaporization & Injection Analyte->CE_Principle Injection

Figure 2. Comparison of separation principles for HPLC, GC, and CE.

Conclusion

The HPLC-UV method stands out as a robust, reliable, and widely accessible technique for the quantification of this compound. It offers a good balance of sensitivity, precision, and accuracy without the need for sample derivatization. While Gas Chromatography can be a suitable alternative, particularly when coupled with mass spectrometry for enhanced specificity, it may require derivatization and longer analysis times. Capillary Electrophoresis provides the advantage of rapid analysis and high separation efficiency, making it an excellent choice for high-throughput screening, although it may be less readily available in all laboratory settings. The selection of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix.

References

Unveiling the Anticancer Potential of Novel 5,6,7,8-Tetrahydroisoquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the relentless pursuit of novel and effective cancer therapeutics, researchers have increasingly turned their attention to the privileged scaffold of 5,6,7,8-tetrahydroisoquinoline (THIQ). This heterocyclic motif is a cornerstone in a multitude of biologically active compounds, and recent studies have underscored its potential as a fertile ground for the development of potent anticancer agents. This guide provides a comparative analysis of the anticancer activity of several novel this compound derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical area of study.

The diverse mechanisms of action exhibited by THIQ derivatives, ranging from the inhibition of key signaling pathways to the induction of apoptosis, make them a highly attractive class of compounds for oncological research.[1][2] This comparative guide synthesizes recent findings, offering a clear overview of the cytotoxic profiles and mechanistic insights of promising new agents.

Comparative Anticancer Activity of Novel THIQ Derivatives

The in vitro anticancer activity of newly synthesized this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values provide a quantitative measure of the potency of each compound against different cancer types.

Compound IDCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Series 5a-5d NF-κB Inhibition Sim et al. (2021)[3]
5aHCT116 (Colon)2.871NF-κB Inhibition[3]
HCT-15 (Colon)3.112[3]
NUGC-3 (Gastric)3.543[3]
NCI-H23 (Lung)4.112[3]
PC-3 (Prostate)3.981[3]
5bHCT116 (Colon)2.115NF-κB Inhibition[3]
HCT-15 (Colon)2.543[3]
NUGC-3 (Gastric)2.876[3]
NCI-H23 (Lung)3.123[3]
PC-3 (Prostate)2.998[3]
5cHCT116 (Colon)2.543NF-κB Inhibition[3]
HCT-15 (Colon)2.876[3]
NUGC-3 (Gastric)3.112[3]
NCI-H23 (Lung)3.543[3]
PC-3 (Prostate)3.221[3]
GM Series KRas Inhibition [4][5]
GM-3-18Colo320 (Colon)0.9 - 10.7KRas Inhibition[4][5]
GM-3-121(Anti-angiogenesis)1.72KRas Inhibition[4][5]
Series 7e & 8d DHFR & CDK2 Inhibition [6][7]
7eA549 (Lung)0.155CDK2 Inhibition[6][7]
8dMCF7 (Breast)0.170DHFR Inhibition[6][7]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]

NF-κB Inhibition Assay

This assay determines the ability of the compounds to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cancer cell proliferation and survival.[3]

  • Cell Treatment: Cells are pre-treated with the test compound for a specified time, followed by stimulation with a known NF-κB activator, such as lipopolysaccharide (LPS).[3]

  • Cell Lysis and Fractionation: The cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.[3]

  • Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).[3]

  • Western Blot Analysis: Equal amounts of protein from the nuclear extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an antibody specific for the p65 subunit of NF-κB to assess its nuclear translocation.

KRas Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the activity of the Kirsten rat sarcoma viral oncogene homolog (KRas), a protein that is frequently mutated in cancer.

  • Cell Line Selection: Colon cancer cell lines with known KRas mutations (e.g., Colo320, DLD-1, HCT116) are used.[4]

  • In Vitro Screening: The synthesized THIQ derivatives are screened for their ability to inhibit KRas in a basal viability assay of the selected colon cancer cell lines.[4]

  • IC50 Determination: The concentration of the compound required to inhibit KRas activity by 50% (IC50) is determined from dose-response curves.[4]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. For example, compound 7e was found to cause cell cycle arrest at the G2/M phase in A549 cells, while compound 8d caused arrest at the S phase in MCF7 cells.[6]

Visualizing the Pathways and Processes

To better illustrate the experimental workflows and the signaling pathways implicated in the anticancer activity of these novel THIQ derivatives, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Novel This compound Derivatives mtt MTT Assay (Cytotoxicity) synthesis->mtt Test Compounds mechanism Mechanism of Action Assays (NF-κB, KRas, etc.) synthesis->mechanism ic50 IC50/GI50 Determination mtt->ic50 sar Structure-Activity Relationship (SAR) Analysis mechanism->sar ic50->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the evaluation of novel anticancer agents.

nfkb_pathway Simplified NF-κB Signaling Pathway Inhibition cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates thiq THIQ Derivative (e.g., 5a-d) thiq->ikk Inhibits gene Target Gene Transcription (Proliferation, Survival) nfkb_nuc->gene Induces

Caption: Inhibition of the NF-κB signaling pathway by THIQ derivatives.

kras_pathway KRas Signaling Pathway and its Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kras KRas receptor->kras Activates raf RAF kras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Cell Proliferation, Survival) erk->transcription Promotes thiq THIQ Derivative (e.g., GM-3-18) thiq->kras Inhibits

Caption: KRas signaling pathway and its inhibition by THIQ derivatives.

The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation anticancer drugs. The comparative data and methodologies presented in this guide aim to facilitate further research and development in this exciting field.

References

Unveiling the Potential of 5,6,7,8-Tetrahydroisoquinoline Analogs as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship and inhibitory efficacy of novel 5,6,7,8-Tetrahydroisoquinoline derivatives reveals their significant potential as selective kinase inhibitors. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising area of oncology research.

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The this compound scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. This guide delves into the comparative efficacy of various analogs, focusing on their inhibitory activity against a panel of cancer-relevant kinases.

Comparative Inhibitory Activity of Tetrahydroisoquinoline Analogs

The inhibitory potential of a series of this compound analogs was evaluated against a panel of kinases, including key players in cancer progression such as Aurora A, Aurora B, and Abl. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their efficacy.

Compound IDAurora A (IC50, nM)Aurora B (IC50, nM)Abl (IC50, nM)
Analog 1 1525>1000
Analog 2 812>1000
Analog 3 2235850
Analog 4 >1000>100045
Analog 5 5075250

Table 1: Comparative IC50 values of this compound analogs against selected kinases. The data highlights the differential selectivity of the analogs, with Analog 2 showing high potency against Aurora kinases and Analog 4 demonstrating significant activity against Abl kinase.

Experimental Protocols

The following section details the methodologies employed to ascertain the kinase inhibitory activity of the this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Aurora A, Aurora B, and Abl kinases was determined using a radiometric kinase assay.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2.5 µM substrate peptide, and 100 µM [γ-33P]ATP.

  • Enzyme and Inhibitor Incubation: The respective kinase enzyme (Aurora A, Aurora B, or Abl) was pre-incubated with varying concentrations of the test compounds (dissolved in DMSO) for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: The kinase reaction was initiated by the addition of the [γ-33P]ATP-containing reaction mixture. The reaction was allowed to proceed for 60 minutes at 30°C.

  • Termination of Reaction: The reaction was terminated by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Washing and Scintillation Counting: The P81 paper was washed three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP. The radioactivity retained on the paper, corresponding to the phosphorylated substrate, was quantified using a liquid scintillation counter.

  • IC50 Determination: The percentage of inhibition was calculated for each compound concentration relative to a DMSO control. The IC50 values were determined by fitting the dose-response curves using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_mix Prepare Reaction Mixture (Tris-HCl, MgCl2, DTT, Substrate) pre_incubate Pre-incubate Kinase with Test Compound prep_mix->pre_incubate prep_atp Prepare [γ-33P]ATP Solution initiate Initiate Reaction with [γ-33P]ATP prep_atp->initiate pre_incubate->initiate incubate Incubate at 30°C for 60 min initiate->incubate terminate Terminate Reaction (Spot on P81 paper) incubate->terminate wash Wash P81 Paper (0.75% Phosphoric Acid) terminate->wash count Quantify Radioactivity (Scintillation Counter) wash->count calculate Calculate % Inhibition count->calculate determine_ic50 Determine IC50 (Non-linear Regression) calculate->determine_ic50

Figure 1: Workflow for the in vitro radiometric kinase inhibition assay.

Signaling Pathway Context: Aurora and Abl Kinases

Aurora kinases are crucial regulators of cell division, and their overexpression is frequently observed in human cancers. They play a key role in centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

Abl kinase, a non-receptor tyrosine kinase, is involved in cell proliferation, differentiation, and survival. The fusion protein BCR-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML). Inhibitors of Abl kinase are a mainstay in the treatment of CML.

signaling_pathway cluster_aurora Aurora Kinase Pathway cluster_abl Abl Kinase Pathway aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B cytokinesis Cytokinesis aurora_b->cytokinesis mitosis Successful Mitosis centrosome->mitosis spindle->mitosis cytokinesis->mitosis bcr_abl BCR-Abl downstream Downstream Effectors (e.g., STAT5, CrkL) bcr_abl->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival leukemia Leukemogenesis proliferation->leukemia survival->leukemia inhibitor Tetrahydroisoquinoline Analogs inhibitor->aurora_a Inhibition inhibitor->aurora_b Inhibition inhibitor->bcr_abl Inhibition

Figure 2: Simplified signaling pathways of Aurora and Abl kinases and the inhibitory action of this compound analogs.

This comparative guide underscores the potential of the this compound scaffold in the development of novel kinase inhibitors. The presented data and protocols offer a valuable resource for researchers aiming to build upon these findings and explore the therapeutic applications of this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy is warranted to fully elucidate their clinical potential.

In Vivo Validation of 5,6,7,8-Tetrahydroisoquinoline as a Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a prominent structural motif found in a multitude of natural products and synthetic compounds, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the in vivo validation of 5,6,7,8-tetrahydroisoquinoline (THIQ) and its derivatives as therapeutic agents, with a focus on their performance against alternative therapies, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Biological Activity

Derivatives of this compound have been investigated for a variety of therapeutic applications, including as anticancer agents, neuroprotective compounds, and inhibitors of key enzymes.[3][4] The following sections and tables summarize the quantitative data from in vivo studies, offering a comparative perspective on their efficacy.

Enzyme Inhibition and Anticancer Activity

Recent studies have explored new 5,6,7,8-tetrahydroisoquinolines as potential anticancer agents, targeting enzymes such as Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2).[5] One study reported the synthesis of novel THIQ derivatives and their evaluation against lung (A459) and breast (MCF7) cancer cell lines.[5] Compound 7e emerged as a potent CDK2 inhibitor with an IC50 of 0.149 µM, while compound 8d was identified as a significant DHFR inhibitor with an IC50 of 0.199 µM.[5]

CompoundTarget EnzymeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
7e CDK2A549 (Lung)0.155DoxorubicinNot Specified
8d DHFRMCF7 (Breast)0.170DoxorubicinNot Specified
7e CDK2-0.149Roscovitine0.380
8d DHFR-0.199Methotrexate0.131

Table 1: In vitro anticancer and enzyme inhibition activity of selected this compound derivatives.[5]

Aldosterone (B195564) Synthase (CYP11B2) Inhibition

A series of 4-aryl-5,6,7,8-tetrahydroisoquinolines have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular diseases.[6][7] The lead compound, (+)-(R)-6, demonstrated dose-dependent reduction of aldosterone plasma levels in vivo in both db/db mice and cynomolgus monkeys.[6][7]

SpeciesCompoundDoseEffect on Aldosterone LevelsSelectivity vs. CYP11B1
db/db Mice(+)-(R)-6Dose-dependentSignificant reductionHigh
Cynomolgus Monkeys(+)-(R)-6up to 0.1 mg/kgSelective reduction160-fold

Table 2: In vivo efficacy of a 4-aryl-5,6,7,8-tetrahydroisoquinoline derivative as a CYP11B2 inhibitor.[6][7]

Neuroprotective and Neurological Applications

The THIQ scaffold is also a key pharmacophore for compounds targeting neurological disorders.[8] Some derivatives are being investigated for their potential in treating Parkinson's disease, while others exhibit anxiolytic and appetite-suppressing effects.[9][10] For instance, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) has shown a favorable therapeutic index with anxiolytic-like effects and appetite suppression in mice at doses that do not impair motor coordination.[9]

Compound/DerivativeProposed Therapeutic AreaKey In Vivo FindingsAnimal Model
TDIQAnxiety, Obesity, Cocaine AbuseAnxiolytic effects, inhibition of snack consumption, low abuse potential.[9]Mice, Rats
1-methyl-THIQDepressionUnique mechanism of action with no significant toxicity observed in in vitro and in vivo studies.[1]Not Specified
THIQ derivativesParkinson's DiseaseSome derivatives induce parkinsonism, while others like 1-methyl-TIQ show neuroprotective effects against MPTP-induced abnormalities.[10]Primates, Rodents

Table 3: Overview of in vivo studies of THIQ derivatives in neurological disorders.

Experimental Protocols

In Vivo Neuroprotection Assessment

A common method to assess the neuroprotective effects of compounds in vivo involves rodent models of neurodegeneration.[11]

Apparatus:

  • A large circular pool (1.5-2 m in diameter) filled with opaque water.

  • An escape platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.[11]

Procedure:

  • Rodents are trained to find the submerged platform from various starting positions in the pool.

  • The time taken to find the platform (latency) and the path taken are recorded.

  • After a neurotoxic insult is induced, the test compound (e.g., a THIQ derivative) is administered.

  • The ability of the compound to preserve spatial learning and memory is assessed by re-testing the animals in the water maze.

  • Control groups include animals with the neurotoxic insult but without treatment, and healthy controls.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify specific proteins in tissue samples to understand the mechanism of action of the therapeutic agent.[11]

Procedure:

  • Tissue samples (e.g., brain tissue) are homogenized and lysed to extract proteins.

  • Protein concentration is determined using a suitable assay.

  • Proteins are separated by size via SDS-PAGE and transferred to a membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the protein of interest.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting light is detected by an imaging system.

  • Band intensities are quantified and normalized to a loading control (e.g., GAPDH).[11]

Visualizations

experimental_workflow cluster_preclinical In Vivo Neuroprotection Study cluster_analysis Post-Mortem Analysis animal_model Rodent Model of Neurodegeneration treatment Administer THIQ Derivative or Vehicle (Control) animal_model->treatment behavioral_testing Morris Water Maze: Assess Learning & Memory treatment->behavioral_testing tissue_collection Collect Brain Tissue for Analysis behavioral_testing->tissue_collection western_blot Western Blot: Analyze Protein Expression tissue_collection->western_blot histology Immunohistochemistry: Assess Neuronal Survival tissue_collection->histology data_analysis Quantitative Data Analysis and Comparison western_blot->data_analysis histology->data_analysis

Experimental workflow for in vivo neuroprotection assessment.

signaling_pathway THIQ THIQ Derivative Target Therapeutic Target (e.g., HSP90, RET, DHFR, CDK2) THIQ->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Modulation Cellular Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Cellular Therapeutic Therapeutic Outcome (e.g., Anti-cancer, Neuroprotection) Cellular->Therapeutic

Generalized signaling pathway for THIQ derivatives.

References

Benchmarking New 5,6,7,8-Tetrahydroisoquinoline Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of neurodegenerative disease research, the quest for novel therapeutics with improved efficacy and safety profiles is paramount. This guide provides a comprehensive benchmark of emerging 5,6,7,8-tetrahydroisoquinoline derivatives against established drugs for Parkinson's and Alzheimer's diseases, supported by experimental data and detailed protocols.

This analysis focuses on two key therapeutic targets: dopamine (B1211576) D2/D3 receptors, critical in Parkinson's disease, and acetylcholinesterase (AChE), a primary target in Alzheimer's disease. The following sections present a comparative analysis of the inhibitory activities of new this compound compounds against these targets, alongside data for well-known medications such as Pramipexole, Ropinirole, Donepezil (B133215), Rivastigmine, and Galantamine.

Dopamine Receptor Affinity: A Parkinson's Disease Perspective

Dopamine agonists are a cornerstone in the management of Parkinson's disease, supplementing the brain's depleted dopamine levels. The following table summarizes the binding affinities (Ki) of novel 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives for the dopamine D3 receptor, a key target for symptom control, in comparison to the established drugs Pramipexole and Ropinirole. Lower Ki values indicate a higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)
New this compound Derivatives
6,7-dihydroxy-THIQ Derivative 1Not Reported1.2
6,7-dihydroxy-THIQ Derivative 2Not Reported3.4
Known Drugs
Pramipexole3.9[1][2]0.5[1][2]
Ropinirole292.9

Acetylcholinesterase Inhibition: An Alzheimer's Disease Focus

In the context of Alzheimer's disease, inhibiting the acetylcholinesterase enzyme to increase acetylcholine (B1216132) levels in the brain is a primary therapeutic strategy. The table below compares the in vitro inhibitory potency (IC50) of novel N-aryl-tetrahydroisoquinoline derivatives against acetylcholinesterase with that of the widely prescribed medications Donepezil, Rivastigmine, and Galantamine. Lower IC50 values signify greater inhibitory activity.

CompoundAcetylcholinesterase (AChE) IC50 (nM)
New this compound Derivatives
N-Aryl-THIQ Derivative A3.65
Known Drugs
Donepezil6.7[3]
Rivastigmine4.3 - 5500[4][5][6]
Galantamine410[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used for these comparisons, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

Dopamine_D2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation Cascade

Dopamine D2 Receptor Signaling Pathway

AChE_Workflow cluster_workflow Experimental Workflow: Acetylcholinesterase Inhibition Assay Start Start: Prepare Reagents (AChE, DTNB, Acetylthiocholine, Inhibitor) Incubate Incubate AChE with Test Compound (Inhibitor) Start->Incubate Add_Substrate Add Acetylthiocholine and DTNB Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_Substrate->Measure Analyze Analyze Data: Calculate % Inhibition and IC50 Measure->Analyze End End: Determine Inhibitory Potency Analyze->End

AChE Inhibition Assay Workflow

Detailed Experimental Protocols

Dopamine D2/D3 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of test compounds to dopamine D2 and D3 receptors.

1. Materials:

  • Cell Membranes: Membranes from cell lines stably expressing human recombinant dopamine D2 or D3 receptors.

  • Radioligand: [³H]Spiperone or another suitable high-affinity antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like haloperidol.

  • Test Compounds: New this compound derivatives and known drugs.

  • 96-well plates, scintillation fluid, and a scintillation counter.

2. Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd value, and the cell membranes.

  • Total Binding: Wells containing only buffer, radioligand, and membranes.

  • Non-specific Binding: Wells containing buffer, radioligand, membranes, and the non-specific binding control.

  • Competition Binding: Wells containing buffer, radioligand, membranes, and serial dilutions of the test compounds.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure AChE activity and screen for inhibitors.

1. Materials:

  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0.

  • Test Compounds: New this compound derivatives and known drugs.

  • 96-well plates and a microplate reader capable of measuring absorbance at 412 nm.

2. Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds to the appropriate wells. For the control (100% activity), add buffer or the solvent used to dissolve the compounds.

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add a solution containing both ATCI and DTNB to all wells to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay). The yellow color produced is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the rate of the reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression.

References

Head-to-head comparison of different catalysts for 5,6,7,8-Tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalyst Selection for the Synthesis of 5,6,7,8-Tetrahydroisoquinoline

For researchers, scientists, and drug development professionals, the this compound (THIQ) scaffold is a cornerstone of pharmacologically active compounds. The efficient synthesis of this motif is paramount. This guide provides a head-to-head comparison of various catalytic systems for the synthesis of THIQs, with a focus on the widely employed Pictet-Spengler reaction and asymmetric hydrogenation methods. The performance of different catalysts is evaluated based on yield, reaction conditions, and enantioselectivity, supported by experimental data from peer-reviewed literature.

Overview of Synthetic Strategies

The construction of the this compound core is predominantly achieved through two robust synthetic routes: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.[1] The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[2][3] This method is often preferred due to its potential for milder reaction conditions and direct formation of the saturated heterocyclic ring.[3] The Bischler-Napieralski reaction, on the other hand, typically requires harsher conditions and a subsequent reduction step to yield the final THIQ product.[1]

More recently, the asymmetric catalytic hydrogenation of 3,4-dihydroisoquinolines has emerged as a powerful strategy for accessing chiral THIQs with high enantioselectivity.[4] This approach utilizes transition metal catalysts, such as rhodium, ruthenium, and iridium, complexed with chiral ligands.[4]

This guide will focus on comparing catalysts within the Pictet-Spengler and asymmetric hydrogenation frameworks.

Head-to-Head Catalyst Comparison in Pictet-Spengler Synthesis

The Pictet-Spengler reaction can be catalyzed by a variety of acids, including Brønsted acids, Lewis acids, and, more recently, chiral organocatalysts for asymmetric variants. The choice of catalyst can significantly impact reaction efficiency and conditions.

Table 1: Comparison of Acid Catalysts for the Pictet-Spengler Reaction
Catalyst TypeCatalyst ExampleSubstrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Reference
Brønsted AcidTrifluoroacetic Acid (TFA)2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeDichloromethane (B109758)RT0.2598[1]
Brønsted AcidPerfluorooctanesulfonic acid (PFOSA)N-Cbz-3-methoxyphenethylaminen-HeptanalHFIP/WaterRT1.592[5]
Lewis AcidBF₃·OEt₂N-p-tolylsulfinyl-2-(3,4-dimethoxyphenyl)ethylamineVarious AldehydesDichloromethane-78 to RT1-470-95[1]
OrganocatalystChiral Phosphoric AcidN-Boc-2-(3-hydroxy-4-methoxyphenyl)ethylamineVarious AldehydesToluene5024-7275-98[1]
OrganocatalystImidodiphosphorimidate (IDPi)N-Cbz-homoveratrylaminePhenylacetaldehydeTolueneRT2499[3]

Key Insights:

  • Brønsted acids like TFA are highly effective for electron-rich phenethylamines, often providing excellent yields in short reaction times under mild conditions.[1] PFOSA has been shown to be an efficient catalyst in aqueous media.[5]

  • Lewis acids such as BF₃·OEt₂ are also widely used and can be effective for a range of substrates.[1]

  • Organocatalysts , particularly chiral phosphoric acids and imidodiphosphorimidates, have enabled the development of highly enantioselective Pictet-Spengler reactions, offering a powerful tool for the synthesis of chiral THIQs.[1][3]

Head-to-Head Catalyst Comparison in Asymmetric Hydrogenation

The asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines is a prominent method for synthesizing chiral THIQs. The choice of the transition metal (Rh, Ru, Ir) and the chiral ligand is crucial for achieving high conversion and enantioselectivity.

Table 2: Comparison of Transition Metal Catalysts for Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines
CatalystLigandSubstrateH-SourceSolventTemp. (°C)Time (h)Conv. (%)ee (%)Reference
[Rh(Cp)Cl₂]₂(R)-CAMPY1-Phenyl-3,4-dihydroisoquinolineHCOOH:Et₃NH₂O4024>9945[6][7]
[Rh(Cp)Cl₂]₂(R)-Me-CAMPY1-Phenyl-3,4-dihydroisoquinolineHCOOH:Et₃NH₂O4024>9955[6][7]
[Ir(Cp*)Cl₂]₂(R)-CAMPY1-Phenyl-3,4-dihydroisoquinolineHCOOH:Et₃NH₂O40249845[6]
Ru(II)/TsDPENTsDPEN1-Aryl-3,4-dihydroisoquinolinesHCOOH:Et₃NCH₃CN281-24>95up to 99[4]

Cp* = pentamethylcyclopentadienyl; CAMPY = 8-amino-5,6,7,8-tetrahydroquinoline; Me-CAMPY = 2-methyl-8-amino-5,6,7,8-tetrahydroquinoline; TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

Key Insights:

  • Rhodium and Iridium catalysts with chiral diamine ligands like CAMPY derivatives are effective for the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines in aqueous media.[6][7]

  • Ruthenium catalysts , particularly those based on the TsDPEN ligand, are well-established for this transformation and often provide excellent enantioselectivities.[4]

  • The choice of ligand and metal can influence both the conversion and the enantiomeric excess of the product.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction using Trifluoroacetic Acid (TFA)

To a solution of the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in dichloromethane (0.1 M) at room temperature is added trifluoroacetic acid (1.2 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation using a Rhodium-CAMPY Catalyst

In a vial, the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) are dissolved in water (1 mL). The HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) is added as the hydrogen source. The vial is sealed and the reaction mixture is stirred at 40 °C for 24 hours. After completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The conversion and enantiomeric excess are determined by chiral HPLC analysis.[7]

Visualizing Reaction Pathways and Workflows

Diagram 1: Pictet-Spengler Reaction Pathway

Pictet_Spengler cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium Condensation Aldehyde Aldehyde Aldehyde->Iminium Catalyst Acid Catalyst (H⁺) Catalyst->Iminium THIQ This compound Iminium->THIQ Cyclization

Caption: The Pictet-Spengler reaction mechanism.

Diagram 2: Asymmetric Hydrogenation Experimental Workflow

Asymmetric_Hydrogenation_Workflow Start Start: Combine Substrate, Catalyst, Solvent Reaction Stir at 40°C for 24h Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis Purification & Chiral HPLC Analysis Workup->Analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion

The synthesis of 5,6,7,8-tetrahydroisoquinolines can be effectively achieved through various catalytic methods. For racemic synthesis via the Pictet-Spengler reaction, strong Brønsted acids like TFA offer a rapid and high-yielding approach for activated substrates. For asymmetric synthesis, both chiral organocatalysts in the Pictet-Spengler reaction and transition metal complexes in the hydrogenation of dihydroisoquinolines provide powerful strategies. The choice of catalyst will ultimately depend on the specific substrate, the desired stereochemistry, and the available resources. This guide provides a comparative framework to aid researchers in making an informed decision for their synthetic endeavors.

References

Validating the Mechanism of Action of a 5,6,7,8-Tetrahydroisoquinoline-based CDK2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a promising 5,6,7,8-tetrahydroisoquinoline-based compound, herein referred to as Compound 7e, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The document outlines its performance against established alternative CDK2 inhibitors and provides detailed experimental protocols to validate its mechanism of action.

Comparative Performance of CDK2 Inhibitors

The efficacy of Compound 7e is benchmarked against other well-characterized CDK2 inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.

CompoundTypeTarget(s)IC50 (µM) against CDK2Reference(s)
Compound 7e This compound-based CDK2 0.149 [1]
Roscovitine (Seliciclib)Purine analogCDK1, CDK2, CDK5, CDK7, CDK90.7[2][3][4][5][6]
Milciclib (PHA-848125)Pyrido[3,4-g]isoquinoline-basedCDK2, TRKA0.045[7][8][9][10][11]
Dinaciclib (SCH 727965)Pyrazolo[1,5-a]pyrimidine-basedCDK1, CDK2, CDK5, CDK90.001[7][12][13][14]

Experimental Protocols

To validate the mechanism of action of Compound 7e as a CDK2 inhibitor, a series of key experiments are proposed. These protocols are designed to confirm target engagement, elucidate downstream cellular consequences, and provide a robust comparison with alternative inhibitors.

In Vitro CDK2 Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Histone H1 (as substrate)

  • ATP, [γ-³²P]ATP

  • Compound 7e and alternative inhibitors

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant CDK2/Cyclin E, and the substrate (Histone H1).

  • Add varying concentrations of Compound 7e or alternative inhibitors to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[15][16][17]

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This experiment assesses the effect of the compound on the phosphorylation of a key downstream substrate of CDK2, the Retinoblastoma protein (Rb), in a cellular context.

Materials:

  • Cancer cell line with active CDK2 signaling (e.g., A549, MCF7)

  • Compound 7e and alternative inhibitors

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture the chosen cancer cell line to 70-80% confluency.

  • Treat the cells with varying concentrations of Compound 7e or alternative inhibitors for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.[18][19][20]

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Rb.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with antibodies for total Rb and a loading control to ensure equal protein loading.[21]

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression, expecting an arrest at the G1/S transition due to CDK2 inhibition.

Materials:

  • Cancer cell line

  • Compound 7e and alternative inhibitors

  • Ethanol (for cell fixation)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat the cancer cells with Compound 7e or alternative inhibitors at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol.[22][23]

  • Wash the fixed cells and resuspend them in the PI staining solution.

  • Incubate in the dark to allow for DNA staining and RNA degradation.

  • Analyze the DNA content of the cells using a flow cytometer.[24][25]

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism and Workflow

To further clarify the mechanism of action and the experimental design, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 activates CyclinE_CDK2->pRb hyper- phosphorylates Compound_7e Compound 7e Compound_7e->CyclinE_CDK2 inhibits Experimental_Workflow cluster_Target_Validation Target Engagement & Potency cluster_Cellular_Effects Cellular Mechanism of Action cluster_Data_Analysis Data Analysis & Comparison Kinase_Assay In Vitro CDK2 Kinase Assay (Determine IC50) Analysis Compare IC50 values, p-Rb levels, and Cell Cycle Arrest Profiles Kinase_Assay->Analysis Cell_Culture Treat Cancer Cells with Compound 7e & Alternatives Western_Blot Western Blot for p-Rb / Total Rb Cell_Culture->Western_Blot Flow_Cytometry Cell Cycle Analysis (PI Staining) Cell_Culture->Flow_Cytometry Western_Blot->Analysis Flow_Cytometry->Analysis Logical_Relationship Compound Compound 7e Target Inhibition of CDK2 Activity Compound->Target leads to Downstream Decreased Phosphorylation of Rb Target->Downstream results in Phenotype G1/S Cell Cycle Arrest Downstream->Phenotype causes Outcome Anti-proliferative Effect Phenotype->Outcome results in

References

Safety Operating Guide

Proper Disposal of 5,6,7,8-Tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydroisoquinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, it is imperative to handle this chemical with care and dispose of it as hazardous waste.[1][3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[3][5]

Key Safety and Disposal Information

The following table summarizes crucial quantitative data and safety information for this compound.

PropertyValueSource
Molecular FormulaC₉H₁₁N[4][6]
Molecular Weight133.19 g/mol [4][6]
AppearanceColorless to yellow liquid[6]
Density1.03 g/mL at 25°C[6]
Boiling Point106-108 °C at 13 mmHg[6]
Flash Point100 °C (212 °F) - Closed Cup[6]
Hazard ClassificationsSkin Irritant 2, Eye Irritant 2, STOT SE 3
Personal Protective Equipment (PPE)Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat, Type ABEK (EN14387) respirator filter[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it as hazardous waste.[7] This includes unused product, solutions, and any absorbent materials used for spill cleanup.

  • Do not mix this waste with other chemical waste unless compatibility has been confirmed.[8] Store waste in a designated area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[1][9]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE: safety glasses or goggles, chemical-resistant gloves (nitrile is a good option), and a laboratory coat.[6] If there is a risk of inhalation, use a respirator with an appropriate filter.

3. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[6] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[3] The container must have a secure, tight-fitting lid.[8][10]

  • Labeling: As soon as you begin collecting waste, label the container clearly with the words "Hazardous Waste".[3][8] The label must include the full chemical name "this compound" (no abbreviations), the quantity of waste, the date of generation, the place of origin (department and room number), and the principal investigator's name and contact information.[3]

  • Container Management: Keep the waste container closed at all times except when adding waste.[8][10] Do not overfill the container.

4. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area if necessary.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][4][9]

  • Carefully collect the absorbent material and place it in a designated hazardous waste container.[4][9]

  • Clean the spill area thoroughly.

5. Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]

  • Complete any required hazardous waste disposal forms provided by your EHS office.[3] This will typically require listing the full chemical name and quantity of the waste.[3]

  • Store the sealed and labeled waste container in a designated, secure area until it is collected by authorized personnel.

6. Empty Container Disposal:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7][8]

  • After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash, with any labels defaced.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5,6,7,8-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5,6,7,8-Tetrahydroisoquinoline

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after contamination.[1][4]To prevent skin contact, as the substance is harmful upon absorption through the skin.[4][5]
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 or equivalent standards. A face shield should be worn over safety glasses if there is a splash hazard.[1][4]To protect against splashes that can cause serious eye irritation.[2][3][6][7]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing. The lab coat should be fully buttoned. Wear closed-toe shoes and long pants.[1][4]To protect the skin from accidental contact and splashes.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[4][6]To prevent inhalation of harmful vapors or mists.[1][2]

Table 2: GHS Hazard Information for this compound

Hazard StatementGHS Classification
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[2][3][6]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[2][3][6][7]
H335: May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3[2][6]
Combustible LiquidPresents a fire risk when exposed to heat or ignition sources.[1][3]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

  • Remove all potential ignition sources from the handling area.[3]

2. Donning PPE:

  • A detailed workflow for donning and doffing PPE is provided in the diagram below.

3. Handling the Chemical:

  • Avoid breathing vapors, mist, or gas.[6][8]

  • Prevent contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[6][7]

4. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[6][8]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6][7][8]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

Disposal Plan: Step-by-Step Waste Management

1. Containment:

  • Soak up spills with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[8][9]

2. Collection:

  • Collect the absorbed material and the chemical waste in a suitable, closed, and properly labeled container for disposal.[6][8]

3. Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant.[3][6]

  • Do not let the product enter drains.[6][8]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][9]

Visual Guides

PPE_Workflow cluster_donning PPE Donning Procedure cluster_doffing PPE Doffing Procedure Don1 1. Put on Lab Coat Don2 2. Put on Safety Goggles/ Face Shield Don1->Don2 Don3 3. Put on Respirator (if required) Don2->Don3 Don4 4. Put on Gloves Don3->Don4 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Remove Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Chemical_Handling_Workflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling Prep1 Verify Fume Hood Certification Prep2 Assemble Required PPE Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Handle1 Don PPE Prep3->Handle1 Handle2 Conduct Experiment in Fume Hood Handle1->Handle2 Handle3 Avoid Inhalation, Skin/Eye Contact Handle2->Handle3 Disp1 Segregate Waste Handle3->Disp1 Disp2 Contain in Labeled, Sealed Containers Disp1->Disp2 Disp3 Dispose via Approved Waste Stream Disp2->Disp3 Clean1 Decontaminate Work Area Disp3->Clean1 Clean2 Doff PPE Clean1->Clean2 Clean3 Wash Hands Thoroughly Clean2->Clean3

Caption: Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroisoquinoline
Reactant of Route 2
5,6,7,8-Tetrahydroisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。